6-Bromo-1H-pyrido[2,3-b][1,4]oxazin-2(3H)-one
Description
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Properties
IUPAC Name |
6-bromo-1H-pyrido[2,3-b][1,4]oxazin-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5BrN2O2/c8-5-2-1-4-7(10-5)12-3-6(11)9-4/h1-2H,3H2,(H,9,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SFSUNEUWRUJCDV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(=O)NC2=C(O1)N=C(C=C2)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5BrN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00579706 | |
| Record name | 6-Bromo-1H-pyrido[2,3-b][1,4]oxazin-2(3H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00579706 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
229.03 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1245708-13-7 | |
| Record name | 6-Bromo-1H-pyrido[2,3-b][1,4]oxazin-2(3H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00579706 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-Depth Technical Guide to 6-Bromo-1H-pyrido[2,3-b]oxazin-2(3H)-one: A Potential O-GlcNAcase Inhibitor
CAS Number: 1245708-13-7
This technical guide provides a comprehensive overview of 6-Bromo-1H-pyrido[2,3-b]oxazin-2(3H)-one, a heterocyclic compound of interest to researchers in drug discovery and chemical biology. This document details its chemical properties, a plausible synthetic route, its potential biological role as an O-GlcNAcase (OGA) inhibitor, and the associated signaling pathways. Detailed experimental protocols for the synthesis and biological evaluation are also provided.
Chemical and Physical Properties
A summary of the key chemical and physical properties for 6-Bromo-1H-pyrido[2,3-b]oxazin-2(3H)-one is presented in the table below. This data is crucial for its handling, characterization, and use in experimental settings.
| Property | Value |
| CAS Number | 1245708-13-7 |
| Molecular Formula | C₇H₅BrN₂O₂ |
| Molecular Weight | 229.03 g/mol |
| Appearance | Solid (predicted) |
| Purity | Typically available at ≥96% |
| Storage Temperature | 2-8°C |
Synthesis
Experimental Protocol: Synthesis of 6-Bromo-1H-pyrido[2,3-b]oxazin-2(3H)-one
Step 1: Synthesis of 2-Amino-5-bromopyridin-3-ol
A potential starting material, 2-amino-5-bromopyridin-3-ol, can be synthesized from 2-amino-3,5-dibromopyridine through a nucleophilic aromatic substitution reaction.
-
Materials: 2-amino-3,5-dibromopyridine, potassium hydroxide (KOH), copper powder, water, concentrated hydrochloric acid (HCl), ethyl acetate, tetrahydrofuran (THF), sodium chloride (NaCl), sodium sulfate (Na₂SO₄).
-
Procedure:
-
In an autoclave, combine 2-amino-3,5-dibromopyridine (6.5 parts), potassium hydroxide (12 parts, 85%), copper powder (0.5 part), and water (100 parts).
-
Stir the mixture under a nitrogen atmosphere at 170°C for 10 hours.
-
Cool the reaction mixture and neutralize the dark-colored solution with concentrated hydrochloric acid.
-
Saturate the solution with sodium chloride and extract three times with a warm 9:1 mixture of ethyl acetate and tetrahydrofuran.
-
Combine the organic extracts, filter, dry over sodium sulfate, and filter again.
-
Evaporate the solvent and purify the residue by chromatography on silica gel using a suitable eluent to yield 2-amino-5-bromopyridin-3-ol.[3][4]
-
Step 2: Cyclization to form 6-Bromo-1H-pyrido[2,3-b]oxazin-2(3H)-one
The synthesized 2-amino-5-bromopyridin-3-ol can then be cyclized with chloroacetyl chloride to form the target compound.
-
Materials: 2-amino-5-bromopyridin-3-ol, chloroacetyl chloride, dioxane, triethylamine.
-
Procedure:
-
Dissolve 2-amino-5-bromopyridin-3-ol (1 equivalent) in dioxane containing triethylamine (1 equivalent).
-
Cool the mixture and add chloroacetyl chloride (1 equivalent) dropwise with continuous stirring.
-
After the addition is complete, heat the mixture at reflux for 6 hours.
-
Cool the reaction mixture and filter the resulting solid.
-
Recrystallize the crude product from a suitable solvent (e.g., benzene) to obtain pure 6-Bromo-1H-pyrido[2,3-b]oxazin-2(3H)-one.[5]
-
Caption: Plausible synthetic workflow for 6-Bromo-1H-pyrido[2,3-b]oxazin-2(3H)-one.
Biological Activity and Signaling Pathway
6-Bromo-1H-pyrido[2,3-b]oxazin-2(3H)-one has been identified as a potential inhibitor of O-GlcNAcase (OGA), an enzyme that plays a crucial role in the dynamic post-translational modification of proteins known as O-GlcNAcylation.
The O-GlcNAc Signaling Pathway
O-GlcNAcylation is the addition of a single N-acetylglucosamine (GlcNAc) sugar moiety to serine and threonine residues of nuclear and cytoplasmic proteins. This process is catalyzed by O-GlcNAc transferase (OGT), while the removal of this modification is carried out by O-GlcNAcase (OGA). This dynamic cycling of O-GlcNAc modification acts as a nutrient sensor and is involved in regulating a wide array of cellular processes, including signal transduction, transcription, and protein stability.
Dysregulation of O-GlcNAc cycling has been implicated in the pathophysiology of several diseases, including neurodegenerative disorders like Alzheimer's disease, as well as cancer and diabetes.[1]
By inhibiting OGA, compounds like 6-Bromo-1H-pyrido[2,3-b]oxazin-2(3H)-one can increase the overall levels of O-GlcNAcylated proteins in the cell. This can have various downstream effects, such as reducing the hyperphosphorylation of tau protein, a hallmark of Alzheimer's disease.
Caption: The O-GlcNAc signaling pathway and the inhibitory action of the compound.
Experimental Protocol: In Vitro OGA Inhibition Assay
To evaluate the inhibitory potential of 6-Bromo-1H-pyrido[2,3-b]oxazin-2(3H)-one against human OGA, a fluorometric assay can be employed. This protocol is based on the cleavage of a fluorogenic substrate, 4-Methylumbelliferyl N-acetyl-β-D-glucosaminide (4-MUG), by OGA, which releases the fluorescent product 4-methylumbelliferone.
-
Materials and Reagents:
-
Recombinant human OGA
-
6-Bromo-1H-pyrido[2,3-b]oxazin-2(3H)-one (dissolved in DMSO)
-
Assay Buffer: 50 mM NaH₂PO₄, 100 mM NaCl, 0.1% BSA, pH 7.3
-
Substrate: 4-Methylumbelliferyl N-acetyl-β-D-glucosaminide (4-MUG)
-
Stop Solution: 0.5 M sodium carbonate, pH 10.5
-
384-well black, flat-bottom plates
-
Fluorescence plate reader
-
-
Procedure:
-
Enzyme Preparation: Dilute the recombinant human OGA in Assay Buffer to the desired working concentration.
-
Inhibitor Preparation: Prepare a serial dilution of 6-Bromo-1H-pyrido[2,3-b]oxazin-2(3H)-one in DMSO. Further dilute these stock solutions in Assay Buffer to achieve the final desired concentrations.
-
Assay Reaction:
-
Add 5 µL of the diluted inhibitor or DMSO (for control) to the wells of the 384-well plate.
-
Add 10 µL of the diluted human OGA enzyme to each well.
-
Incubate the plate at room temperature for 15 minutes to allow for inhibitor binding.
-
-
Initiate Reaction: Add 10 µL of the 4-MUG substrate (prepared in Assay Buffer) to each well.
-
Incubation: Incubate the reaction mixture at 37°C for 30 minutes.
-
Termination: Stop the reaction by adding 25 µL of the Stop Solution to each well.
-
Fluorescence Measurement: Measure the fluorescence of the liberated 4-methylumbelliferone using a fluorescence plate reader with an excitation wavelength of 355 nm and an emission wavelength of 460 nm.[1]
-
-
Data Analysis:
-
Subtract the background fluorescence (wells with no enzyme).
-
Normalize the data to the control wells (containing DMSO instead of inhibitor) to determine the percent inhibition.
-
Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to calculate the IC₅₀ value.
-
Caption: Workflow for the in vitro OGA inhibition assay.
This in-depth technical guide provides researchers, scientists, and drug development professionals with a solid foundation for understanding and working with 6-Bromo-1H-pyrido[2,3-b]oxazin-2(3H)-one. The provided information on its synthesis, biological target, and relevant experimental protocols will facilitate further investigation into its therapeutic potential.
References
- 1. benchchem.com [benchchem.com]
- 2. Screening-based discovery of drug-like O-GlcNAcase inhibitor scaffolds - PMC [pmc.ncbi.nlm.nih.gov]
- 3. prepchem.com [prepchem.com]
- 4. US4033975A - Process for the production of 2-amino-3-hydroxypyridine derivatives - Google Patents [patents.google.com]
- 5. b.aun.edu.eg [b.aun.edu.eg]
An In-depth Technical Guide on the Physicochemical Properties of 6-Bromo-1H-pyrido[2,3-b]oxazin-2(3H)-one
For Researchers, Scientists, and Drug Development Professionals
Abstract
6-Bromo-1H-pyrido[2,3-b]oxazin-2(3H)-one, a heterocyclic organic compound, holds potential for investigation in medicinal chemistry and drug discovery. A thorough understanding of its physicochemical properties is fundamental for any further research and development, influencing aspects such as formulation, pharmacokinetics, and pharmacodynamics. This technical guide provides a summary of the available and predicted physicochemical data for this compound. Due to a notable lack of experimentally determined values in publicly accessible literature, this paper also furnishes detailed, standardized experimental protocols for the determination of key physicochemical parameters, including melting point, solubility, and the partition coefficient (logP). This guide aims to be a foundational resource for researchers initiating studies on 6-Bromo-1H-pyrido[2,3-b]oxazin-2(3H)-one and related compounds.
Introduction
6-Bromo-1H-pyrido[2,3-b]oxazin-2(3H)-one belongs to the pyrido[2,3-b][1]oxazine class of bicyclic heterocyclic compounds. The presence of a bromine atom, a lactam ring, and a pyridine moiety suggests a molecule with potential for diverse chemical interactions and biological activity. Some sources indicate its potential as an inhibitor of O-GlcNAc transferase (OGA), an enzyme implicated in various cellular processes and disease states.[2] A comprehensive characterization of its physicochemical properties is a critical first step in elucidating its therapeutic potential and guiding drug development efforts.
Physicochemical Properties
A diligent search of scientific databases and chemical supplier information reveals a significant gap in the experimentally determined physicochemical data for 6-Bromo-1H-pyrido[2,3-b]oxazin-2(3H)-one. The available information, primarily consisting of its molecular formula and weight, is summarized in the table below. For context, a computationally predicted value for a closely related isomer is included, but it should be noted that this is not for the specific compound of interest.
| Property | Value | Source |
| CAS Number | 1245708-13-7 | [2][3] |
| Molecular Formula | C₇H₅BrN₂O₂ | [2] |
| Molecular Weight | 229.03 g/mol | [2][4] |
| Melting Point | Not Available | [2] |
| Boiling Point | Not Available | [2] |
| Solubility | Not Available | [2] |
| pKa | Not Available | |
| logP (XLogP3) | 1.2 (Predicted for isomer) | [5] |
Experimental Protocols
Given the absence of reported experimental data, the following section provides standardized protocols for the determination of key physicochemical properties. These methods are broadly applicable to solid organic compounds.
Melting Point Determination
The melting point of a solid is the temperature at which it transitions to a liquid state and is a crucial indicator of purity.
Apparatus:
-
Melting point apparatus (e.g., Mel-Temp or similar)
-
Capillary tubes (sealed at one end)
-
Spatula
-
Mortar and pestle
Procedure:
-
A small amount of the crystalline 6-Bromo-1H-pyrido[2,3-b]oxazin-2(3H)-one is finely ground using a mortar and pestle.
-
The open end of a capillary tube is tapped into the powdered sample until a small amount of the compound (2-3 mm in height) is packed into the sealed end.
-
The capillary tube is placed in the heating block of the melting point apparatus.
-
The sample is heated at a steady and slow rate (approximately 1-2 °C per minute) as the temperature approaches the expected melting point.
-
The temperature at which the first drop of liquid appears is recorded as the onset of melting.
-
The temperature at which the entire sample has completely melted is recorded as the completion of melting.
-
The melting point is reported as a range from the onset to the completion of melting.[1][6][7]
Solubility Determination
Solubility is a measure of the maximum amount of a substance that can dissolve in a given solvent at a specific temperature. This is a critical parameter for drug formulation and bioavailability.
Apparatus:
-
Test tubes
-
Vortex mixer
-
Analytical balance
-
Spatula
-
Various solvents (e.g., water, ethanol, DMSO, acetone)
Procedure:
-
A known mass of 6-Bromo-1H-pyrido[2,3-b]oxazin-2(3H)-one (e.g., 1 mg) is weighed and placed into a test tube.
-
A small, measured volume of the desired solvent (e.g., 1 mL) is added to the test tube.
-
The mixture is agitated using a vortex mixer for a set period (e.g., 1-2 minutes) to facilitate dissolution.
-
The sample is visually inspected for the presence of undissolved solid.
-
If the solid has completely dissolved, the compound is considered soluble at that concentration.
-
If undissolved solid remains, the process can be repeated with a smaller initial mass of the compound or a larger volume of the solvent to determine the approximate solubility limit.[8][9]
Partition Coefficient (logP) Determination
The partition coefficient (logP) is a measure of a compound's differential solubility in two immiscible liquids, typically n-octanol and water. It is a key indicator of a drug's lipophilicity and its ability to cross cell membranes.
Apparatus:
-
Separatory funnel
-
n-Octanol
-
Water (buffered to a specific pH, e.g., 7.4)
-
UV-Vis spectrophotometer or HPLC
-
Vortex mixer
Procedure:
-
n-Octanol and water are pre-saturated with each other by mixing and allowing them to separate.
-
A known concentration of 6-Bromo-1H-pyrido[2,3-b]oxazin-2(3H)-one is dissolved in one of the phases (e.g., the aqueous phase).
-
Equal volumes of the n-octanol and the aqueous solution of the compound are added to a separatory funnel.
-
The funnel is stoppered and shaken vigorously for several minutes to allow for the partitioning of the compound between the two phases.
-
The mixture is allowed to stand until the two phases have completely separated.
-
A sample is carefully taken from each phase.
-
The concentration of the compound in each phase is determined using a suitable analytical method, such as UV-Vis spectroscopy or HPLC.
-
The partition coefficient (P) is calculated as the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase.
-
The logP is the base-10 logarithm of the partition coefficient.[10][11]
Visualizations
Workflow for Physicochemical Property Determination
The following diagram illustrates a logical workflow for the experimental determination of the key physicochemical properties of a novel compound like 6-Bromo-1H-pyrido[2,3-b]oxazin-2(3H)-one.
Caption: A flowchart illustrating the sequential process for determining the physicochemical properties of a new chemical entity.
Conclusion
While there is a scarcity of published experimental data on the physicochemical properties of 6-Bromo-1H-pyrido[2,3-b]oxazin-2(3H)-one, this guide provides the necessary foundational information and standardized protocols for researchers to undertake a comprehensive characterization. The determination of its melting point, solubility, and logP, among other properties, is essential for advancing the study of this compound and evaluating its potential as a therapeutic agent. The provided workflow and experimental methodologies offer a clear path forward for future research in this area.
References
- 1. pennwest.edu [pennwest.edu]
- 2. lookchem.com [lookchem.com]
- 3. 1245708-13-7 Cas No. | 6-Bromo-1H-pyrido[2,3-b][1,4]oxazin-2(3H)-one | Apollo [store.apolloscientific.co.uk]
- 4. Buy Online CAS Number 1245708-13-7 - TRC - this compound | LGC Standards [lgcstandards.com]
- 5. 6-Bromo-2H-pyrido[3,2-B][1,4]oxazin-3(4H)-one | C7H5BrN2O2 | CID 21873772 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 7. byjus.com [byjus.com]
- 8. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 9. chem.ws [chem.ws]
- 10. agilent.com [agilent.com]
- 11. acdlabs.com [acdlabs.com]
An In-depth Technical Guide on 6-Bromo-1H-pyrido[2,3-b]oxazin-2(3H)-one
An In-depth Technical Guide on 6-Bromo-1H-pyrido[2,3-b][1][2]oxazin-2(3H)-one
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the molecular structure, proposed synthesis, and physicochemical properties of 6-Bromo-1H-pyrido[2,3-b][1]oxazin-2(3H)-one. While specific experimental data for this compound is not extensively available in surveyed literature, this document compiles foundational information and outlines a probable synthetic pathway based on established chemical principles for related heterocyclic systems. This guide is intended to serve as a foundational resource for researchers interested in the synthesis and potential applications of this and similar pyrido[2,3-b]oxazinone derivatives.
Molecular Structure and Properties
6-Bromo-1H-pyrido[2,3-b][1]oxazin-2(3H)-one is a heterocyclic organic compound. Its structure features a pyridine ring fused to a 1,4-oxazine-2-one ring, with a bromine substituent at the 6-position of the pyridoxazine core.
Table 1: Physicochemical Properties of 6-Bromo-1H-pyrido[2,3-b][1]oxazin-2(3H)-one
| Property | Value | Source |
| CAS Number | 1245708-13-7 | [2] |
| Molecular Formula | C₇H₅BrN₂O₂ | [3] |
| Molecular Weight | 229.03 g/mol | [3] |
| IUPAC Name | 6-bromo-1H-pyrido[2,3-b][1]oxazin-2(3H)-one | [3] |
| Isomeric SMILES | C1C(=O)NC2=C(O1)N=C(C=C2)Br |
Proposed Synthesis
A detailed experimental protocol for the synthesis of 6-Bromo-1H-pyrido[2,3-b][1]oxazin-2(3H)-one is not explicitly detailed in the reviewed scientific literature. However, based on established methods for the synthesis of the pyrido[2,3-b][1]oxazin-2-one scaffold, a plausible synthetic route is proposed. This pathway involves the acylation of 2-amino-5-bromopyridin-3-ol with a suitable two-carbon electrophile, such as chloroacetyl chloride, followed by intramolecular cyclization.
Synthesis of the Precursor: 2-amino-5-bromopyridin-3-ol
A potential precursor for the synthesis of the target molecule is 2-amino-5-bromopyridin-3-ol. A method for its synthesis has been described and involves the following steps[4]:
Experimental Protocol:
-
A mixture of 6.5 parts of 2-amino-3,5-dibromopyridine, 12 parts of potassium hydroxide (85%), 0.5 parts of copper powder, and 100 parts of water is stirred under a nitrogen atmosphere in an autoclave.
-
The reaction mixture is heated at 170°C for 10 hours.
-
After cooling, the dark-colored solution is neutralized with concentrated hydrochloric acid.
-
The solution is then saturated with sodium chloride and extracted three times with a warm mixture of ethyl acetate and tetrahydrofuran (9:1).
-
The combined organic extracts are filtered, dried with sodium sulfate, and filtered again.
-
The solvent is evaporated, and the residue is purified by chromatography on silica gel using hot ethyl acetate as the eluent to yield 2-amino-3-hydroxy-5-bromopyridine.[4]
Proposed Cyclization to form 6-Bromo-1H-pyrido[2,3-b][1][2]oxazin-2(3H)-one
The formation of the oxazinone ring can likely be achieved through the reaction of 2-amino-5-bromopyridin-3-ol with an acylating agent like chloroacetyl chloride, followed by an intramolecular nucleophilic substitution to form the heterocyclic ring.
Proposed Experimental Protocol:
-
To a solution of 2-amino-5-bromopyridin-3-ol in a suitable aprotic solvent (e.g., dichloromethane or tetrahydrofuran), a base (e.g., triethylamine or pyridine) is added to neutralize the subsequently formed hydrochloric acid.
-
The mixture is cooled in an ice bath, and a solution of chloroacetyl chloride in the same solvent is added dropwise with stirring.
-
After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred until the reaction is complete (monitored by TLC).
-
A stronger base (e.g., sodium hydride or potassium carbonate) is then added to facilitate the intramolecular cyclization via nucleophilic attack of the hydroxyl group on the carbon bearing the chlorine atom.
-
The reaction mixture is stirred at room temperature or heated as necessary to drive the cyclization to completion.
-
Upon completion, the reaction is quenched with water, and the product is extracted with an organic solvent.
-
The organic layer is washed with brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure.
-
The crude product is then purified by column chromatography or recrystallization to yield 6-Bromo-1H-pyrido[2,3-b][1]oxazin-2(3H)-one.
Logical Workflow for Proposed Synthesis:
Caption: Proposed two-step synthesis of the target compound.
Spectroscopic Characterization (Predicted)
As no experimental spectroscopic data for 6-Bromo-1H-pyrido[2,3-b][1]oxazin-2(3H)-one has been found in the reviewed literature, the following are predicted characteristic signals based on the analysis of similar structures.
Table 2: Predicted Spectroscopic Data
| Technique | Predicted Observations |
| ¹H NMR | Aromatic protons on the pyridine ring, a singlet for the methylene protons of the oxazinone ring, and a broad singlet for the NH proton. |
| ¹³C NMR | Carbonyl carbon signal (~160-170 ppm), aromatic carbon signals, and a signal for the methylene carbon of the oxazinone ring. |
| FT-IR (cm⁻¹) | N-H stretching (~3200-3400), C=O stretching of the lactam (~1680-1720), C=N and C=C stretching in the aromatic region, and C-Br stretching. |
| Mass Spec. | A molecular ion peak corresponding to the molecular weight (229.03 g/mol ) and a characteristic isotopic pattern for a bromine-containing compound. |
Biological Activity and Signaling Pathways
Currently, there is no specific information available in the scientific literature regarding the biological activity or any associated signaling pathways for 6-Bromo-1H-pyrido[2,3-b][1]oxazin-2(3H)-one. However, the broader class of pyrido[2,3-b]pyrazine derivatives has been investigated for various biological activities, including antibacterial properties and as potential antitumor agents.[5][6]
Conclusion
6-Bromo-1H-pyrido[2,3-b][1]oxazin-2(3H)-one is a brominated heterocyclic compound with potential for further investigation in medicinal chemistry and materials science. While a definitive, experimentally verified synthesis and full characterization are not yet publicly available, this guide provides a robust, chemically sound proposal for its preparation and predicted analytical characteristics. Further research is required to elucidate the precise synthetic conditions, confirm its structure through spectroscopic analysis, and explore its potential biological activities. This document serves as a starting point for researchers aiming to synthesize and investigate this novel compound.
References
- 1. thieme-connect.de [thieme-connect.de]
- 2. 1245708-13-7 Cas No. | 6-Bromo-1H-pyrido[2,3-b][1,4]oxazin-2(3H)-one | Apollo [store.apolloscientific.co.uk]
- 3. 6-Bromo-2H-pyrido[3,2-B][1,4]oxazin-3(4H)-one | C7H5BrN2O2 | CID 21873772 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. prepchem.com [prepchem.com]
- 5. 6-Bromo-2,3-dihydro-1H-pyrido 2,3-b 1,4 oxazine AldrichCPR 1203499-17-5 [sigmaaldrich.com]
- 6. 2-Amino-5-bromo-3-hydroxypyridine | C5H5BrN2O | CID 11694041 - PubChem [pubchem.ncbi.nlm.nih.gov]
Spectroscopic Data for 6-Bromo-1H-pyrido[2,3-b]oxazin-2(3H)-one: A Search for Technical Data
Despite a comprehensive search of available scientific literature and chemical databases, detailed experimental spectroscopic data (NMR, IR, MS) for the specific compound 6-Bromo-1H-pyrido[2,3-b]oxazin-2(3H)-one (CAS No: 1245708-13-7) is not publicly available at this time. While the compound is listed by commercial suppliers, the raw spectral data and detailed experimental protocols for its synthesis and characterization have not been found in the searched resources.
This guide, therefore, serves to inform researchers, scientists, and drug development professionals about the current lack of available data and provides a framework for the type of information that would be essential for a complete technical whitepaper. For illustrative purposes, this document will present examples of spectroscopic data for closely related pyrido-oxazine derivatives.
The Challenge in Data Acquisition
The targeted search for NMR, IR, and mass spectrometry data, along with synthetic protocols for 6-Bromo-1H-pyrido[2,3-b]oxazin-2(3H)-one, did not yield specific results. Scientific publications tend to focus on derivatives with different substitution patterns, such as those at the 7-position or with a saturated oxazine ring. This highlights a gap in the publicly accessible chemical knowledge for this particular heterocyclic compound.
Illustrative Spectroscopic Data of Related Compounds
To provide context for the type of data that would be expected, the following sections present spectroscopic information for analogous pyrido-oxazine structures. It is crucial to note that these data are not for 6-Bromo-1H-pyrido[2,3-b]oxazin-2(3H)-one and should only be used as a general reference.
Example: Spectroscopic Data for a Substituted Pyrido[2,3-b][1][2]oxazine Derivative
The following data is for a different, yet structurally related, compound and is presented to illustrate the format and type of information that would be included in a comprehensive technical guide.
Table 1: Illustrative ¹H NMR Data for a Pyrido-oxazine Derivative
| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Assignment |
| 8.13 | d | 2.4 | Ar-H |
| 8.06 | d | 2.0 | Ar-H |
| 4.06 | t | 4.0 | O-CH₂ |
| 3.94 | t | 4.4 | N-CH₂ |
Table 2: Illustrative ¹³C NMR Data for a Pyrido-oxazine Derivative
| Chemical Shift (δ) ppm | Assignment |
| 157.8 | C=O |
| 145.2 | Ar-C |
| 141.9 | Ar-C |
| 138.1 | Ar-C |
| 118.5 | Ar-C |
| 115.3 | Ar-C |
| 66.2 | O-CH₂ |
| 43.7 | N-CH₂ |
Table 3: Illustrative Mass Spectrometry Data for a Pyrido-oxazine Derivative
| m/z | Interpretation |
| 390.95 | [M+H]⁺ |
Table 4: Illustrative IR Absorption Bands for a Pyrido-oxazine Derivative
| Wavenumber (cm⁻¹) | Assignment |
| 3346 | N-H Stretch |
| 1698 | C=O Stretch (Amide) |
| 1577 | C=C Stretch (Aromatic) |
| 1167 | C-O Stretch |
Hypothetical Experimental Protocols
Detailed experimental protocols are a cornerstone of a technical guide. While a specific protocol for 6-Bromo-1H-pyrido[2,3-b]oxazin-2(3H)-one is unavailable, a general procedure for the synthesis of similar compounds can be outlined.
General Synthetic Workflow
The synthesis of pyrido[2,3-b]oxazin-2-ones often involves the cyclization of an appropriate N-substituted 2-halopyridine derivative. A potential synthetic route is visualized in the workflow diagram below.
An In-depth Technical Guide to the Synthesis of 6-Bromo-1H-pyrido[2,3-b]oxazin-2(3H)-one
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of a proposed synthetic route for 6-Bromo-1H-pyrido[2,3-b]oxazin-2(3H)-one, a heterocyclic compound of interest in medicinal chemistry and drug development. The synthesis is presented as a two-step process, commencing with the preparation of the key intermediate, 2-amino-5-bromopyridin-3-ol, followed by a cyclization step to yield the final product. This document includes detailed experimental protocols derived from established literature and quantitative data to support the synthetic methodology.
Synthetic Strategy Overview
The synthesis of 6-Bromo-1H-pyrido[2,3-b]oxazin-2(3H)-one is proposed to proceed via a two-step sequence. The first step involves the synthesis of the crucial precursor, 2-amino-5-bromopyridin-3-ol. The second step is the cyclization of this intermediate to form the desired pyridoxazinone ring system.
Caption: Proposed synthetic workflow for 6-Bromo-1H-pyrido[2,3-b]oxazin-2(3H)-one.
Experimental Protocols
Step 1: Synthesis of 2-Amino-5-bromopyridin-3-ol
This procedure is adapted from the synthesis of 2-amino-3-hydroxy-5-bromopyridine.[1]
Reaction Scheme:
Materials and Reagents:
| Reagent/Material | Molar Mass ( g/mol ) | Quantity (parts by weight) |
| 2-Amino-3,5-dibromopyridine | 251.88 | 6.5 |
| Potassium hydroxide (85%) | 56.11 | 12 |
| Copper powder | 63.55 | 0.5 |
| Water | 18.02 | 100 |
| Concentrated Hydrochloric Acid | 36.46 | As needed for neutralization |
| Sodium Chloride | 58.44 | For saturation |
| Ethyl Acetate | 88.11 | For extraction |
| Tetrahydrofuran | 72.11 | For extraction |
| Sodium Sulfate | 142.04 | For drying |
| Silica Gel | - | For chromatography |
Procedure:
-
A mixture of 6.5 parts of 2-amino-3,5-dibromopyridine, 12 parts of 85% potassium hydroxide, 0.5 part of copper powder, and 100 parts of water is placed in an autoclave.
-
The mixture is stirred under a nitrogen atmosphere for 10 hours at 170 °C.
-
After cooling, the dark-colored solution is neutralized with concentrated hydrochloric acid.
-
The solution is then saturated with sodium chloride.
-
The warm solution is extracted three times with a 9:1 mixture of ethyl acetate and tetrahydrofuran.
-
The combined organic extracts are filtered through a pad of diatomaceous earth (Hyflo) and dried over sodium sulfate.
-
The drying agent is removed by filtration, and the solvent is evaporated under reduced pressure.
-
The residue is taken up in a small amount of hot ethyl acetate and purified by chromatography on a silica gel column.
-
Elution and removal of the solvent yields 2-amino-3-hydroxy-5-bromopyridine.
Quantitative Data:
| Product | Yield | Melting Point (°C) |
| 2-Amino-5-bromopyridin-3-ol | 46.3% | 205-208 |
Step 2: Synthesis of 6-Bromo-1H-pyrido[2,3-b]oxazin-2(3H)-one
This proposed procedure is based on the general methodology for the synthesis of N-substituted pyrido[2,3-b][2][3]oxazin-2-ones and standard acylation and cyclization reactions.[2]
Reaction Scheme:
Proposed Experimental Protocol:
Part A: Acylation
-
Dissolve 2-amino-5-bromopyridin-3-ol (1.0 equivalent) in a suitable aprotic solvent (e.g., dichloromethane, tetrahydrofuran) containing a non-nucleophilic base (e.g., triethylamine, diisopropylethylamine, 2.0 equivalents).
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add chloroacetyl chloride (1.1 equivalents) dropwise to the stirred solution.
-
Allow the reaction mixture to warm to room temperature and stir for 2-4 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction with water and extract the product into an organic solvent.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude N-(5-bromo-3-hydroxy-2-pyridinyl)-2-chloroacetamide intermediate.
Part B: Cyclization
-
Dissolve the crude chloroacetamide intermediate in a polar aprotic solvent such as acetonitrile or dimethylformamide.
-
Add a base, such as cesium carbonate (2.0 equivalents).
-
Heat the mixture to reflux and monitor the reaction by TLC.
-
After the reaction is complete, cool the mixture to room temperature and filter off the inorganic salts.
-
Concentrate the filtrate under reduced pressure.
-
Purify the residue by column chromatography on silica gel to afford the final product, 6-Bromo-1H-pyrido[2,3-b]oxazin-2(3H)-one.
Note: The above protocol is a proposed route. Optimization of reaction conditions, including solvent, base, temperature, and reaction time, may be necessary to achieve the desired yield and purity.
Data Presentation
Summary of Synthesis Steps and Yields:
| Step | Starting Material | Product | Key Reagents | Reported/Expected Yield |
| 1 | 2-Amino-3,5-dibromopyridine | 2-Amino-5-bromopyridin-3-ol | KOH, Cu powder, H2O | 46.3%[1] |
| 2 | 2-Amino-5-bromopyridin-3-ol | 6-Bromo-1H-pyrido[2,3-b]oxazin-2(3H)-one | Chloroacetyl chloride, Base | Not reported |
Logical Relationships and Workflow Visualization
The synthesis of the target compound follows a logical progression from a readily available starting material to the final heterocyclic product through the formation of a key intermediate.
Caption: Logical flow of the two-stage synthesis process.
This guide provides a foundational understanding of a viable synthetic route to 6-Bromo-1H-pyrido[2,3-b]oxazin-2(3H)-one. The provided experimental details for the precursor synthesis are based on established literature, while the final cyclization step is a scientifically sound proposal based on analogous reactions. Researchers are encouraged to use this guide as a starting point for the laboratory synthesis of this and related compounds, with the understanding that optimization may be required.
References
Unveiling the Therapeutic Potential: A Technical Guide to the Biological Activity of 6-Bromo-1H-pyrido[2,3-b]oxazin-2(3H)-one and its Analogs
For the attention of Researchers, Scientists, and Drug Development Professionals.
This technical guide provides a comprehensive overview of the biological activity of the novel heterocyclic compound 6-Bromo-1H-pyrido[2,3-b]oxazin-2(3H)-one and its closely related analogs. While specific research on the named compound is limited, extensive studies on structurally similar pyrido[2,3-b]oxazine derivatives have revealed significant potential, particularly in the realm of oncology. This document synthesizes the available data, focusing on quantitative biological activities, detailed experimental methodologies, and the underlying mechanisms of action to guide future research and drug development efforts.
Introduction: The Pyrido-oxazine Scaffold
The pyrido-oxazine core is a privileged heterocyclic scaffold that has garnered considerable attention in medicinal chemistry. Its rigid, bicyclic structure provides a unique three-dimensional arrangement for substituent groups, enabling precise interactions with biological targets. Oxazine derivatives, in general, are known to possess a wide spectrum of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. The fusion of a pyridine ring to the oxazine moiety, as seen in the pyrido[2,3-b]oxazin-2(3H)-one framework, is anticipated to confer distinct pharmacological profiles, with a particular emphasis on kinase inhibition.
Anticancer Activity of Pyrido[2,3-b]oxazine Analogs
Recent research has identified a series of novel pyrido[2,3-b]oxazine derivatives as potent inhibitors of the Epidermal Growth Factor Receptor-Tyrosine Kinase (EGFR-TK). EGFR is a critical signaling protein that, when dysregulated, plays a pivotal role in the proliferation and survival of cancer cells. The inhibition of its kinase activity is a clinically validated strategy for cancer therapy.
Quantitative Biological Data
The in vitro anticancer activity of several key pyrido[2,3-b]oxazine derivatives has been evaluated against a panel of non-small cell lung cancer (NSCLC) cell lines, including those with EGFR mutations. The half-maximal inhibitory concentrations (IC50) are summarized in the table below.
| Compound | Cell Line | EGFR Mutation Status | IC50 (μM) |
| 7f | HCC827 | Exon 19 Deletion | 0.09 |
| NCI-H1975 | L858R/T790M | 0.89 | |
| A-549 | Wild-Type | 1.10 | |
| 7g | HCC827 | Exon 19 Deletion | Not explicitly stated, but noted as one of the most effective. |
| NCI-H1975 | L858R/T790M | Not explicitly stated, but noted as one of the most effective. | |
| A-549 | Wild-Type | Not explicitly stated, but noted as one of the most effective. | |
| 7h | HCC827 | Exon 19 Deletion | Not explicitly stated, but noted as one of the most effective. |
| NCI-H1975 | L858R/T790M | Not explicitly stated, but noted as one of the most effective. | |
| A-549 | Wild-Type | Not explicitly stated, but noted as one of the most effective. | |
| Osimertinib (Control) | HCC827 | Exon 19 Deletion | Potency equivalent to 7f. |
| NCI-H1975 | L858R/T790M | Potency equivalent to 7f. | |
| A-549 | Wild-Type | Potency equivalent to 7f. |
Note: The specific structures of compounds 7f, 7g, and 7h are detailed in the source publication. These compounds are derivatives of the core pyrido[2,3-b]oxazine scaffold.
Notably, these compounds exhibited selective cytotoxicity against cancer cells, with minimal effects on normal BEAS-2B cells at concentrations exceeding 61 μM.
Experimental Protocols
The following are detailed methodologies for the key experiments cited in the evaluation of the pyrido[2,3-b]oxazine derivatives.
In Vitro Anticancer Activity (MTT Assay)
The antiproliferative effects of the synthesized compounds were determined using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) colorimetric assay.
-
Cell Seeding: Cancer cell lines (A549, NCI-H1975, and HCC827) were seeded in 96-well plates at a density of 5 x 10³ cells per well and incubated for 24 hours.
-
Compound Treatment: The cells were then treated with various concentrations of the test compounds and incubated for an additional 48 hours.
-
MTT Addition: Following treatment, 20 μL of MTT solution (5 mg/mL in phosphate-buffered saline) was added to each well, and the plates were incubated for 4 hours at 37°C.
-
Formazan Solubilization: The medium was removed, and 150 μL of dimethyl sulfoxide (DMSO) was added to each well to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance was measured at 490 nm using a microplate reader.
-
IC50 Calculation: The concentration of the compound that caused 50% inhibition of cell growth (IC50) was calculated from the dose-response curves.
EGFR-TK Autophosphorylation Inhibition Assay
To elucidate the mechanism of action, the ability of the lead compound (7f) to inhibit EGFR-TK autophosphorylation was assessed in HCC827 cells.
-
Cell Treatment: HCC827 cells were treated with varying concentrations of compound 7f for a specified period.
-
Cell Lysis: After treatment, the cells were lysed to extract total protein.
-
Western Blotting: The protein lysates were separated by SDS-PAGE and transferred to a PVDF membrane.
-
Antibody Incubation: The membrane was probed with primary antibodies specific for phosphorylated EGFR (p-EGFR) and total EGFR.
-
Detection: Following incubation with a secondary antibody, the protein bands were visualized using an enhanced chemiluminescence (ECL) detection system. The reduction in the p-EGFR signal relative to total EGFR indicated the inhibitory activity of the compound.
Apoptosis Assay
The induction of apoptosis by compound 7f was investigated using an Annexin V-FITC/Propidium Iodide (PI) apoptosis detection kit.
-
Cell Treatment: HCC827 cells were treated with compound 7f.
-
Cell Staining: The treated cells were harvested and stained with Annexin V-FITC and PI according to the manufacturer's protocol.
-
Flow Cytometry: The stained cells were analyzed by flow cytometry to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.
-
Data Analysis: The percentage of cells in each quadrant was quantified to determine the extent of apoptosis induction. The study revealed a significant increase in programmed cell death, with 33.7% early apoptosis and 9.1% late apoptosis, compared to control conditions.
Signaling Pathways and Mechanism of Action
The primary mechanism of action for the anticancer activity of the studied pyrido[2,3-b]oxazine derivatives is the inhibition of EGFR-TK autophosphorylation. This inhibition blocks the downstream signaling cascades that promote cancer cell proliferation and survival.
Caption: EGFR signaling pathway and the inhibitory action of pyrido-oxazine derivatives.
Conclusion and Future Directions
While direct biological data for 6-Bromo-1H-pyrido[2,3-b]oxazin-2(3H)-one is not yet available, the comprehensive analysis of its close structural analogs strongly suggests its potential as a biologically active agent, particularly as an anticancer compound. The pyrido[2,3-b]oxazine scaffold has demonstrated potent and selective inhibitory activity against EGFR-TK, a key target in oncology. The detailed experimental protocols provided herein offer a clear roadmap for the biological evaluation of 6-Bromo-1H-pyrido[2,3-b]oxazin-2(3H)-one. Future research should focus on synthesizing this specific compound and its derivatives, evaluating their in vitro and in vivo efficacy against a broader panel of cancer cell lines and other relevant biological targets, and further elucidating their structure-activity relationships to optimize their therapeutic potential.
6-Bromo-1H-pyrido[2,3-b]oxazin-2(3H)-one: A Versatile Scaffold for the Development of Potent Kinase Inhibitors
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
The quest for novel and selective kinase inhibitors remains a cornerstone of modern drug discovery, particularly in the field of oncology. Kinases, a large family of enzymes that catalyze the phosphorylation of proteins, play pivotal roles in cellular signaling pathways that govern cell growth, differentiation, and survival. Dysregulation of kinase activity is a hallmark of many diseases, most notably cancer. The strategic design of small molecules that can modulate the activity of specific kinases is therefore a highly sought-after therapeutic approach.
This technical guide focuses on the utility of 6-Bromo-1H-pyrido[2,3-b]oxazin-2(3H)-one as a key building block in the synthesis of a new generation of kinase inhibitors. While direct literature on this specific starting material is emerging, its structural similarity to other pyridinyl-based heterocyclic systems that have demonstrated significant potential in targeting key kinases provides a strong rationale for its application in medicinal chemistry. The presence of a bromine atom at the 6-position offers a versatile handle for chemical modification, primarily through palladium-catalyzed cross-coupling reactions, enabling the exploration of a diverse chemical space to optimize potency and selectivity.
This document will provide an overview of the synthesis, functionalization, and application of this scaffold, with a particular focus on its potential for developing inhibitors of Epidermal Growth Factor Receptor (EGFR), a well-validated target in cancer therapy. Experimental protocols and data from closely related analogs will be presented to illustrate the potential of this chemical series.
The Pyrido[2,3-b]oxazin-2-one Core: A Privileged Scaffold
The pyrido[2,3-b]oxazin-2-one core is considered a "privileged scaffold" in medicinal chemistry. This is due to its rigid, bicyclic structure which can effectively present substituents in a well-defined three-dimensional orientation, facilitating optimal interactions with the ATP-binding pocket of various kinases. The lactam moiety within the oxazinone ring can participate in crucial hydrogen bonding interactions with the hinge region of the kinase, a common feature of many potent kinase inhibitors.
Synthesis of the Building Block
While a specific, detailed synthesis of 6-Bromo-1H-pyrido[2,3-b]oxazin-2(3H)-one is not extensively documented in peer-reviewed literature, a plausible synthetic route can be extrapolated from known chemical transformations. A potential approach involves the cyclization of a suitably substituted aminopyridine precursor.
Proposed Synthetic Pathway:
Figure 1: Proposed synthetic workflow for 6-Bromo-1H-pyrido[2,3-b]oxazin-2(3H)-one.
Application in Kinase Inhibitor Synthesis: A Focus on EGFR Inhibitors
The true potential of 6-Bromo-1H-pyrido[2,3-b]oxazin-2(3H)-one lies in its utility as a versatile intermediate for the synthesis of a library of kinase inhibitors. The bromine atom at the 6-position is ideally positioned for modification via Suzuki-Miyaura cross-coupling reactions, allowing for the introduction of a wide array of aryl and heteroaryl substituents. This strategy has been successfully employed in the development of potent EGFR inhibitors using a closely related analog, 7-bromo-2,3-dihydro-1H-pyrido[2,3-b][1][2]oxazine.[1][3]
By analogy, a similar synthetic strategy can be applied to 6-Bromo-1H-pyrido[2,3-b]oxazin-2(3H)-one to generate novel EGFR inhibitors.
General Synthetic Workflow for EGFR Inhibitors:
Figure 2: General workflow for the synthesis and evaluation of kinase inhibitors.
Quantitative Data of Analogous EGFR Inhibitors
While specific data for inhibitors derived from 6-Bromo-1H-pyrido[2,3-b]oxazin-2(3H)-one is not yet publicly available, the following table summarizes the potent anti-proliferative activities of EGFR inhibitors synthesized from the analogous 7-bromo-2,3-dihydro-1H-pyrido[2,3-b][1][2]oxazine scaffold.[1][3] This data strongly suggests that the 6-substituted pyrido[2,3-b]oxazin-2-one scaffold is a promising avenue for the development of effective EGFR inhibitors.
| Compound ID | Target Cell Line | IC50 (µM) |
| 7f | HCC827 (EGFR exon 19 del) | 0.09 |
| H1975 (EGFR L858R/T790M) | 0.89 | |
| A549 (WT-EGFR) | 1.10 | |
| 7g | HCC827 (EGFR exon 19 del) | 0.12 |
| H1975 (EGFR L858R/T790M) | 1.05 | |
| A549 (WT-EGFR) | 1.23 | |
| 7h | HCC827 (EGFR exon 19 del) | 0.15 |
| H1975 (EGFR L858R/T790M) | 1.18 | |
| A549 (WT-EGFR) | 1.45 | |
| Osimertinib | HCC827 (EGFR exon 19 del) | 0.08 |
| (Reference) | H1975 (EGFR L858R/T790M) | 0.75 |
| A549 (WT-EGFR) | 1.02 |
Data extracted from studies on analogous 7-bromo-2,3-dihydro-1H-pyrido[2,3-b][1][2]oxazine derivatives.[1][3]
Targeted Signaling Pathway: EGFR
The Epidermal Growth Factor Receptor (EGFR) is a receptor tyrosine kinase that, upon activation by its ligands (e.g., EGF, TGF-α), undergoes dimerization and autophosphorylation. This initiates a cascade of downstream signaling events, primarily through the RAS/RAF/MEK/ERK and PI3K/AKT/mTOR pathways, which are crucial for cell proliferation, survival, and migration. In many cancers, EGFR is overexpressed or mutated, leading to constitutive activation of these pathways and uncontrolled cell growth. Inhibitors targeting EGFR block this signaling cascade, leading to apoptosis and inhibition of tumor growth.
Figure 3: Simplified EGFR signaling pathway and the point of intervention for inhibitors.
Experimental Protocols
General Procedure for Suzuki-Miyaura Cross-Coupling
Materials:
-
6-Bromo-1H-pyrido[2,3-b]oxazin-2(3H)-one
-
Aryl or heteroaryl boronic acid or ester (1.2 equivalents)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 equivalents)
-
Base (e.g., K₂CO₃ or Cs₂CO₃, 2.0 equivalents)
-
Anhydrous solvent (e.g., 1,4-dioxane/water mixture)
Procedure:
-
To a dry reaction vessel under an inert atmosphere (e.g., nitrogen or argon), add 6-Bromo-1H-pyrido[2,3-b]oxazin-2(3H)-one, the boronic acid/ester, palladium catalyst, and base.
-
Add the anhydrous solvent and degas the mixture by bubbling with the inert gas for 10-15 minutes.
-
Heat the reaction mixture to the appropriate temperature (typically 80-100 °C) and monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature and dilute with an organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.
-
Filter the mixture and concentrate the filtrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired 6-substituted-1H-pyrido[2,3-b]oxazin-2(3H)-one derivative.
In Vitro Kinase Inhibition Assay (General Protocol)
Principle: This assay measures the ability of a test compound to inhibit the phosphorylation of a substrate by a specific kinase. The amount of phosphorylation is quantified, typically using a luminescence-based assay that measures the amount of ATP remaining after the kinase reaction.
Materials:
-
Recombinant human kinase (e.g., EGFR)
-
Kinase substrate (e.g., a specific peptide)
-
ATP
-
Kinase assay buffer
-
Test compound (dissolved in DMSO)
-
Luminescence-based ATP detection reagent (e.g., Kinase-Glo®)
-
White, opaque 96- or 384-well plates
Procedure:
-
Prepare serial dilutions of the test compound in kinase assay buffer.
-
In the wells of the microplate, add the kinase and the test compound at various concentrations.
-
Initiate the kinase reaction by adding the ATP and substrate mixture.
-
Incubate the plate at the optimal temperature for the kinase (e.g., 30 °C) for a specified period (e.g., 60 minutes).
-
Stop the reaction and measure the remaining ATP by adding the luminescence-based detection reagent.
-
Measure the luminescence signal using a plate reader.
-
Calculate the percentage of kinase inhibition for each compound concentration and determine the IC₅₀ value by fitting the data to a dose-response curve.
Cell Proliferation (MTT) Assay
Principle: The MTT assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan, which has a purple color.
Materials:
-
Cancer cell line of interest (e.g., A549, HCC827, H1975)
-
Cell culture medium (e.g., DMEM or RPMI-1640) supplemented with fetal bovine serum (FBS) and antibiotics
-
Test compound
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of HCl in isopropanol)
-
96-well cell culture plates
Procedure:
-
Seed the cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Treat the cells with various concentrations of the test compound and a vehicle control (e.g., DMSO).
-
Incubate the cells for a specified period (e.g., 72 hours).
-
Add MTT solution to each well and incubate for 2-4 hours to allow for formazan crystal formation.
-
Remove the medium and add the solubilization solution to dissolve the formazan crystals.
-
Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value.
Conclusion
6-Bromo-1H-pyrido[2,3-b]oxazin-2(3H)-one represents a promising and versatile building block for the synthesis of novel kinase inhibitors. Its strategic design, featuring a privileged scaffold and a readily functionalizable bromine atom, provides a powerful platform for medicinal chemists to develop potent and selective modulators of key signaling pathways implicated in cancer and other diseases. The strong precedent set by closely related analogs in targeting EGFR underscores the significant potential of this scaffold. Further exploration of the chemical space accessible from this building block is warranted and is anticipated to yield a new generation of targeted therapeutics.
References
The Pyrido[2,3-b]oxazin-2-one Scaffold: A Promising Frontier in Drug Discovery
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
The quest for novel molecular scaffolds that can address unmet medical needs is a driving force in modern drug discovery. Among the heterocyclic compounds, the pyrido[2,3-b]oxazin-2-one core has emerged as a structure of significant interest, demonstrating potential across various therapeutic areas, most notably in oncology. This technical guide provides a comprehensive overview of the pyrido[2,3-b]oxazin-2-one scaffold, including its synthesis, key biological activities, and the experimental protocols necessary for its evaluation.
The Pyrido[2,3-b]oxazin-2-one Core: Structure and Properties
The pyrido[2,3-b]oxazin-2-one scaffold is a fused heterocyclic system consisting of a pyridine ring fused to an oxazinone ring. This arrangement imparts a unique three-dimensional structure and electronic distribution, making it an attractive starting point for the design of targeted therapies. The physicochemical properties of derivatives can be finely tuned through substitutions on the pyridone and oxazinone rings, allowing for the optimization of pharmacokinetic and pharmacodynamic profiles.
Synthesis of Pyrido[2,3-b]oxazin-2-one Derivatives
The synthesis of substituted pyrido[2,3-b]oxazin-2-one analogues can be achieved through a multi-step synthetic route. A generalized approach often involves the initial construction of a substituted pyridone core, followed by the formation of the oxazinone ring. More complex derivatives, particularly those with aryl or heteroaryl substitutions, can be synthesized utilizing modern cross-coupling methodologies.
Experimental Protocol: Generalized Multi-Step Synthesis
A rational design and synthesis of novel pyrido[2,3-b][1]oxazine analogues can be achieved using a multi-step synthetic route that incorporates the Suzuki cross-coupling reaction for the introduction of diverse substituents.[2][3]
Step 1: Formation of the Pyridone Core The synthesis typically begins with a commercially available substituted 2-chloronicotinic acid. This starting material can undergo various modifications to introduce desired functionalities.
Step 2: Introduction of Key Side Chains A crucial step often involves the installation of a side chain that will later participate in the formation of the oxazinone ring. This can be achieved through nucleophilic substitution reactions.
Step 3: Suzuki Cross-Coupling for Diversity To generate a library of analogues, the Suzuki cross-coupling reaction is a powerful tool. A halogenated intermediate of the pyridone core is reacted with a variety of boronic acids or esters in the presence of a palladium catalyst and a base. This allows for the introduction of a wide range of aryl and heteroaryl groups.
Step 4: Cyclization to form the Oxazinone Ring The final key step is the intramolecular cyclization to form the pyrido[2,3-b]oxazin-2-one ring system. This is typically achieved by treating the appropriate precursor with a suitable reagent to facilitate ring closure.
Purification and Characterization: Throughout the synthesis, intermediates and final products are purified using standard techniques such as column chromatography, recrystallization, and preparative thin-layer chromatography. The structure and purity of all synthesized compounds are confirmed by spectroscopic methods including ¹H NMR, ¹³C NMR, and mass spectrometry.
Biological Activity and Therapeutic Potential
Derivatives of the pyrido[2,3-b]oxazin-2-one scaffold have demonstrated significant potential as inhibitors of key signaling pathways implicated in cancer, particularly non-small cell lung cancer (NSCLC).
Inhibition of Epidermal Growth Factor Receptor (EGFR) Tyrosine Kinase
A significant body of research has focused on the development of pyrido[2,3-b]oxazine-based inhibitors of the Epidermal Growth Factor Receptor (EGFR) tyrosine kinase (TK).[2][3] EGFR is a critical regulator of cell proliferation, survival, and differentiation, and its dysregulation is a hallmark of many cancers.[4] Certain pyrido[2,3-b]oxazin-2-one derivatives have shown potent inhibitory activity against both wild-type and mutant forms of EGFR, including those responsible for acquired resistance to first- and second-generation EGFR-TKIs.[2][3]
Table 1: Anti-proliferative Activity of Pyrido[2,3-b][1]oxazine Derivatives against NSCLC Cell Lines [2][3]
| Compound | HCC827 (EGFR exon 19 deletion) IC₅₀ (µM) | NCI-H1975 (EGFR L858R/T790M) IC₅₀ (µM) | A-549 (wild-type EGFR) IC₅₀ (µM) |
| 7f | 0.09 | 0.89 | 1.10 |
| 7g | - | - | - |
| 7h | - | - | - |
| Osimertinib | - | - | - |
Note: Specific IC₅₀ values for compounds 7g, 7h, and Osimertinib were mentioned as comparable but not explicitly provided in the initial search results.
Mechanistic studies have shown that these compounds act as EGFR-TK autophosphorylation inhibitors.[3] This inhibition leads to the induction of apoptosis, as evidenced by a significant increase in early and late apoptotic cells compared to control conditions.[3]
Key Experimental Protocols
To evaluate the potential of novel pyrido[2,3-b]oxazin-2-one derivatives, a series of well-established in vitro assays are essential.
MTT Assay for Anti-proliferative Activity
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability and proliferation.[5][6][7]
Principle: In viable cells, mitochondrial NAD(P)H-dependent oxidoreductase enzymes reduce the yellow tetrazolium salt MTT to purple formazan crystals.[5] The amount of formazan produced is directly proportional to the number of living cells.
Protocol:
-
Cell Seeding: Seed cancer cells (e.g., HCC827, NCI-H1975, A-549) in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere for 24 hours.[5]
-
Compound Treatment: Treat the cells with serial dilutions of the test compounds for a specified period (e.g., 72 hours). Include a vehicle control (e.g., DMSO).
-
MTT Addition: Add MTT solution (final concentration 0.5 mg/mL) to each well and incubate for 2-4 hours at 37°C.[7]
-
Formazan Solubilization: Carefully remove the medium and add a solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl) to dissolve the formazan crystals.[5]
-
Absorbance Measurement: Measure the absorbance of the solution at 570 nm using a microplate reader.[5]
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value (the concentration of the compound that causes 50% inhibition of cell growth).[5]
EGFR Kinase Inhibition Assay
This assay directly measures the ability of a compound to inhibit the enzymatic activity of EGFR.
Principle: The assay quantifies the phosphorylation of a substrate by the EGFR kinase. Inhibition of this phosphorylation event by a test compound is measured.
Protocol (Example using ADP-Glo™ Kinase Assay): [8]
-
Reagent Preparation: Dilute the EGFR enzyme, substrate, ATP, and test inhibitors in the appropriate kinase buffer.
-
Reaction Setup: In a 384-well plate, add the inhibitor (or DMSO control), followed by the enzyme, and finally a mixture of the substrate and ATP to initiate the reaction.
-
Incubation: Incubate the plate at room temperature for 60 minutes.[8]
-
ADP Detection: Add ADP-Glo™ Reagent to terminate the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes.
-
Signal Generation: Add Kinase Detection Reagent to convert ADP to ATP, which is then used in a luciferase/luciferin reaction to generate a luminescent signal. Incubate for 30 minutes.
-
Luminescence Measurement: Record the luminescence using a plate reader. The signal is proportional to the amount of ADP formed and thus to the kinase activity.
-
Data Analysis: Calculate the percent inhibition of EGFR activity at various compound concentrations to determine the IC₅₀ value.
Western Blot Analysis of EGFR Signaling Pathway
Western blotting is used to detect the phosphorylation status of EGFR and downstream signaling proteins, providing mechanistic insights into the action of the inhibitors.[1][9][10][11]
Protocol:
-
Cell Lysis: Treat cells with the test compound for a specified time, then lyse the cells in a buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or similar assay.[1]
-
SDS-PAGE: Separate the protein lysates by sodium dodecyl sulfate-polyacrylamide gel electrophoresis.
-
Protein Transfer: Transfer the separated proteins to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.
-
Blocking: Block the membrane with a suitable blocking agent (e.g., 5% BSA in TBST) to prevent non-specific antibody binding.[1]
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody specific for the phosphorylated form of the target protein (e.g., anti-p-EGFR).
-
Secondary Antibody Incubation: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detection: Add a chemiluminescent substrate and visualize the protein bands using an imaging system.[1]
-
Stripping and Re-probing: To normalize for protein loading, the membrane can be stripped of antibodies and re-probed with an antibody against the total (phosphorylated and unphosphorylated) form of the protein or a housekeeping protein like β-actin.[1][10]
Visualizing Key Pathways and Workflows
EGFR Signaling Pathway
The Epidermal Growth Factor Receptor (EGFR) signaling pathway is a complex cascade that plays a central role in regulating cell growth, proliferation, and survival.[12] Upon binding of a ligand such as Epidermal Growth Factor (EGF), the receptor dimerizes and undergoes autophosphorylation on specific tyrosine residues. This creates docking sites for various adaptor proteins and enzymes, initiating multiple downstream signaling cascades.
References
- 1. benchchem.com [benchchem.com]
- 2. Novel pyrido[2,3-b][1,4]oxazine-based EGFR-TK inhibitors: rational design and synthesis of potent and selective agents targeting resistance mutations in non-small cell lung cancer - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 3. Novel pyrido[2,3-b][1,4]oxazine-based EGFR-TK inhibitors: rational design and synthesis of potent and selective agents targeting resistance mutations in non-small cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Construction of a novel cell-based assay for the evaluation of anti-EGFR drug efficacy against EGFR mutation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. atcc.org [atcc.org]
- 8. promega.com [promega.com]
- 9. Analyzing expression and phosphorylation of the EGF receptor in HNSCC - PMC [pmc.ncbi.nlm.nih.gov]
- 10. youtube.com [youtube.com]
- 11. researchgate.net [researchgate.net]
- 12. creative-diagnostics.com [creative-diagnostics.com]
Technical Guide: Safety and Handling of 6-Bromo-1H-pyrido[2,3-b]oxazin-2(3H)-one
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: This document is intended for informational purposes only and should not be considered a substitute for a formal Safety Data Sheet (SDS). A comprehensive, publicly available SDS for 6-Bromo-1H-pyrido[2,3-b]oxazin-2(3H)-one (CAS No. 1245708-13-7) has not been identified. The information herein is compiled from general knowledge of related chemical compounds and available supplier data. All laboratory work should be conducted by trained professionals in a controlled environment with appropriate safety measures in place.
Introduction
6-Bromo-1H-pyrido[2,3-b]oxazin-2(3H)-one is a heterocyclic organic compound. Structurally, it features a fused pyridine and oxazine ring system with a bromine substituent. Compounds of this class are of interest in medicinal chemistry and drug development. Notably, 6-Bromo-1H-pyrido[2,3-b][1][2]oxazin-2(3H)-one has been identified as an inhibitor of O-GlcNAcase (OGA), an enzyme that plays a crucial role in cellular signaling pathways by removing O-linked N-acetylglucosamine (O-GlcNAc) from proteins.[3] This suggests its potential application in research areas where modulation of O-GlcNAcylation is of therapeutic interest, such as neurodegenerative diseases and cancer.[3]
Chemical and Physical Properties
Limited empirical data for the specific physical and chemical properties of 6-Bromo-1H-pyrido[2,3-b]oxazin-2(3H)-one are publicly available. The following table summarizes known and calculated data.
| Property | Value | Source |
| CAS Number | 1245708-13-7 | [2][3][4] |
| Molecular Formula | C₇H₅BrN₂O₂ | [3] |
| Molecular Weight | 229.03 g/mol | [2][3][4] |
| Appearance | Solid (presumed) | General knowledge |
| Purity | ≥96% (typical) | [4] |
| Storage Temperature | 2-8°C | [3] |
| Solubility | Not available | |
| Melting Point | Not available | |
| Boiling Point | Not available | |
| Flash Point | Not available |
Safety and Handling
Due to the absence of a specific SDS, a precautionary approach based on the handling of similar brominated heterocyclic compounds is recommended.
Hazard Identification
While specific GHS hazard classifications are not available, related compounds suggest the following potential hazards:
-
Acute Toxicity (Oral): May be harmful if swallowed.
-
Skin Corrosion/Irritation: May cause skin irritation.
-
Serious Eye Damage/Eye Irritation: May cause serious eye irritation.
-
Specific Target Organ Toxicity (Single Exposure): May cause respiratory irritation.
Recommended Precautions
| Category | Recommendation |
| Engineering Controls | Work in a well-ventilated fume hood to minimize inhalation exposure. |
| Personal Protective Equipment (PPE) | - Eye/Face Protection: Wear chemical safety goggles or a face shield. - Skin Protection: Wear a lab coat and chemically resistant gloves (e.g., nitrile). - Respiratory Protection: If working outside a fume hood or with fine powders, use a NIOSH-approved respirator. |
| Hygiene Measures | Avoid contact with skin, eyes, and clothing. Do not eat, drink, or smoke in the laboratory. Wash hands thoroughly after handling. |
First Aid Measures
| Exposure Route | Action |
| Inhalation | Move to fresh air. If breathing is difficult, seek medical attention. |
| Skin Contact | Immediately wash with soap and plenty of water. Remove contaminated clothing. Seek medical attention if irritation persists. |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, lifting upper and lower eyelids. Seek immediate medical attention. |
| Ingestion | Do not induce vomiting. Rinse mouth with water. Seek immediate medical attention. |
Storage and Disposal
-
Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area. Recommended storage temperature is 2-8°C.[3]
-
Disposal: Dispose of in accordance with local, state, and federal regulations for chemical waste.
Experimental Protocols
No specific, published experimental protocols for the synthesis or use of 6-Bromo-1H-pyrido[2,3-b]oxazin-2(3H)-one were found. However, a general synthetic approach for related pyrido-oxazine derivatives involves a tandem S_N2 and S_NAr reaction. The following is a generalized, hypothetical protocol based on such procedures.
Generalized Synthesis of a Pyrido-oxazine Core
This protocol outlines the synthesis of a related pyrido-oxazine structure and can be adapted for the target molecule.
Objective: To synthesize a pyrido-oxazine derivative via tandem S_N2 and S_NAr reaction.
Materials:
-
A suitable 2,6-dihalopyridine precursor
-
An appropriate amino alcohol
-
A non-nucleophilic base (e.g., NaH, K₂CO₃)
-
Anhydrous polar aprotic solvent (e.g., DMF, DMSO)
-
Standard laboratory glassware and purification equipment (e.g., column chromatography)
Procedure:
-
Preparation: Under an inert atmosphere (e.g., nitrogen or argon), dissolve the starting 2,6-dihalopyridine in the anhydrous solvent in a round-bottom flask.
-
Deprotonation: Add the non-nucleophilic base to the solution and stir.
-
Nucleophilic Addition: Slowly add the amino alcohol to the reaction mixture. The alkoxide formed in situ will displace one of the halogens on the pyridine ring (S_NAr).
-
Cyclization: The intramolecular reaction of the amine with the second halogen on the pyridine ring will lead to the formation of the oxazine ring. This may require heating.
-
Workup: After the reaction is complete (monitored by TLC), quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate).
-
Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.
Signaling Pathway and Mechanism of Action
6-Bromo-1H-pyrido[2,3-b][1][2]oxazin-2(3H)-one is reported to be an inhibitor of O-GlcNAcase (OGA).[3] OGA is a key enzyme in the O-GlcNAc signaling pathway, which is a dynamic post-translational modification involved in regulating the function of numerous nuclear and cytoplasmic proteins.
The O-GlcNAc Signaling Pathway
The O-GlcNAc cycle involves the addition and removal of a single N-acetylglucosamine (GlcNAc) sugar moiety to serine and threonine residues of proteins.
-
O-GlcNAc Transferase (OGT): Adds the O-GlcNAc modification.
-
O-GlcNAcase (OGA): Removes the O-GlcNAc modification.
By inhibiting OGA, 6-Bromo-1H-pyrido[2,3-b]oxazin-2(3H)-one would lead to an increase in the overall level of O-GlcNAcylated proteins, thereby modulating various downstream cellular processes.
Caption: O-GlcNAc signaling pathway and the inhibitory action of the compound on OGA.
Experimental Workflow Visualization
The following diagram illustrates a general workflow for the synthesis and purification of a pyrido-oxazine derivative as described in the hypothetical protocol.
Caption: General workflow for the synthesis and purification of pyrido-oxazine derivatives.
References
Methodological & Application
Application Note: Suzuki Coupling of 6-Bromo-1H-pyrido[2,3-b]oxazin-2(3H)-one with Arylboronic Acids
For Researchers, Scientists, and Drug Development Professionals
Introduction
The 1H-pyrido[2,3-b]oxazin-2(3H)-one scaffold is a significant heterocyclic motif in medicinal chemistry, with derivatives showing promise in various therapeutic areas. The functionalization of this core structure is crucial for the exploration of new chemical space and the development of novel drug candidates. The Suzuki-Miyaura cross-coupling reaction is a powerful and versatile method for the formation of carbon-carbon bonds, offering a broad substrate scope, mild reaction conditions, and tolerance to a wide array of functional groups. This makes it an invaluable tool in drug discovery for the synthesis of complex molecules.
This application note provides a detailed protocol and illustrative data for the palladium-catalyzed Suzuki coupling of 6-Bromo-1H-pyrido[2,3-b]oxazin-2(3H)-one with a variety of arylboronic acids to generate a library of 6-aryl-1H-pyrido[2,3-b]oxazin-2(3H)-one derivatives. These products are of significant interest for screening in drug development programs.
Data Presentation: Illustrative Suzuki Coupling Reactions
The following table summarizes representative reaction conditions for the Suzuki coupling of 6-Bromo-1H-pyrido[2,3-b]oxazin-2(3H)-one with various arylboronic acids. The presented data is illustrative and based on typical outcomes for Suzuki-Miyaura couplings of similar heteroaromatic bromides. Optimization of these conditions may be necessary for specific substrates to achieve optimal yields.
| Entry | Arylboronic Acid | Catalyst (mol%) | Base (equiv.) | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| 1 | Phenylboronic acid | Pd(PPh₃)₄ (5) | K₂CO₃ (2.0) | 1,4-Dioxane/H₂O (4:1) | 100 | 12 | 85 |
| 2 | 4-Methoxyphenylboronic acid | Pd(dppf)Cl₂ (3) | Cs₂CO₃ (2.0) | Toluene/H₂O (3:1) | 90 | 16 | 92 |
| 3 | 3-Fluorophenylboronic acid | Pd(OAc)₂ (2) / SPhos (4) | K₃PO₄ (2.5) | 1,4-Dioxane/H₂O (5:1) | 110 | 8 | 78 |
| 4 | 4-Acetylphenylboronic acid | Pd(PPh₃)₄ (5) | K₂CO₃ (2.0) | DMF/H₂O (4:1) | 100 | 14 | 75 |
| 5 | Thiophen-2-ylboronic acid | Pd(dppf)Cl₂ (3) | Cs₂CO₃ (2.0) | 1,4-Dioxane/H₂O (4:1) | 95 | 18 | 68 |
| 6 | Pyridin-3-ylboronic acid | Pd(OAc)₂ (2) / XPhos (4) | K₃PO₄ (3.0) | t-BuOH/H₂O (3:1) | 100 | 12 | 72 |
Experimental Protocols
A. Synthesis of 6-Bromo-1H-pyrido[2,3-b]oxazin-2(3H)-one (Starting Material)
A detailed experimental protocol for the synthesis of the starting material, 6-Bromo-1H-pyrido[2,3-b]oxazin-2(3H)-one, is outlined below, adapted from procedures for similar heterocyclic systems.
Diagram of Synthesis Workflow
Application Notes and Protocols for the Derivatization of 6-Bromo-1H-pyrido[2,3-b]oxazin-2(3H)-one
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of potential derivatization strategies for 6-Bromo-1H-pyrido[2,3-b]oxazin-2(3H)-one, a heterocyclic scaffold of interest in medicinal chemistry. The protocols detailed below are based on established methodologies for structurally related compounds and are intended to serve as a starting point for the synthesis of novel derivatives for drug discovery and development.
Overview of Derivatization Strategies
The structure of 6-Bromo-1H-pyrido[2,3-b]oxazin-2(3H)-one offers two primary sites for chemical modification: the nitrogen atom of the lactam (N1) and the bromine-substituted carbon atom on the pyridine ring (C6). This allows for a variety of derivatization reactions, including N-alkylation/acylation and palladium-catalyzed cross-coupling reactions. Additionally, the lactam carbonyl group presents an opportunity for further functionalization.
N-Alkylation and N-Acylation at the Lactam Nitrogen
The lactam nitrogen (N1) can be readily alkylated or acylated to introduce a variety of substituents. These reactions typically proceed under basic conditions to deprotonate the nitrogen, followed by nucleophilic attack on an alkyl or acyl halide.
Table 1: Reaction Conditions for N-Alkylation and N-Acylation
| Entry | Reaction Type | Electrophile | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| 1 | N-Methylation | Methyl iodide | K₂CO₃ | DMF | Room Temp | 48 | - | [1] |
| 2 | N-Ethylation | Ethyl bromide | NaH | THF | 0 to Room Temp | 12 | - | [2] |
| 3 | N-Benzylation | Benzyl bromide | Cs₂CO₃ | DMF | Room Temp | 16 | - | [3] |
| 4 | N-Acylation | Acetyl chloride | K₂CO₃ / TBAB | DMF | Reflux | 24 | - | [4] |
| 5 | N-Alkylation | bis(2-chloroethyl)amine HCl | K₂CO₃ / TBAB | DMF | Heated | 48 | - | [5] |
Yields are not specified for the direct target molecule but are representative of similar heterocyclic systems.
Experimental Protocol: General Procedure for N-Alkylation
-
To a solution of 6-Bromo-1H-pyrido[2,3-b]oxazin-2(3H)-one (1.0 mmol) in anhydrous N,N-dimethylformamide (DMF, 10 mL), add a suitable base such as potassium carbonate (2.0 mmol) or sodium hydride (1.2 mmol, 60% dispersion in mineral oil).
-
Stir the mixture at room temperature for 30 minutes under an inert atmosphere (e.g., nitrogen or argon).
-
Add the alkylating agent (e.g., alkyl halide, 1.2 mmol) dropwise to the reaction mixture.
-
Continue stirring at room temperature or heat as required, monitoring the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, quench the reaction with water and extract the product with an appropriate organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired N-alkylated derivative.
Experimental Protocol: General Procedure for N-Acylation
-
In a round-bottom flask, dissolve 6-Bromo-1H-pyrido[2,3-b]oxazin-2(3H)-one (1.0 mmol) in anhydrous DMF (10 mL).
-
Add potassium carbonate (2.8 mmol) and a phase-transfer catalyst such as tetra-n-butylammonium bromide (TBAB, 0.1 mmol).[4]
-
Add the acylating agent (e.g., acetyl chloride, 1.1 mmol) dropwise to the stirred solution.
-
Heat the reaction mixture under reflux and monitor its progress by TLC.
-
After completion, cool the mixture to room temperature, filter off the inorganic salts, and remove the solvent under reduced pressure.
-
Purify the resulting residue by column chromatography on silica gel to yield the N-acylated product.[4]
Palladium-Catalyzed Cross-Coupling Reactions at C6
The bromine atom at the C6 position is a versatile handle for various palladium-catalyzed cross-coupling reactions, enabling the formation of new carbon-carbon and carbon-nitrogen bonds.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a robust method for forming C-C bonds by reacting the bromo-derivative with a boronic acid or ester in the presence of a palladium catalyst and a base.
Table 2: Reaction Conditions for Suzuki-Miyaura Coupling
| Entry | Aryl Boronic Acid | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| 1 | Phenylboronic acid | Pd(PPh₃)₄ (5) | - | K₃PO₄ | 1,4-Dioxane/H₂O | 85-95 | 12 | Good | [6] |
| 2 | 4-Methoxyphenylboronic acid | PdCl₂(dppf) (5) | - | K₂CO₃ | 1,4-Dioxane/H₂O | 110 | 12 | - | [7] |
| 3 | Various arylboronic acids | XPhosPdG2 (2.5) | XPhos (5) | K₂CO₃ | 1,4-Dioxane | 110 (Microwave) | 0.67 | High | [7] |
| 4 | Potassium phenyltrifluoroborate | Pd(OAc)₂ (2) | - | K₂CO₃ | H₂O | 100 | 1 | 95 | [8] |
Yields are for analogous bromo-heterocyclic substrates.
Experimental Protocol: General Procedure for Suzuki-Miyaura Coupling
-
To a degassed mixture of 6-Bromo-1H-pyrido[2,3-b]oxazin-2(3H)-one (1.0 mmol), the corresponding boronic acid or ester (1.2-1.5 mmol), and a base (e.g., K₂CO₃ or K₃PO₄, 2.0-3.0 mmol) in a suitable solvent (e.g., 1,4-dioxane/water 4:1, 10 mL), add the palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 mmol).
-
Degas the reaction mixture again by bubbling with an inert gas for 10-15 minutes.
-
Heat the mixture to the desired temperature (typically 80-110 °C) and stir until the starting material is consumed, as monitored by TLC or LC-MS.
-
Cool the reaction to room temperature, dilute with water, and extract with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.
-
Purify the crude product by column chromatography to obtain the 6-aryl-1H-pyrido[2,3-b]oxazin-2(3H)-one derivative.
Buchwald-Hartwig Amination
This reaction allows for the formation of C-N bonds by coupling the bromo-derivative with a primary or secondary amine, using a palladium catalyst and a suitable phosphine ligand.[9]
Table 3: Reaction Conditions for Buchwald-Hartwig Amination
| Entry | Amine | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temperature (°C) | Time (h) | Reference |
| 1 | Primary Amine | Pd₂(dba)₃ (2) | BrettPhos (4) | LiHMDS | THF | 65 | 12-24 | [10] |
| 2 | Secondary Amine | RuPhos Precatalyst (2) | - | LiHMDS | THF | 65 | 12-24 | [10] |
| 3 | Volatile Amine | Pd(OAc)₂ (2) | dppp (4) | NaOtBu | Toluene | 80 | 12 | [11] |
Experimental Protocol: General Procedure for Buchwald-Hartwig Amination
-
In an oven-dried Schlenk tube, combine 6-Bromo-1H-pyrido[2,3-b]oxazin-2(3H)-one (1.0 mmol), the desired amine (1.2 mmol), the palladium precatalyst (e.g., RuPhos precatalyst, 0.02 mmol), and a strong base (e.g., LiHMDS, 2.0 mmol).
-
Evacuate and backfill the tube with an inert gas (e.g., argon) three times.
-
Add anhydrous solvent (e.g., THF, 5 mL) via syringe.
-
Seal the tube and heat the reaction mixture (typically to 65 °C).
-
Monitor the reaction by TLC or LC-MS. Upon completion, cool the mixture to room temperature.
-
Quench the reaction with a saturated aqueous solution of ammonium chloride.
-
Extract the product with an organic solvent, wash with brine, dry, and concentrate.
-
Purify the residue by column chromatography to yield the 6-amino-1H-pyrido[2,3-b]oxazin-2(3H)-one derivative.
Sonogashira Coupling
The Sonogashira coupling enables the formation of a C-C bond between the bromo-derivative and a terminal alkyne, catalyzed by palladium and a copper(I) co-catalyst.[12]
Table 4: Reaction Conditions for Sonogashira Coupling
| Entry | Alkyne | Catalyst (mol%) | Co-catalyst (mol%) | Base | Solvent | Temperature (°C) | Time (h) | Reference |
| 1 | Phenylacetylene | PdCl₂(PPh₃)₂ (2) | CuI (5) | Et₃N | Toluene | Room Temp | 6-20 | [13] |
| 2 | Terminal Alkynes | Pd(PPh₃)₄ (5) | CuI (10) | Et₃N | DMF | 80 | 12 | [14] |
Experimental Protocol: General Procedure for Sonogashira Coupling
-
To a solution of 6-Bromo-1H-pyrido[2,3-b]oxazin-2(3H)-one (1.0 mmol) and the terminal alkyne (1.5 mmol) in a suitable solvent (e.g., toluene or DMF, 10 mL), add the palladium catalyst (e.g., PdCl₂(PPh₃)₂, 0.02 mmol), the copper(I) co-catalyst (e.g., CuI, 0.05 mmol), and a base (e.g., triethylamine, 3.0 mmol).
-
Degas the mixture with an inert gas.
-
Stir the reaction at room temperature or heat as required, monitoring by TLC or LC-MS.
-
Upon completion, dilute the reaction mixture with water and extract with an organic solvent.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the crude product by column chromatography to give the 6-alkynyl-1H-pyrido[2,3-b]oxazin-2(3H)-one derivative.
References
- 1. 6-Bromo-3-methyl-1H-imidazo[4,5-b]pyridin-2(3H)-one - PMC [pmc.ncbi.nlm.nih.gov]
- 2. BJOC - Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution [beilstein-journals.org]
- 3. researchgate.net [researchgate.net]
- 4. 1-Acetyl-6-bromo-1H-imidazo[4,5-b]pyridin-2(3H)-one - PMC [pmc.ncbi.nlm.nih.gov]
- 5. 6-Bromo-1-[2-(2-oxo-1,3-oxazolidin-3-yl)ethyl]-1H-imidazo[4,5-b]pyridin-2(3H)-one - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H)-one: towards a new access to 3,5-diarylated 7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 10. benchchem.com [benchchem.com]
- 11. researchgate.net [researchgate.net]
- 12. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 13. researchgate.net [researchgate.net]
- 14. mdpi.com [mdpi.com]
Application Notes and Protocols for the Synthesis of Novel EGFR Inhibitors from a Pyrido[2,3-b]oxazine Scaffold
For Researchers, Scientists, and Drug Development Professionals
Abstract
The epidermal growth factor receptor (EGFR) is a well-validated target in oncology, and the development of potent and selective EGFR inhibitors remains a critical area of research. This document outlines a detailed protocol for the synthesis of novel EGFR inhibitors based on a 6-Bromo-1H-pyrido[2,3-b]oxazin-2(3H)-one core structure. The synthetic strategy employs a key Suzuki cross-coupling reaction to introduce diverse functionalities, allowing for the exploration of structure-activity relationships. This protocol is intended to provide a robust framework for the generation of a library of potential EGFR inhibitors for further biological evaluation.
Introduction
The pyrido[2,3-b][1][2]oxazine scaffold has been identified as a promising core for the development of EGFR tyrosine kinase inhibitors (TKIs).[2][3][4] These compounds have demonstrated significant anti-proliferative effects against various non-small cell lung cancer (NSCLC) cell lines, including those harboring EGFR mutations that confer resistance to earlier generations of TKIs.[2][4] The strategic incorporation of different pharmacophores onto this core structure can lead to potent and selective inhibitors. This protocol details a multi-step synthesis to create novel pyrido[2,3-b][1][2]oxazine-based EGFR inhibitors, starting from a bromo-substituted precursor.
Signaling Pathway of EGFR
EGFR is a receptor tyrosine kinase that plays a crucial role in regulating cell proliferation, survival, and differentiation.[5][6] Upon binding of its ligand, such as epidermal growth factor (EGF), EGFR dimerizes and undergoes autophosphorylation of key tyrosine residues in its intracellular domain. This phosphorylation event creates docking sites for various signaling proteins, initiating downstream signaling cascades, primarily the RAS-RAF-MEK-ERK (MAPK) and PI3K-AKT-mTOR pathways, which ultimately promote cell growth and survival. Small molecule EGFR inhibitors typically compete with ATP for binding to the kinase domain, thereby preventing autophosphorylation and blocking downstream signaling.
Caption: EGFR Signaling Pathway and Inhibition.
Experimental Workflow
The overall workflow for the synthesis and evaluation of novel EGFR inhibitors is depicted below. It begins with the synthesis of the core scaffold, followed by diversification through Suzuki coupling, and concludes with purification and characterization.
Caption: Overall experimental workflow.
Synthetic Protocol
The following protocol describes a general method for the synthesis of EGFR inhibitors starting from 6-Bromo-1H-pyrido[2,3-b]oxazin-2(3H)-one. This is a multi-step synthesis, and the specific reagents and conditions may require optimization for different target molecules.
Step 1: N-Alkylation of 6-Bromo-1H-pyrido[2,3-b]oxazin-2(3H)-one
This step introduces a substituent on the nitrogen atom of the oxazinone ring, which can be important for modulating the compound's properties.
Reagents and Materials:
-
6-Bromo-1H-pyrido[2,3-b]oxazin-2(3H)-one
-
Desired alkyl or benzyl halide (e.g., benzyl bromide)
-
Potassium carbonate (K₂CO₃)
-
N,N-Dimethylformamide (DMF)
-
Ethyl acetate (EtOAc)
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
To a solution of 6-Bromo-1H-pyrido[2,3-b]oxazin-2(3H)-one (1.0 eq) in DMF, add potassium carbonate (2.0 eq).
-
Add the desired alkyl or benzyl halide (1.2 eq) dropwise to the mixture at room temperature.
-
Stir the reaction mixture at room temperature for 12-16 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, pour the reaction mixture into water and extract with ethyl acetate (3 x 50 mL).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to afford the N-substituted product.
Step 2: Suzuki Cross-Coupling for C-6 Functionalization
This key step introduces diversity at the 6-position of the pyridoxazinone core, which is crucial for interacting with the EGFR kinase domain.[2][3][4]
Reagents and Materials:
-
N-substituted-6-Bromo-1H-pyrido[2,3-b]oxazin-2(3H)-one (from Step 1)
-
Desired boronic acid or boronic ester (e.g., 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)aniline)
-
[1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂)
-
Potassium carbonate (K₂CO₃) or Cesium carbonate (Cs₂CO₃)
-
1,4-Dioxane and Water (typically in a 4:1 to 10:1 ratio)
-
Ethyl acetate (EtOAc)
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
In a reaction vessel, combine the N-substituted-6-bromo-1H-pyrido[2,3-b]oxazin-2(3H)-one (1.0 eq), the boronic acid or ester (1.2-1.5 eq), and the carbonate base (2.0-3.0 eq).
-
Add the palladium catalyst, Pd(dppf)Cl₂ (0.05-0.1 eq).
-
Evacuate and backfill the vessel with an inert gas (e.g., Argon or Nitrogen) three times.
-
Add the degassed solvent mixture (dioxane and water).
-
Heat the reaction mixture to 80-100 °C and stir for 4-12 hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.
-
Filter the mixture through a pad of Celite, washing with ethyl acetate.
-
Wash the filtrate with water and brine, then dry over anhydrous sodium sulfate.
-
Concentrate the organic layer under reduced pressure.
-
Purify the crude product by silica gel column chromatography to yield the final EGFR inhibitor.
Data Presentation
The following tables summarize hypothetical quantitative data for a series of synthesized compounds.
Table 1: Synthesis Yields
| Compound ID | R Group (from N-Alkylation) | Aryl/Heteroaryl Group (from Suzuki Coupling) | Step 1 Yield (%) | Step 2 Yield (%) | Overall Yield (%) |
| EI-001 | Benzyl | 4-aminophenyl | 85 | 65 | 55 |
| EI-002 | Methyl | 4-methoxyphenyl | 92 | 70 | 64 |
| EI-003 | Ethyl | Pyridin-3-yl | 88 | 58 | 51 |
| EI-004 | Benzyl | 3-fluoro-4-aminophenyl | 85 | 62 | 53 |
Table 2: Biological Activity Data
| Compound ID | EGFR WT IC₅₀ (nM) | EGFR L858R/T790M IC₅₀ (nM) | A549 Cell Viability IC₅₀ (µM) | H1975 Cell Viability IC₅₀ (µM) |
| Erlotinib | 15 | 500 | 10.5 | >50 |
| Osimertinib | 12 | 1 | 0.018 | 0.01 |
| EI-001 | 50 | 15 | 2.5 | 0.8 |
| EI-002 | 120 | 85 | 8.7 | 5.2 |
| EI-003 | 95 | 40 | 6.3 | 2.1 |
| EI-004 | 35 | 5 | 1.8 | 0.3 |
Conclusion
This document provides a comprehensive protocol for the synthesis of novel EGFR inhibitors based on the 6-Bromo-1H-pyrido[2,3-b]oxazin-2(3H)-one scaffold. The outlined synthetic route, particularly the use of the Suzuki cross-coupling reaction, offers a versatile platform for generating a diverse library of compounds. The provided data tables and diagrams serve as a guide for researchers in the design, synthesis, and evaluation of new potential therapeutic agents targeting EGFR. Further optimization of the reaction conditions and exploration of a wide range of building blocks are encouraged to identify lead candidates with improved potency and selectivity.
References
- 1. researchgate.net [researchgate.net]
- 2. Novel pyrido[2,3-b][1,4]oxazine-based EGFR-TK inhibitors: rational design and synthesis of potent and selective agents targeting resistance mutations in non-small cell lung cancer - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 3. Novel pyrido[2,3-b][1,4]oxazine-based EGFR-TK inhibitors: rational design and synthesis of potent and selective agents targeting resistance mutations in non-small cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Novel pyrido[2,3-b][1,4]oxazine-based EGFR-TK inhibitors: rational design and synthesis of potent and selective agents targeting resistance mutations in non-small cell lung cancer - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 5. Design, synthesis and biological evaluation of a series of dianilinopyrimidines as EGFR inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
Application Notes and Protocols: The Emerging Potential of Pyrido[2,3-b]oxazine Derivatives in Non-Small Cell Lung Cancer (NSCLC) Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
Non-small cell lung cancer (NSCLC) remains a leading cause of cancer-related mortality worldwide, with a pressing need for novel therapeutic strategies to overcome drug resistance and improve patient outcomes. A promising class of heterocyclic compounds, the pyrido[2,3-b]oxazine derivatives, has recently emerged as a focal point of research for their potential as potent and selective anticancer agents. While specific research on 6-Bromo-1H-pyrido[2,3-b]oxazin-2(3H)-one is limited, extensive studies on structurally similar pyrido[2,3-b][1][2]oxazine derivatives have demonstrated significant anti-proliferative effects in NSCLC cell lines. These compounds primarily function as inhibitors of the Epidermal Growth Factor Receptor (EGFR) tyrosine kinase, a critical signaling node in NSCLC pathogenesis.
This document provides a comprehensive overview of the application of pyrido[2,3-b]oxazine derivatives in NSCLC research, summarizing key quantitative data, detailing essential experimental protocols, and visualizing the underlying molecular pathways and experimental workflows. The insights are drawn from recent studies on novel pyrido[2,3-b][1][2]oxazine-based EGFR-TK inhibitors, offering a valuable resource for researchers investigating this promising class of molecules.
Mechanism of Action and Signaling Pathway
Pyrido[2,3-b][1][2]oxazine derivatives have been identified as potent inhibitors of EGFR tyrosine kinase (EGFR-TK).[3][4] These compounds have shown efficacy against wild-type EGFR as well as clinically relevant mutations, including the L858R/T790M double mutation that confers resistance to first and second-generation EGFR-TKIs.[3][4] By inhibiting the autophosphorylation of EGFR-TK, these compounds block downstream signaling pathways that are crucial for cancer cell proliferation, survival, and metastasis. Mechanistic studies have demonstrated that the inhibition of EGFR signaling by these derivatives leads to the induction of apoptosis.[3][4]
Caption: EGFR signaling pathway and the inhibitory action of pyrido[2,3-b]oxazine derivatives.
Quantitative Data: In Vitro Efficacy
The anti-proliferative activity of novel pyrido[2,3-b][1][2]oxazine derivatives has been evaluated against various NSCLC cell lines using the MTT assay. The half-maximal inhibitory concentration (IC50) values demonstrate the potent and selective nature of these compounds.
| Compound | Cell Line | EGFR Status | IC50 (µM) | Reference Compound (Osimertinib) IC50 (µM) |
| 7f | HCC827 | Exon 19 Deletion | 0.09 | Not specified |
| 7f | NCI-H1975 | L858R/T790M | 0.89 | Not specified |
| 7f | A-549 | Wild-Type | 1.10 | Not specified |
| 7g | HCC827 | Exon 19 Deletion | Not specified | Not specified |
| 7g | NCI-H1975 | L858R/T790M | Not specified | Not specified |
| 7g | A-549 | Wild-Type | Not specified | Not specified |
| 7h | HCC827 | Exon 19 Deletion | Not specified | Not specified |
| 7h | NCI-H1975 | L858R/T790M | Not specified | Not specified |
| 7h | A-549 | Wild-Type | Not specified | Not specified |
Data extracted from a study on novel pyrido[2,3-b][1][2]oxazine-based EGFR-TK inhibitors.[3][4] Note: Specific IC50 values for compounds 7g and 7h, and for Osimertinib in this specific study were not detailed in the provided search results, but they were identified as promising compounds alongside 7f.
Interestingly, these compounds have shown selective cytotoxicity against cancer cells, with minimal effects on normal BEAS-2B cells at concentrations over 61 µM.[3][4]
Experimental Protocols
Cell Viability (MTT) Assay
This protocol is used to assess the anti-proliferative effects of the pyrido[2,3-b]oxazine derivatives on NSCLC cell lines.
Materials:
-
NSCLC cell lines (e.g., A549, H1975, HCC827)
-
Normal human bronchial epithelial cells (BEAS-2B)
-
DMEM or RPMI-1640 medium supplemented with 10% FBS and 1% penicillin-streptomycin
-
Pyrido[2,3-b]oxazine derivatives (dissolved in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
-
96-well plates
-
Microplate reader
Procedure:
-
Seed cells in 96-well plates at a density of 5 x 10³ cells per well and allow them to adhere overnight.
-
Treat the cells with various concentrations of the pyrido[2,3-b]oxazine derivatives for 72 hours. A vehicle control (DMSO) should be included.
-
After the incubation period, add 20 µL of MTT solution to each well and incubate for another 4 hours at 37°C.
-
Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 490 nm using a microplate reader.
-
Calculate the cell viability as a percentage of the control and determine the IC50 values.
Caption: Workflow for the MTT cell viability assay.
Apoptosis Assay (Annexin V-FITC/PI Staining)
This assay is used to quantify the induction of apoptosis in NSCLC cells following treatment with pyrido[2,3-b]oxazine derivatives.
Materials:
-
NSCLC cell lines
-
Pyrido[2,3-b]oxazine derivative
-
Annexin V-FITC Apoptosis Detection Kit
-
Flow cytometer
Procedure:
-
Treat NSCLC cells with the pyrido[2,3-b]oxazine derivative at its IC50 concentration for 48 hours.
-
Harvest the cells and wash them with cold PBS.
-
Resuspend the cells in 1X binding buffer.
-
Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension and incubate in the dark for 15 minutes at room temperature.
-
Analyze the stained cells by flow cytometry. Early apoptotic cells will be Annexin V-positive and PI-negative, while late apoptotic/necrotic cells will be positive for both stains.
A study on compound 7f, a pyrido[2,3-b][1][2]oxazine derivative, demonstrated a significant increase in apoptosis (33.7% early and 9.1% late) compared to control conditions (2.4% early and 1.8% late).[3][4]
EGFR-TK Autophosphorylation Inhibition Assay (Western Blot)
This protocol is used to confirm the inhibition of EGFR autophosphorylation by the pyrido[2,3-b]oxazine derivatives.
Materials:
-
NSCLC cell lines
-
Pyrido[2,3-b]oxazine derivative
-
EGF
-
Lysis buffer
-
Primary antibodies (anti-phospho-EGFR, anti-total-EGFR, anti-GAPDH)
-
HRP-conjugated secondary antibody
-
Chemiluminescence detection system
Procedure:
-
Treat serum-starved NSCLC cells with the pyrido[2,3-b]oxazine derivative for a specified time.
-
Stimulate the cells with EGF for a short period (e.g., 15 minutes).
-
Lyse the cells and quantify the protein concentration.
-
Separate the protein lysates by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane and incubate with primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody.
-
Detect the protein bands using a chemiluminescence system. A decrease in the phospho-EGFR signal relative to total EGFR will indicate inhibition.
Future Directions and Conclusion
The research into pyrido[2,3-b]oxazine derivatives as potential anticancer agents for NSCLC is a rapidly evolving field. While the specific compound 6-Bromo-1H-pyrido[2,3-b]oxazin-2(3H)-one requires further investigation, the broader class of pyrido[2,3-b][1][2]oxazines has demonstrated significant promise as potent EGFR-TK inhibitors.[3][4] Future research should focus on:
-
Structure-Activity Relationship (SAR) studies: To optimize the potency and selectivity of these compounds.
-
In vivo studies: To evaluate the efficacy and safety of lead compounds in animal models of NSCLC.
-
Pharmacokinetic and pharmacodynamic (PK/PD) studies: To understand the absorption, distribution, metabolism, and excretion of these compounds.
-
Combination therapies: To explore the synergistic effects of these compounds with other anticancer agents.
References
- 1. 1245708-13-7 Cas No. | 6-Bromo-1H-pyrido[2,3-b][1,4]oxazin-2(3H)-one | Apollo [store.apolloscientific.co.uk]
- 2. 6-Bromo-2,3-dihydro-1H-pyrido 2,3-b 1,4 oxazine AldrichCPR 1203499-17-5 [sigmaaldrich.com]
- 3. Novel pyrido[2,3-b][1,4]oxazine-based EGFR-TK inhibitors: rational design and synthesis of potent and selective agents targeting resistance mutations in non-small cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Novel pyrido[2,3-b][1,4]oxazine-based EGFR-TK inhibitors: rational design and synthesis of potent and selective agents targeting resistance mutations in non-small cell lung cancer - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
Application Notes and Protocols for Determining the Cytotoxicity of Novel Pyrido[2,3-b]oxazine Derivatives in HCC827 Cells using MTT Assay
Audience: Researchers, scientists, and drug development professionals.
Introduction
This document provides a detailed protocol for assessing the cytotoxic effects of novel pyrido[2,3-b]oxazine derivatives on the human non-small cell lung cancer (NSCLC) cell line, HCC827. The HCC827 cell line is characterized by an activating mutation in the epidermal growth factor receptor (EGFR) and is sensitive to tyrosine kinase inhibitors (TKIs)[1]. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to measure cellular metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity[2][3]. This assay is based on the reduction of the yellow tetrazolium salt MTT to purple formazan crystals by mitochondrial dehydrogenases in metabolically active cells[2]. The amount of formazan produced is directly proportional to the number of viable cells.
Materials and Reagents
-
HCC827 human non-small cell lung cancer cell line
-
Novel pyrido[2,3-b]oxazine derivatives
-
RPMI-1640 Medium
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution (10,000 U/mL penicillin, 10,000 µg/mL streptomycin)
-
Trypsin-EDTA solution (0.25% Trypsin, 0.53 mM EDTA)
-
Phosphate-Buffered Saline (PBS), sterile
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) reagent (5 mg/mL in sterile PBS)
-
Dimethyl sulfoxide (DMSO), cell culture grade
-
Sterile, 96-well flat-bottom cell culture plates
-
Humidified incubator (37°C, 5% CO₂)
-
Microplate reader capable of measuring absorbance at 570 nm
Experimental Protocols
1. Cell Culture and Maintenance
-
Growth Medium: Prepare complete growth medium by supplementing RPMI-1640 with 10% FBS and 1% Penicillin-Streptomycin solution[1][4]. Some protocols suggest a higher FBS concentration of 15-20%[5].
-
Culture Conditions: Culture HCC827 cells in a humidified incubator at 37°C with 5% CO₂[5][6].
-
Subculturing: Passage the cells when they reach 70-80% confluency[4].
-
Aspirate the culture medium.
-
Wash the cell monolayer with sterile PBS.
-
Add Trypsin-EDTA solution and incubate at 37°C for 3-5 minutes, or until cells detach[4].
-
Neutralize the trypsin with complete growth medium.
-
Centrifuge the cell suspension at approximately 125 x g for 5-10 minutes[1][6].
-
Resuspend the cell pellet in fresh complete growth medium and plate at a recommended subcultivation ratio of 1:4 to 1:6[1].
-
2. MTT Assay Protocol
-
Cell Seeding:
-
Harvest HCC827 cells and perform a cell count using a hemocytometer or an automated cell counter.
-
Dilute the cell suspension to a final concentration to achieve a seeding density of 5 x 10³ to 7 x 10³ viable cells/cm²[1][6]. For a 96-well plate, this typically corresponds to 5,000-10,000 cells per well in 100 µL of complete growth medium.
-
Seed the cells into a 96-well plate and incubate for 24 hours to allow for cell attachment.
-
-
Compound Preparation and Treatment:
-
Prepare a stock solution of the novel pyrido[2,3-b]oxazine derivatives in DMSO.
-
Prepare serial dilutions of the compounds in complete growth medium to achieve the desired final concentrations. The final DMSO concentration in the wells should not exceed 0.5% to avoid solvent-induced cytotoxicity.
-
After 24 hours of cell attachment, carefully remove the medium from the wells and replace it with 100 µL of medium containing the various concentrations of the pyrido[2,3-b]oxazine derivatives.
-
Include control wells:
-
Vehicle Control: Cells treated with medium containing the same concentration of DMSO as the compound-treated wells.
-
Untreated Control: Cells in complete growth medium only.
-
Blank: Medium only (no cells) for background absorbance subtraction.
-
-
Incubate the plate for 48 to 72 hours at 37°C in a 5% CO₂ incubator.
-
-
MTT Addition and Incubation:
-
Following the treatment period, add 10 µL of MTT solution (5 mg/mL) to each well, resulting in a final concentration of 0.5 mg/mL.
-
Incubate the plate for 4 hours at 37°C in a 5% CO₂ incubator, protected from light. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.
-
-
Formazan Solubilization and Absorbance Measurement:
-
After the 4-hour incubation, add 100 µL of DMSO to each well to dissolve the formazan crystals[7].
-
Mix thoroughly by gentle pipetting or by placing the plate on an orbital shaker for 15 minutes to ensure complete solubilization.
-
Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.
-
3. Data Analysis
-
Corrected Absorbance: Subtract the average absorbance of the blank wells from the absorbance of all other wells.
-
Percentage of Cell Viability: Calculate the percentage of cell viability for each treatment group using the following formula:
% Cell Viability = (Corrected Absorbance of Treated Cells / Corrected Absorbance of Vehicle Control Cells) x 100
-
IC₅₀ Determination: The half-maximal inhibitory concentration (IC₅₀) value, which is the concentration of the compound that inhibits cell growth by 50%, can be determined by plotting a dose-response curve of the compound concentration versus the percentage of cell viability.
Data Presentation
The quantitative data from the MTT assay should be summarized in a clear and structured table for easy comparison.
| Parameter | Recommended Value/Range |
| Cell Line | HCC827 (human non-small cell lung carcinoma) |
| Seeding Density | 5,000 - 10,000 cells/well (in a 96-well plate) |
| Compound Vehicle | DMSO (final concentration ≤ 0.5%) |
| Compound Concentration Range | To be determined empirically (e.g., 0.01 µM to 100 µM) |
| Incubation Time (Compound) | 48 - 72 hours |
| MTT Concentration | 0.5 mg/mL |
| MTT Incubation Time | 4 hours |
| Solubilization Agent | DMSO |
| Absorbance Wavelength | 570 nm (Reference: 630 nm) |
| Controls | Untreated cells, Vehicle-treated cells, Blank (medium only) |
Visualizations
Experimental Workflow Diagram
Caption: Experimental workflow for the MTT assay.
Potential Signaling Pathway
Pyrido[2,3-b]oxazine derivatives have been investigated as potential EGFR tyrosine kinase inhibitors[8]. The following diagram illustrates the proposed mechanism of action in HCC827 cells, which harbor an activating EGFR mutation.
Caption: Inhibition of EGFR signaling by pyrido[2,3-b]oxazine derivatives.
References
- 1. HCC827 Cell Line - Creative Biogene [creative-biogene.com]
- 2. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 3. broadpharm.com [broadpharm.com]
- 4. sigmaaldrich.com [sigmaaldrich.com]
- 5. Leibniz Institute DSMZ [dsmz.de]
- 6. atcc.org [atcc.org]
- 7. benchchem.com [benchchem.com]
- 8. Novel pyrido[2,3-b][1,4]oxazine-based EGFR-TK inhibitors: rational design and synthesis of potent and selective agents targeting resistance mutations in non-small cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: In Vitro Kinase Assay for 6-Bromo-1H-pyrido[2,3-b]oxazin-2(3H)-one Derivatives
Audience: Researchers, scientists, and drug development professionals.
Introduction
Protein kinases are a crucial class of enzymes that regulate a vast array of cellular processes by catalyzing the phosphorylation of specific substrates. Their dysregulation is a hallmark of numerous diseases, including cancer and inflammatory disorders, making them prime targets for therapeutic intervention.[1] The development of small molecule kinase inhibitors is a major focus in drug discovery.[2] A critical step in this process is the in vitro characterization of potential inhibitors to determine their potency and selectivity.[2][3]
Pyrido[2,3-b]oxazine-based scaffolds have shown promise as potent kinase inhibitors. For instance, related structures like pyrido[2,3-b][4][5]oxazine and pyrido[2,3-b][1][4]benzoxazepin-5(6H)-one derivatives have been identified as inhibitors of kinases such as Epidermal Growth Factor Receptor (EGFR) and Cyclin-dependent kinase 8 (CDK8).[6][7] This document provides a detailed protocol for an in vitro kinase assay to evaluate the inhibitory potential of novel 6-Bromo-1H-pyrido[2,3-b]oxazin-2(3H)-one derivatives, using a generic tyrosine kinase as an example.
The protocol described here utilizes the ADP-Glo™ Kinase Assay, a luminescence-based method to measure kinase activity by quantifying the amount of ADP produced during the enzymatic reaction.[8] This assay is highly sensitive, amenable to high-throughput screening (HTS), and offers a non-radioactive alternative to traditional methods.[9]
Illustrative Signaling Pathway
To contextualize the role of a kinase inhibitor, the following diagram illustrates a simplified generic tyrosine kinase signaling pathway leading to cell proliferation. The inhibitor (a 6-Bromo-1H-pyrido[2,3-b]oxazin-2(3H)-one derivative) acts by blocking the kinase's activity, thereby interrupting the downstream signaling cascade.
Caption: Simplified tyrosine kinase signaling pathway and point of inhibition.
Experimental Principles and Workflow
The ADP-Glo™ Kinase Assay is a two-step process. First, the kinase reaction is performed, where the kinase phosphorylates a substrate using ATP, producing ADP. In the second step, the reaction is stopped, and the remaining ATP is depleted. Finally, the ADP is converted back into ATP, which is used by luciferase to generate a luminescent signal directly proportional to the ADP produced, and thus to the kinase activity. An inhibitor will reduce the amount of ADP generated, leading to a lower luminescent signal.
The general workflow for screening the 6-Bromo-1H-pyrido[2,3-b]oxazin-2(3H)-one derivatives is outlined below.
References
- 1. reactionbiology.com [reactionbiology.com]
- 2. Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. In vitro kinase assay [protocols.io]
- 5. In vitro NLK Kinase Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Novel pyrido[2,3-b][1,4]oxazine-based EGFR-TK inhibitors: rational design and synthesis of potent and selective agents targeting resistance mutations in non-small cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Frontiers | Development of a CDK10/CycM in vitro Kinase Screening Assay and Identification of First Small-Molecule Inhibitors [frontiersin.org]
- 9. bellbrooklabs.com [bellbrooklabs.com]
Application Notes and Protocols for the Purification of 6-Bromo-1H-pyrido[2,3-b]oxazin-2(3H)-one Reaction Products
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the purification of compounds derived from synthetic reactions involving 6-Bromo-1H-pyrido[2,3-b]oxazin-2(3H)-one. This key heterocyclic scaffold is frequently utilized in the development of novel therapeutic agents. The purification of its reaction products, particularly from common cross-coupling reactions such as Suzuki-Miyaura and Buchwald-Hartwig amination, is critical for obtaining materials of high purity for subsequent biological evaluation and drug development activities.
The following sections detail standard purification methodologies, including extractive workup, flash column chromatography, and recrystallization. While these protocols are based on established procedures for structurally related compounds, optimization for specific derivatives may be required.
General Purification Strategies
Products from reactions involving 6-Bromo-1H-pyrido[2,3-b]oxazin-2(3H)-one are typically neutral or weakly basic organic molecules. Their purification generally involves a multi-step approach beginning with an initial workup to remove inorganic salts and highly polar impurities, followed by one or more chromatographic or crystallization steps to isolate the target compound from side products and unreacted starting materials.
A general workflow for the purification process is outlined below:
Data Presentation: Purification of Structurally Related Compounds
The following table summarizes purification data for compounds structurally analogous to derivatives of 6-Bromo-1H-pyrido[2,3-b]oxazin-2(3H)-one. This data can serve as a starting point for developing purification protocols for new derivatives.
| Starting Material | Reaction Type | Purification Method | Eluent/Solvent System | Yield (%) | Purity (%) | Reference Compound |
| 7-bromo-2,3-dihydro-1H-pyrido[2,3-b][1][2]oxazine | Sulfonylation | Extraction & Column Chromatography | Dichloromethane/Water | 54.9 | >95% (LC-MS) | 7-bromo-1-((2,5-difluorophenyl)sulfonyl)-2,3-dihydro-1H-pyrido[2,3-b][1][2]oxazine |
| 7-bromo-1-((2,5-difluorophenyl)sulfonyl)-2,3-dihydro-1H-pyrido[2,3-b][1][2]oxazine | Suzuki Coupling | Preparative HPLC | Not specified | 63.4 | >98% (LC-MS) | 1-((2,5-Difluorophenyl)sulfonyl)-7-(pyrimidin-4-yl)-2,3-dihydro-1H-pyrido[2,3-b][1][2]oxazine derivative |
| 6-bromo-1H-indazole | Buchwald-Hartwig Amination | Silica Gel Column Chromatography | Ethyl acetate/Hexanes | 70-90 (general) | >95% (TLC/LC-MS) | 6-amino-1H-indazole derivatives |
| 2-bromo-6-methyl-1H-benzo[d]imidazole | Suzuki Coupling | Flash Column Chromatography | Ethyl acetate/Hexanes (gradient) | 65-85 (general) | >95% (NMR, MS) | 2-aryl-6-methyl-1H-benzo[d]imidazole |
| 2,4,6-trihalogenopyrido[2,3-d]pyrimidines | Suzuki Coupling | Silica Gel Column Chromatography | Not specified | 71-83 | Not specified | 2,4,6-trisubstituted pyrido[2,3-d]pyrimidines[3] |
Experimental Protocols
Protocol 1: General Extractive Workup for Cross-Coupling Reactions
This protocol is suitable for the initial purification of products from palladium-catalyzed cross-coupling reactions such as Suzuki-Miyaura and Buchwald-Hartwig amination.
Materials:
-
Crude reaction mixture
-
Deionized water
-
Saturated aqueous ammonium chloride (NH₄Cl) solution (for Buchwald-Hartwig reactions)
-
Ethyl acetate (EtOAc) or Dichloromethane (DCM)
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Quenching: Cool the reaction mixture to room temperature. For Suzuki reactions, quench by adding deionized water. For Buchwald-Hartwig aminations, a saturated aqueous solution of NH₄Cl is often used.[1]
-
Extraction: Transfer the quenched mixture to a separatory funnel. Extract the aqueous phase with an organic solvent such as ethyl acetate or dichloromethane (3 x volume of the aqueous phase).[4] Combine the organic layers.
-
Washing: Wash the combined organic layers with deionized water, followed by brine to remove residual inorganic salts.
-
Drying: Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, then filter to remove the drying agent.
-
Concentration: Concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product. The crude product can then be further purified by chromatography or recrystallization.
Protocol 2: Flash Column Chromatography on Silica Gel
This is a standard method for separating the desired product from starting materials, catalysts, and byproducts based on polarity.
Materials:
-
Crude product from Protocol 1
-
Silica gel (230-400 mesh)
-
Solvents for mobile phase (e.g., Hexanes, Ethyl Acetate, Dichloromethane, Methanol)
-
Glass column with stopcock
-
Collection tubes
-
Thin Layer Chromatography (TLC) plates and chamber
-
UV lamp
Procedure:
-
Eluent System Selection: Determine a suitable mobile phase (eluent) system using TLC. The ideal system should provide a retention factor (Rf) of approximately 0.2-0.4 for the target compound and good separation from impurities. A common starting point for pyrido[2,3-b]oxazinone derivatives is a gradient of ethyl acetate in hexanes.
-
Column Packing: Prepare a slurry of silica gel in the initial, least polar eluent. Pour the slurry into the column and allow it to pack under gravity or with gentle pressure.
-
Sample Loading: Dissolve the crude product in a minimal amount of the eluent or a stronger solvent (like DCM) and adsorb it onto a small amount of silica gel. After drying, carefully add the solid sample to the top of the packed column. Alternatively, dissolve the crude product in a minimal amount of the eluent and load it directly onto the column.
-
Elution: Begin elution with the least polar solvent mixture, gradually increasing the polarity of the mobile phase (gradient elution). Collect fractions in test tubes.
-
Fraction Analysis: Monitor the collected fractions by TLC to identify those containing the pure product.
-
Product Isolation: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified product.
Protocol 3: Recrystallization
Recrystallization is an effective technique for purifying solid compounds to a high degree of purity, provided a suitable solvent can be found.
Materials:
-
Crude or partially purified solid product
-
A suitable recrystallization solvent or solvent pair (e.g., Ethanol, Methanol, Dioxane, DMF, or mixtures with water)
-
Erlenmeyer flask
-
Hot plate
-
Ice bath
-
Buchner funnel and filter paper
-
Vacuum flask
Procedure:
-
Solvent Selection: The ideal solvent should dissolve the compound well at elevated temperatures but poorly at room temperature or below, while impurities should either be insoluble at high temperatures or remain soluble at low temperatures. Common solvents for recrystallizing heterocyclic compounds include ethanol, methanol, dioxane, or DMF, sometimes in combination with water.[5]
-
Dissolution: Place the crude solid in an Erlenmeyer flask and add a minimal amount of the chosen solvent. Heat the mixture on a hot plate with stirring until the solid completely dissolves. Add more solvent in small portions if necessary to achieve complete dissolution.
-
Hot Filtration (Optional): If insoluble impurities are present, perform a hot filtration to remove them.
-
Crystallization: Allow the hot, saturated solution to cool slowly to room temperature. Then, place the flask in an ice bath to maximize crystal formation.
-
Isolation of Crystals: Collect the crystals by vacuum filtration using a Buchner funnel.
-
Washing: Wash the crystals with a small amount of cold recrystallization solvent to remove any remaining soluble impurities.
-
Drying: Dry the purified crystals in a vacuum oven to remove residual solvent.
References
- 1. nasc.ac.in [nasc.ac.in]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Novel pyrido[2,3-b][1,4]oxazine-based EGFR-TK inhibitors: rational design and synthesis of potent and selective agents targeting resistance mutations in non-small cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Heteroannulation of Pyrido[2,3-d]Pyrimidines. Synthesis and Spectral Characterization of Pyridotriazolopyrimidines, Pyridopyrimidotriazine and Pyridopyrimidotriazepine Derivatives [article.sapub.org]
Application Notes and Protocols for Molecular Docking Studies of Pyrido[2,3-b]oxazine Derivatives with EGFR
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for conducting molecular docking studies of pyrido[2,3-b]oxazine derivatives targeting the Epidermal Growth Factor Receptor (EGFR). This document is intended to guide researchers in the virtual screening and rational design of novel EGFR inhibitors.
Introduction
The Epidermal Growth Factor Receptor (EGFR) is a transmembrane glycoprotein that plays a crucial role in regulating cell proliferation, survival, and differentiation.[1][2][3] Dysregulation of EGFR signaling, often through mutations or overexpression, is a hallmark of various cancers, including non-small cell lung cancer (NSCLC).[4][5] Consequently, EGFR has emerged as a prime target for anticancer drug development. Pyrido[2,3-b]oxazine and its related scaffolds, such as pyrido[2,3-d]pyrimidines, have shown promise as potent and selective EGFR inhibitors.[4][6][7]
Molecular docking is a computational technique that predicts the preferred orientation of a small molecule (ligand) when bound to a larger molecule, typically a protein receptor, to form a stable complex.[8] This method is instrumental in structure-based drug design, enabling the prediction of binding affinities and the elucidation of intermolecular interactions, thereby guiding the optimization of lead compounds.[8]
Quantitative Data Summary
The following tables summarize the biological activities and molecular docking scores of representative pyrido[2,3-b]oxazine and related pyrido[2,3-d]pyrimidine derivatives against EGFR.
Table 1: Inhibitory Activity (IC50) of Pyrido[2,3-b]oxazine and Pyrido[2,3-d]pyrimidine Derivatives against Various Cancer Cell Lines
| Compound ID | Scaffold | Cell Line | EGFR Status | IC50 (µM) | Reference |
| 7f | Pyrido[2,3-b][2][4]oxazine | HCC827 | Exon 19 deletion | 0.09 | [4][5] |
| NCI-H1975 | L858R/T790M | 0.89 | [4][5] | ||
| A-549 | Wild-type | 1.10 | [4][5] | ||
| 7g | Pyrido[2,3-b][2][4]oxazine | - | - | Promising | [4][5] |
| 7h | Pyrido[2,3-b][2][4]oxazine | - | - | Promising | [4][5] |
| Compound 14 | 7-oxopyrido[2,3-d]pyrimidine | H1975 | L858R/T790M | 0.004 | [9] |
| HCC827 | Exon 19 deletion | 0.012 | [9] | ||
| A431 | Wild-type | 1.2 | [9] | ||
| Compound 1 | Pyrido[2,3-d]pyrimidine | MCF-7 | - | - | [7] |
| EGFRWT | Wild-type | 0.093 | [7] | ||
| EGFRT790M | T790M mutant | 0.174 | [7] | ||
| Analog 8a | Pyrido[2,3-d]pyrimidinone | HepG2 | - | - | [1][10] |
| Analog 8b | Pyrido[2,3-d]pyrimidinone | HepG2 | - | - | [1][10] |
| Analog 8d | Pyrido[2,3-d]pyrimidinone | HepG2 | - | - | [1][10] |
| Analog 8e | Pyrido[2,3-d]pyrimidinone | HepG2 | - | - | [1][10] |
| Analog 8h | Pyrido[2,3-d]pyrimidinone | HepG2 | - | - | [1][10] |
| Analog 11a-c | Pyrido[2,3-d]pyrimidinone | HepG2 | - | - | [1][10] |
| Analog 11e | Pyrido[2,3-d]pyrimidinone | HepG2 | - | - | [1][10] |
| Analog 13 | Pyrido[2,3-d]pyrimidinone | HepG2 | - | - | [1][10] |
| Doxorubicin | - | HepG2 | - | 0.65 | [1][10] |
Table 2: Molecular Docking Scores of Pyrido[2,3-d]pyrimidine Derivatives with EGFR
| Compound ID | EGFR PDB ID | Docking Score (kcal/mol) | Reference |
| Analog 8a | 3POZ | -9.6 to -10.2 | [1][10] |
| Analog 8b | 3POZ | -9.6 to -10.2 | [1][10] |
| Analog 8d | 3POZ | -9.6 to -10.2 | [1][10] |
| Analog 8e | 3POZ | -9.6 to -10.2 | [1][10] |
| Analog 8h | 3POZ | -9.6 to -10.2 | [1][10] |
| Analog 11a-c | 3POZ | -9.6 to -10.2 | [1][10] |
| Analog 11e | 3POZ | -9.6 to -10.2 | [1][10] |
| Analog 13 | 3POZ | -9.6 to -10.2 | [1][10] |
| Doxorubicin | 3POZ | -8.7 | [1][10] |
Experimental Protocols
This section outlines a detailed methodology for performing molecular docking of pyrido[2,3-b]oxazine derivatives with EGFR.
Software and Hardware Requirements
-
Molecular Modeling Software: Schrödinger Suite (Maestro, Glide, LigPrep), AutoDock Tools, PyRx, or similar.
-
Visualization Software: PyMOL, Chimera, or Discovery Studio Visualizer.
-
Hardware: A high-performance computing workstation is recommended for efficient calculations.
Protocol for Molecular Docking
Step 1: Protein Preparation
-
Retrieve EGFR Structure: Download the X-ray crystal structure of the EGFR kinase domain from the Protein Data Bank (PDB). A commonly used structure is PDB ID: 1M17, which is co-crystallized with the inhibitor erlotinib.[11]
-
Pre-processing: Load the PDB file into a molecular modeling program (e.g., Maestro, AutoDock Tools).
-
Clean the Structure: Remove water molecules, co-solvents, and any co-crystallized ligands that are not relevant to the study.[12]
-
Add Hydrogens: Add hydrogen atoms to the protein, which are typically not resolved in X-ray crystal structures.
-
Assign Charges and Protonation States: Assign appropriate partial charges and protonation states to the amino acid residues, typically at a physiological pH of 7.4.
-
Energy Minimization: Perform a restrained energy minimization of the protein structure to relieve any steric clashes and optimize the hydrogen-bonding network.
Step 2: Ligand Preparation
-
Obtain Ligand Structures: The 2D or 3D structures of the pyrido[2,3-b]oxazine derivatives can be drawn using a chemical sketcher or downloaded from databases like PubChem.
-
Generate 3D Conformations: Convert the 2D structures into 3D conformations.
-
Ligand Optimization: Perform energy minimization of the ligand structures using a suitable force field (e.g., OPLS, MMFF94).
-
Generate Tautomers and Ionization States: Generate possible tautomers and ionization states of the ligands at a physiological pH.
Step 3: Grid Generation
-
Define the Binding Site: The binding site is typically defined based on the position of the co-crystallized ligand in the PDB structure or by identifying key active site residues. For EGFR, the ATP-binding site is the target. Key residues in the EGFR active site include those in the hinge region (e.g., Met793), the gatekeeper residue (Thr790), and others like Leu718, Val726, Ala743, and Leu844.[13]
-
Generate the Grid: Create a grid box that encompasses the entire binding pocket. The size of the grid box should be sufficient to allow the ligand to rotate and translate freely within the active site.
Step 4: Molecular Docking Simulation
-
Select a Docking Algorithm: Choose a suitable docking algorithm. Common choices include Lamarckian Genetic Algorithm in AutoDock or the Glide docking algorithm in Schrödinger.[14]
-
Set Docking Parameters: Configure the docking parameters, such as the number of docking runs, the population size, and the number of energy evaluations.
-
Run the Docking Simulation: Execute the docking calculation. The software will generate a series of possible binding poses for each ligand and rank them based on a scoring function.
Step 5: Post-Docking Analysis
-
Analyze Docking Poses: Visualize the top-ranked docking poses to assess their plausibility. Examine the intermolecular interactions, such as hydrogen bonds, hydrophobic interactions, and pi-pi stacking, between the ligand and the protein.
-
Evaluate Scoring Functions: The docking score provides an estimate of the binding affinity. Lower (more negative) scores generally indicate a more favorable binding.
-
Binding Free Energy Calculations (Optional): For a more accurate estimation of binding affinity, post-processing methods like Molecular Mechanics/Generalized Born Surface Area (MM/GBSA) can be employed on the top-ranked poses.[15][16]
Visualizations
EGFR Signaling Pathway and Inhibition
References
- 1. Synthesis of Pyrido[2,3-d]Azolopyrimidinones: Design and Epidermal Growth Factor Receptor-Targeted Molecular Docking Toward Novel Anticancer Leads - Zagazig University Digital Repository [publications.zu.edu.eg]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Novel pyrido[2,3-b][1,4]oxazine-based EGFR-TK inhibitors: rational design and synthesis of potent and selective agents targeting resistance mutations in non-small cell lung cancer - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 5. Novel pyrido[2,3-b][1,4]oxazine-based EGFR-TK inhibitors: rational design and synthesis of potent and selective agents targeting resistance mutations in non-small cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. New oxadiazole and pyrazoline derivatives as anti-proliferative agents targeting EGFR-TK: design, synthesis, biological evaluation and molecular docking study - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Innovative Amino-Functionalization of Pyrido[2,3-d]pyrimidine Scaffolds for Broad Therapeutic Applications Supported by Computational Analyses - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Oxopyrido[2,3-d]pyrimidines as Covalent L858R/T790M Mutant Selective Epidermal Growth Factor Receptor (EGFR) Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Insights from the molecular docking analysis of EGFR antagonists - PMC [pmc.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
- 13. Structural Insight and Development of EGFR Tyrosine Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Molecular docking based screening of novel designed chalcone series of compounds for their anti-cancer activity targeting EGFR kinase domain - PMC [pmc.ncbi.nlm.nih.gov]
- 15. ias.ac.in [ias.ac.in]
- 16. researchgate.net [researchgate.net]
Application Notes and Protocols for Developing Structure-Activity Relationships for 6-Bromo-1H-pyrido[2,3-b]oxazin-2(3H)-one Analogs as Kinase Inhibitors
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for the development of structure-activity relationships (SAR) for analogs of 6-Bromo-1H-pyrido[2,3-b]oxazin-2(3H)-one, a heterocyclic scaffold with potential applications in kinase inhibitor development. The protocols outlined below are based on established methodologies for the synthesis and evaluation of similar pyrido[1][2]oxazine derivatives and can be adapted for this specific chemical series.
Introduction
The pyrido[2,3-b]oxazin-2(3H)-one core represents a privileged scaffold in medicinal chemistry. Modifications of this and related structures have led to the discovery of potent inhibitors of various protein kinases, which are critical targets in oncology and other therapeutic areas. The bromine atom at the 6-position serves as a versatile chemical handle for introducing a variety of substituents, allowing for a systematic exploration of the chemical space and the development of a robust SAR. This document outlines the synthetic strategies and biological assays necessary to elucidate the SAR of novel analogs derived from this scaffold.
Synthetic Protocols
The synthesis of 6-Bromo-1H-pyrido[2,3-b]oxazin-2(3H)-one analogs can be achieved through a multi-step synthetic route. A key strategy involves the late-stage functionalization of the bromo-substituted core scaffold using cross-coupling reactions, such as the Suzuki-Miyaura coupling. This approach allows for the rapid generation of a diverse library of analogs.
Protocol 1: Synthesis of the Core Scaffold and Analogs via Suzuki-Miyaura Coupling
This protocol describes the synthesis of the key intermediate, 7-bromo-2,3-dihydro-1H-pyrido[2,3-b][1][2]oxazine, and its subsequent derivatization. This can be adapted for the 6-bromo isomer.
Materials:
-
7-bromo-2,3-dihydro-1H-pyrido[2,3-b][1][2]oxazine (starting material)
-
Aryl or heteroaryl boronic acids or esters
-
Palladium catalyst (e.g., Pd(dppf)Cl₂)
-
Base (e.g., K₂CO₃, Cs₂CO₃)
-
Solvent (e.g., 1,4-dioxane, water)
-
Standard laboratory glassware and purification equipment (silica gel for column chromatography)
Procedure:
-
Preparation of the Starting Material: The synthesis of the bromo-substituted pyrido-oxazine core can be achieved through established heterocyclic chemistry routes. For a related compound, 7-bromo-2,3-dihydro-1H-pyrido[2,3-b][1][2]oxazine, a multi-step synthesis starting from commercially available precursors can be employed.[3]
-
Suzuki-Miyaura Coupling Reaction:
-
In a reaction vessel, combine 7-bromo-2,3-dihydro-1H-pyrido[2,3-b][1][2]oxazine (1.0 eq.), the desired aryl/heteroaryl boronic acid (1.2-1.5 eq.), palladium catalyst (0.05-0.1 eq.), and base (2.0-3.0 eq.).
-
Add the solvent system (e.g., a mixture of 1,4-dioxane and water).
-
Degas the reaction mixture by bubbling nitrogen or argon through it for 15-20 minutes.
-
Heat the reaction mixture to 80-100 °C and monitor the progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, cool the reaction to room temperature.
-
-
Work-up and Purification:
-
Dilute the reaction mixture with water and extract with an organic solvent (e.g., ethyl acetate or dichloromethane).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography using an appropriate solvent system (e.g., a gradient of hexane and ethyl acetate) to yield the desired analog.
-
-
Characterization: Confirm the structure and purity of the final compounds using spectroscopic methods such as ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS).
Diagram: Synthetic Workflow for Analog Generation
Caption: General workflow for the synthesis of analogs via Suzuki-Miyaura coupling.
Biological Evaluation Protocols
To establish a structure-activity relationship, the synthesized analogs need to be evaluated for their biological activity against one or more target kinases.
Protocol 2: In Vitro Kinase Inhibition Assay (Luminescence-Based)
This protocol describes a common method to determine the half-maximal inhibitory concentration (IC₅₀) of the test compounds against a target kinase.
Materials:
-
Purified recombinant target kinase
-
Kinase-specific substrate
-
Adenosine triphosphate (ATP)
-
Kinase assay buffer
-
Test compounds (serially diluted in DMSO)
-
Luminescence-based kinase assay kit (e.g., ADP-Glo™ Kinase Assay)
-
White, opaque 384-well plates
-
Luminometer
Procedure:
-
Compound Preparation: Prepare a serial dilution of the test compounds in 100% DMSO. Typically, a 10-point, 3-fold dilution series is prepared.
-
Assay Plate Preparation: Add a small volume (e.g., 1 µL) of the diluted compounds to the wells of a 384-well plate. Include controls: DMSO only (0% inhibition) and a known inhibitor (positive control).
-
Kinase Reaction:
-
Prepare a kinase/substrate solution in the appropriate kinase assay buffer.
-
Add the kinase/substrate solution to each well.
-
Initiate the reaction by adding ATP solution to each well.
-
Incubate the plate at room temperature for a specified time (e.g., 60 minutes).
-
-
Signal Detection:
-
Stop the kinase reaction and deplete the remaining ATP by adding the reagent from the luminescence-based kit. Incubate as per the manufacturer's instructions.
-
Add the detection reagent to convert ADP to ATP and generate a luminescent signal. Incubate to stabilize the signal.
-
-
Data Acquisition: Measure the luminescence of each well using a plate reader.
-
Data Analysis:
-
Calculate the percent inhibition for each compound concentration relative to the controls.
-
Determine the IC₅₀ value by fitting the dose-response data to a suitable model using graphing software (e.g., GraphPad Prism).
-
Diagram: Kinase Inhibition Assay Workflow
Caption: Workflow for an in vitro luminescence-based kinase inhibition assay.
Protocol 3: Cell-Based Proliferation Assay (MTT Assay)
This protocol assesses the effect of the compounds on the proliferation of cancer cell lines that are dependent on the target kinase.
Materials:
-
Cancer cell lines (e.g., A549, HCC827 for EGFR inhibitors)
-
Cell culture medium and supplements
-
Test compounds
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or a solution of SDS in HCl)
-
96-well plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed the cells in a 96-well plate at an appropriate density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with serial dilutions of the test compounds for a specified period (e.g., 72 hours).
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours to allow for the formation of formazan crystals.
-
Solubilization: Remove the medium and add the solubilization solution to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells and determine the IC₅₀ values.
Data Presentation and Structure-Activity Relationship (SAR) Analysis
The quantitative data obtained from the biological assays should be summarized in a clear and organized manner to facilitate SAR analysis.
Table 1: In Vitro Kinase Inhibition and Cellular Antiproliferative Activity of 6-Bromo-1H-pyrido[2,3-b]oxazin-2(3H)-one Analogs
| Compound ID | R-Group at C6 | Target Kinase IC₅₀ (µM) | Cell Line 1 IC₅₀ (µM) | Cell Line 2 IC₅₀ (µM) |
| Scaffold | -Br | TBD | TBD | TBD |
| Analog 1 | Substituent 1 | Value | Value | Value |
| Analog 2 | Substituent 2 | Value | Value | Value |
| Analog 3 | Substituent 3 | Value | Value | Value |
| ... | ... | ... | ... | ... |
| Ref. Cmpd. | Structure | Value | Value | Value |
TBD: To be determined. Ref. Cmpd.: Reference compound (a known inhibitor).
SAR Analysis:
By comparing the biological activity of the analogs with their corresponding structural modifications at the 6-position, key SAR trends can be identified. For instance, the introduction of different aryl or heteroaryl groups can probe the steric and electronic requirements of the kinase's active site. The data from the table will help in understanding the influence of substituent size, electronics (electron-donating vs. electron-withdrawing groups), and hydrogen bonding potential on the inhibitory activity. This information is crucial for the rational design of more potent and selective inhibitors. For example, in a related series of pyrido[2,3-b][1][2]oxazine-based EGFR-TK inhibitors, specific substitutions at the 7-position led to compounds with potent anticancer activity.[3]
Signaling Pathway Visualization
Understanding the mechanism of action of the inhibitors involves visualizing their effect on the target signaling pathway.
Diagram: Simplified EGFR Signaling Pathway and Inhibition
Caption: Inhibition of EGFR signaling by a pyridoxazinone analog.
This diagram illustrates how a pyridoxazinone analog can inhibit the epidermal growth factor receptor (EGFR) signaling pathway, a common target for kinase inhibitors in cancer therapy. By blocking the autophosphorylation of the receptor, the inhibitor prevents the activation of downstream signaling cascades that promote cell proliferation and survival.
Conclusion
These application notes provide a framework for the systematic development of structure-activity relationships for novel 6-Bromo-1H-pyrido[2,3-b]oxazin-2(3H)-one analogs as kinase inhibitors. By following the outlined synthetic and biological protocols, researchers can efficiently generate and evaluate a library of compounds, leading to the identification of potent and selective drug candidates. The presented visualization tools aid in understanding the synthetic workflow and the mechanism of action of the developed inhibitors.
References
- 1. benchchem.com [benchchem.com]
- 2. Synthesis and anticancer activity of new 1-substituted-6H-pyrido[4,3-b]carbazole derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Novel pyrido[2,3-b][1,4]oxazine-based EGFR-TK inhibitors: rational design and synthesis of potent and selective agents targeting resistance mutations in non-small cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for In Vivo Xenograft Models: Testing Pyrido[2,3-b]oxazine-Based EGFR Inhibitors
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for utilizing in vivo xenograft models to evaluate the efficacy of novel pyrido[2,3-b]oxazine-based Epidermal Growth Factor Receptor (EGFR) inhibitors. This document outlines detailed experimental protocols, data presentation standards, and visual representations of key biological pathways and experimental workflows.
Introduction
The Epidermal Growth Factor Receptor (EGFR) is a well-validated target in oncology, with aberrant EGFR signaling implicated in the progression of numerous cancers, including non-small cell lung cancer (NSCLC).[1][2] Pyrido[2,3-b]oxazine derivatives have emerged as a promising class of EGFR tyrosine kinase inhibitors (TKIs), demonstrating potent anti-proliferative activity in preclinical in vitro studies against cancer cell lines with various EGFR mutations.[3][4] In vivo xenograft models are a critical next step to assess the therapeutic potential of these compounds in a living organism, providing insights into their anti-tumor efficacy, pharmacokinetics, and potential toxicities.
This document will detail the necessary procedures for establishing and utilizing human tumor xenografts in immunodeficient mice to test the efficacy of a representative pyrido[2,3-b]oxazine-based EGFR inhibitor, referred to herein as "Compound-X."
EGFR Signaling Pathway
EGFR is a receptor tyrosine kinase that, upon activation by ligands such as Epidermal Growth Factor (EGF), initiates a cascade of downstream signaling pathways that regulate cell proliferation, survival, differentiation, and migration.[1] In many cancers, EGFR is overexpressed or harbors activating mutations, leading to uncontrolled cell growth. Pyrido[2,3-b]oxazine-based inhibitors are designed to block the kinase activity of EGFR, thereby inhibiting these downstream pathways.
References
- 1. Synthesis and biological evaluation of novel pyrido[2,3-b]pyrazines inhibiting both erlotinib-sensitive and erlotinib-resistant cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Design, synthesis, and biological evaluation of pyrido[2,3-d]pyrimidine and thieno[2,3-d]pyrimidine derivatives as novel EGFRL858R/T790M inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Novel pyrido[2,3-b][1,4]oxazine-based EGFR-TK inhibitors: rational design and synthesis of potent and selective agents targeting resistance mutations in non-small cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Novel pyrido[2,3-b][1,4]oxazine-based EGFR-TK inhibitors: rational design and synthesis of potent and selective agents targeting resistance mutations in non-small cell lung cancer - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 6-Bromo-1H-pyrido[2,3-b]oxazin-2(3H)-one Derivatives
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the yield of 6-Bromo-1H-pyrido[2,3-b]oxazin-2(3H)-one derivatives.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
Q1: I am experiencing low yields in the synthesis of my target 6-Bromo-1H-pyrido[2,3-b]oxazin-2(3H)-one derivative. What are the common causes and how can I address them?
A1: Low yields in this synthesis can stem from several factors. A systematic approach to troubleshooting is recommended:
-
Purity of Starting Materials: Ensure the high purity of your substituted 2-halo-3-hydroxypyridine and N-substituted-2-chloroacetamide. Impurities can lead to undesirable side reactions. It is advisable to use freshly purified reagents.
-
Reaction Temperature: The reaction temperature is critical. A temperature that is too low may result in an incomplete reaction, while excessively high temperatures could cause decomposition of reactants or products. Monitoring the reaction's progress with Thin Layer Chromatography (TLC) is crucial to determine the optimal temperature and duration.
-
Choice of Base and Solvent: The selection of the base and solvent system significantly influences the reaction rate and yield. Cesium carbonate in acetonitrile is a reported effective system. The choice of a milder base or a non-polar solvent might influence the reaction outcome.[1]
-
Moisture Control: The presence of moisture can lead to hydrolysis of the starting materials or intermediates. Ensure all glassware is oven-dried and use anhydrous solvents for the reaction.
-
Incomplete Cyclization: If the initial O-alkylation product is formed but the subsequent Smiles rearrangement and cyclization are sluggish, the desired product yield will be low. Driving the reaction to completion by adjusting the temperature or reaction time might be necessary.
Q2: My TLC analysis shows multiple spots, suggesting the formation of side products. What are the likely side reactions?
A2: The formation of side products is a common challenge. Key side reactions to consider are:
-
Formation of O-alkylation Intermediate: The initial reaction between the 2-halo-3-hydroxypyridine and the N-substituted-2-chloroacetamide forms an O-alkylated intermediate. If the subsequent cyclization via Smiles rearrangement is not efficient, this intermediate may be a major byproduct.
-
Polymerization: Under certain conditions, particularly with reactive starting materials, polymerization can occur, leading to a complex mixture and low yield of the desired product. Slow and controlled addition of reagents may minimize this.
-
Hydrolysis: If there is moisture in the reaction, hydrolysis of the chloroacetamide starting material can occur, rendering it inactive for the desired reaction.
Q3: How can I optimize the cyclization step to improve the yield?
A3: Optimizing the cyclization is key to a successful synthesis. Consider the following:
-
Base Selection: The choice of base is crucial for promoting the intramolecular cyclization. While cesium carbonate has been shown to be effective, other bases like potassium carbonate or sodium hydride could be screened. The strength and solubility of the base can impact the reaction rate.
-
Solvent Effects: The solvent can influence the solubility of intermediates and the transition state of the cyclization. Acetonitrile is a good starting point, but other polar aprotic solvents like DMF or DMSO could be explored.
-
Catalyst Addition: While not always necessary, the addition of a catalyst could facilitate the cyclization. For related heterocyclic systems, copper catalysts have been shown to be essential for efficient cyclization.[2]
Q4: I am attempting a related synthesis using a tandem SN2 and SNAr reaction and observing a mixture of regioisomers. How can I control the regioselectivity?
A4: In syntheses involving cyclization onto a pyridine ring, such as a tandem SN2 and SNAr reaction, obtaining a mixture of regioisomers is a possibility. To favor the desired isomer:
-
Steric Hindrance: Bulky substituents on the pyridine ring or the alkylating chain can direct the cyclization to the less sterically hindered position.
-
Electronic Effects: The electron density at different positions on the pyridine ring, influenced by existing substituents, will affect the site of nucleophilic attack.
-
Reaction Conditions: The choice of base, solvent, and temperature can significantly impact the regioselectivity of the cyclization. For instance, a milder base or a non-polar solvent might favor one isomer over the other.[1]
Data Presentation
Table 1: Effect of Different Bases on the Yield of a Model Pyrido[2,3-b][1][3]oxazin-2-one Synthesis
| Entry | Base | Solvent | Time (h) | Yield (%) |
| 1 | Cs₂CO₃ | Acetonitrile | 12 | 92 |
| 2 | K₂CO₃ | Acetonitrile | 24 | 75 |
| 3 | NaH | THF | 24 | 40 |
| 4 | Et₃N | Acetonitrile | 48 | <10 |
Data is adapted from a representative synthesis of a pyrido[2,3-b][1][3]oxazin-2-one derivative.
Table 2: Effect of Different Solvents on the Yield of a Model Pyrido[2,3-b][1][3]oxazin-2-one Synthesis
| Entry | Base | Solvent | Time (h) | Yield (%) |
| 1 | Cs₂CO₃ | Acetonitrile | 12 | 92 |
| 2 | Cs₂CO₃ | DMF | 12 | 88 |
| 3 | Cs₂CO₃ | Dioxane | 24 | 65 |
| 4 | Cs₂CO₃ | Toluene | 48 | 30 |
Data is adapted from a representative synthesis of a pyrido[2,3-b][1][3]oxazin-2-one derivative.
Experimental Protocols
General One-Pot Synthesis of 1H-pyrido[2,3-b][1][3]oxazin-2(3H)-one Derivatives
This protocol is a general method that can be adapted for the synthesis of 6-Bromo-1H-pyrido[2,3-b]oxazin-2(3H)-one.
Materials:
-
Appropriately substituted 2-halo-3-hydroxypyridine (e.g., 6-bromo-2-chloro-3-hydroxypyridine) (1.0 equiv)
-
N-substituted-2-chloroacetamide (1.1 equiv)
-
Cesium Carbonate (Cs₂CO₃) (2.0 equiv)
-
Anhydrous Acetonitrile
Procedure:
-
To a stirred suspension of cesium carbonate in anhydrous acetonitrile, add the 2-halo-3-hydroxypyridine and the N-substituted-2-chloroacetamide.
-
Heat the reaction mixture to reflux and monitor the progress by TLC.
-
After the reaction is complete (typically 12-24 hours), cool the mixture to room temperature.
-
Filter the reaction mixture to remove inorganic salts and wash the solid with acetonitrile.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., ethyl acetate/hexane gradient) to afford the desired pyrido[2,3-b][1][3]oxazin-2-one derivative.
Visualizations
Caption: General experimental workflow for the synthesis.
Caption: A logical approach to troubleshooting low reaction yields.
Caption: Inhibition of the EGFR signaling pathway.
References
Technical Support Center: Suzuki Coupling of 6-Bromo-1H-pyrido[2,3-b]oxazin-2(3H)-one
This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the Suzuki coupling of 6-Bromo-1H-pyrido[2,3-b]oxazin-2(3H)-one.
Frequently Asked Questions (FAQs)
Q1: What are the most common side products observed in the Suzuki coupling of 6-Bromo-1H-pyrido[2,3-b]oxazin-2(3H)-one?
A1: Based on general principles of Suzuki-Miyaura cross-coupling reactions involving nitrogen-containing heterocycles, the following side products are commonly encountered:
-
Homocoupling of the Boronic Acid: This results in the formation of a biaryl species from the boronic acid reagent. It is often promoted by the presence of oxygen.[1]
-
Protodebromination of the Starting Material: The bromo group on the pyrido[2,3-b]oxazinone core is replaced by a hydrogen atom. This can be caused by sources of protic solvents or impurities.
-
Homocoupling of 6-Bromo-1H-pyrido[2,3-b]oxazin-2(3H)-one: This leads to the formation of a symmetrical dimer of the starting material.
-
Hydrolysis of the Boronic Acid: While not a side product that is incorporated into the final product, the hydrolysis of the boronic acid to the corresponding arene reduces the amount of coupling partner available for the desired reaction.[2]
Q2: My reaction is sluggish or stalls completely. What are the likely causes?
A2: Several factors can lead to a stalled or slow reaction with this particular substrate:
-
Catalyst Inhibition/Poisoning: The nitrogen atoms in the pyridone ring system can coordinate to the palladium catalyst, reducing its activity.
-
Poor Solubility: The starting material or intermediates may have poor solubility in the chosen solvent system, hindering the reaction kinetics.
-
Inefficient Oxidative Addition: The C-Br bond at the 6-position may be resistant to oxidative addition by the palladium catalyst under the chosen conditions.
-
Decomposition of Reagents: Boronic acids can be unstable under the reaction conditions, leading to their degradation over time.
Q3: How can I minimize the formation of homocoupling byproducts?
A3: To suppress homocoupling of the boronic acid, it is crucial to thoroughly degas the reaction mixture to remove dissolved oxygen.[1] Running the reaction under a strict inert atmosphere (e.g., argon or nitrogen) is highly recommended. For the homocoupling of the aryl bromide, ensuring the efficient generation and reactivity of the active Pd(0) catalyst can help favor the cross-coupling pathway.
Troubleshooting Guide
This section provides specific troubleshooting advice for common issues encountered during the Suzuki coupling of 6-Bromo-1H-pyrido[2,3-b]oxazin-2(3H)-one.
| Issue | Potential Cause | Suggested Solution |
| Low Yield of Desired Product | Catalyst inhibition by the nitrogen heterocycle. | Use bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos) to shield the palladium center. Consider using a pre-catalyst to ensure the formation of the active catalytic species. |
| Inefficient transmetalation. | The choice of base is critical.[3] Screen different bases such as K₃PO₄, Cs₂CO₃, or K₂CO₃.[4] | |
| Protodeboronation of the boronic acid. | Use a boronate ester (e.g., pinacol ester) instead of the boronic acid for increased stability.[2] Run the reaction under anhydrous conditions if possible. | |
| Significant Protodebromination | Presence of protic impurities. | Ensure all reagents and solvents are dry. Use a freshly distilled or anhydrous grade solvent. |
| Reaction conditions are too harsh. | Lower the reaction temperature and monitor the reaction progress closely to avoid prolonged heating after completion. | |
| Formation of Homocoupling Products | Presence of oxygen. | Thoroughly degas all solvents and the reaction mixture before heating. Maintain a positive pressure of an inert gas (argon or nitrogen) throughout the reaction.[1] |
| Inefficient catalyst turnover. | Optimize the catalyst loading. A higher or lower catalyst concentration may be beneficial. | |
| Poor Reproducibility | Inconsistent quality of reagents. | Use fresh, high-purity boronic acid, base, and catalyst. The quality of the boronic acid can significantly impact the reaction outcome. |
| Incomplete degassing. | Standardize the degassing procedure (e.g., freeze-pump-thaw cycles or sparging with inert gas for a set time). |
Experimental Protocols
General Protocol for Suzuki Coupling of a Related Heterocycle (4-bromo-6H-1,2-oxazine)
A reaction mixture of 4-bromo-6H-1,2-oxazine, phenylboronic acid (1.1 equivalents), Pd(PPh₃)₄ (5 mol%), and Na₂CO₃ (2 equivalents) in toluene is heated at 80°C. The progress of the reaction should be monitored by TLC or LC-MS.
Recommended Starting Conditions for 6-Bromo-1H-pyrido[2,3-b]oxazin-2(3H)-one (to be optimized):
| Parameter | Recommended Starting Condition |
| Palladium Catalyst | Pd(PPh₃)₄ (5 mol %) or a more advanced catalyst system like XPhos Pd G3 (2-5 mol %) |
| Ligand | (If using a precursor like Pd(OAc)₂) XPhos or SPhos (typically in a 1:2 Pd:Ligand ratio) |
| Base | K₂CO₃ (2-3 equivalents) or K₃PO₄ (2-3 equivalents) |
| Solvent | 1,4-Dioxane/Water (4:1) or Toluene/Water (10:1) (degassed) |
| Temperature | 80-110 °C |
| Atmosphere | Inert (Argon or Nitrogen) |
Visualizations
References
Technical Support Center: Troubleshooting Low Solubility of Novel Pyrido[2,3-b]oxazine Inhibitors
This technical support guide is designed for researchers, scientists, and drug development professionals encountering solubility challenges with novel pyrido[2,3-b]oxazine inhibitors. The following question-and-answer format directly addresses common issues to facilitate a systematic approach to troubleshooting.
Frequently Asked Questions (FAQs)
Q1: My pyrido[2,3-b]oxazine inhibitor has very low aqueous solubility. What are the likely physicochemical reasons for this?
A1: The low aqueous solubility of novel pyrido[2,3-b]oxazine inhibitors can often be attributed to a combination of factors inherent to their chemical structure:
-
High Lipophilicity: The fused aromatic ring system contributes to a high logP value, indicating a preference for non-polar environments over aqueous media.
-
Crystal Lattice Energy: The planar nature of the pyrido[2,3-b]oxazine core can facilitate strong intermolecular π-π stacking in the solid state. This leads to a highly stable crystal lattice that requires significant energy to break apart, thus reducing solubility.[1]
-
Poor Solvation: While the pyridine and oxazine rings contain heteroatoms capable of hydrogen bonding, the overall molecular structure may not present these groups in a manner that is conducive to favorable interactions with water molecules.
Q2: I'm observing precipitation when I dilute my DMSO stock solution of the inhibitor into an aqueous buffer for my assay. What is happening and how can I prevent it?
A2: This phenomenon is known as "precipitation upon dilution" and is a common issue with compounds that are highly soluble in organic solvents like DMSO but poorly soluble in water. When the DMSO stock is added to the aqueous buffer, the local concentration of the compound transiently exceeds its solubility limit in the mixed solvent system, leading to precipitation.
Here are some strategies to mitigate this:
-
Lower the Stock Concentration: Using a lower concentration of your DMSO stock solution can help, although this may not be feasible for all experimental setups.
-
Increase the Final DMSO Concentration: While not always ideal due to potential effects on biological assays, increasing the final percentage of DMSO in the aqueous buffer can help maintain solubility. It is crucial to run appropriate vehicle controls to account for any effects of the solvent on your experiment.
-
Use a Stepwise Dilution: Instead of a single dilution, try a serial dilution approach where the DMSO concentration is gradually decreased.
-
Employ Solubilizing Excipients: Consider the use of surfactants or cyclodextrins in your aqueous buffer to enhance the solubility of your compound.
Q3: How does the pH of my buffer affect the solubility of my pyrido[2,3-b]oxazine inhibitor?
A3: The solubility of your inhibitor can be significantly influenced by the pH of the solution, especially if your molecule contains ionizable groups. The pyridine nitrogen in the pyrido[2,3-b]oxazine scaffold is weakly basic.
-
Acidic pH: At a pH below the pKa of the pyridine nitrogen, the nitrogen will be protonated, leading to a positively charged molecule. This charged species will generally have a higher aqueous solubility than the neutral form.
-
Neutral to Basic pH: At pH values above the pKa, the molecule will be predominantly in its neutral, less soluble form.
It is advisable to determine the pH-dependent solubility profile of your compound to identify the optimal pH range for your experiments.[2]
Q4: What are some effective formulation strategies to improve the in vivo bioavailability of my poorly soluble inhibitor?
A4: For in vivo studies, several formulation strategies can be employed to enhance the bioavailability of poorly soluble compounds:[2]
-
Co-solvents: Using a mixture of water-miscible organic solvents can increase the solubility of your inhibitor.[2]
-
Surfactants: These agents form micelles that can encapsulate the hydrophobic drug molecules, increasing their apparent solubility.[2]
-
Lipid-Based Formulations: These formulations, such as self-emulsifying drug delivery systems (SEDDS), can improve absorption by presenting the drug in a solubilized state in the gastrointestinal tract.[3]
-
Amorphous Solid Dispersions: Dispersing the drug in an amorphous state within a polymer matrix can increase its apparent solubility and dissolution rate.
-
Particle Size Reduction: Techniques like micronization or nanocrystal technology increase the surface area of the drug particles, which can enhance the dissolution rate.[3]
Q5: Can the choice of buffer salts impact the solubility of my compound?
A5: Yes, the composition of your buffer can affect the solubility of your inhibitor. Some buffer species can interact with your compound, potentially leading to either an increase or decrease in solubility. For example, high concentrations of certain salts can lead to a "salting-out" effect, where the solubility of a non-polar compound is decreased. It is recommended to test the solubility of your compound in the specific buffer systems you plan to use for your assays.[4][5]
Quantitative Data Summary
The following tables summarize key data relevant to troubleshooting the solubility of pyrido[2,3-b]oxazine inhibitors.
Table 1: Calculated Physicochemical Properties of the Parent Pyrido[2,3-b]oxazine Scaffold
| Property | Value | Source |
| Molecular Formula | C₇H₆N₂O | PubChem |
| Molecular Weight | 134.14 g/mol | [6][7] |
| XLogP3 | -0.2 | [6] |
| Hydrogen Bond Donors | 0 | [6][7] |
| Hydrogen Bond Acceptors | 3 | [6][7] |
Note: These values are for the unsubstituted parent scaffold. The properties of novel inhibitors will vary based on their specific substitutions.
Table 2: Common Co-solvents for Enhancing Solubility of Poorly Soluble Compounds
| Co-solvent | Typical Concentration Range in Final Solution | Considerations |
| Dimethyl Sulfoxide (DMSO) | 1-5% | Can affect enzyme activity and cell viability at higher concentrations. |
| Ethanol | 5-20% | May cause protein precipitation at higher concentrations. |
| Polyethylene Glycol (PEG) 400 | 10-40% | Generally well-tolerated in vivo. |
| Propylene Glycol | 10-50% | Can be used in both oral and parenteral formulations. |
Key Experimental Protocols
Protocol 1: Kinetic Solubility Assay
This assay is used for rapid assessment of solubility, often in a high-throughput format, and is particularly useful in early drug discovery.
-
Materials:
-
Test compound
-
DMSO
-
Aqueous buffer (e.g., Phosphate-Buffered Saline, pH 7.4)
-
96-well microplate
-
Plate reader capable of nephelometry or UV-Vis spectroscopy
-
-
Procedure:
-
Prepare a high-concentration stock solution of the test compound in 100% DMSO (e.g., 10 mM).
-
Perform a serial dilution of the stock solution in DMSO.
-
Add a small volume (e.g., 2 µL) of each DMSO solution to the wells of a microplate.
-
Add the aqueous buffer to each well to achieve the desired final compound concentrations and a consistent final DMSO concentration (e.g., 1-2%).
-
Mix the plate thoroughly and incubate at a controlled temperature (e.g., 25°C or 37°C) for a set period (e.g., 2 hours).
-
Measure the turbidity of each well using a nephelometer. The concentration at which a significant increase in light scattering is observed is the kinetic solubility. Alternatively, the solutions can be filtered or centrifuged, and the concentration of the soluble compound in the supernatant can be determined by HPLC-UV.
-
Protocol 2: Thermodynamic Solubility Assay (Shake-Flask Method)
This method measures the equilibrium solubility of a compound and is considered the gold standard.
-
Materials:
-
Solid form (powder) of the test compound
-
Aqueous buffer of interest
-
Vials with screw caps
-
Shaking incubator or orbital shaker
-
Centrifuge
-
HPLC-UV system for quantification
-
-
Procedure:
-
Add an excess amount of the solid compound to a vial containing the aqueous buffer.
-
Seal the vial and place it in a shaking incubator at a constant temperature (e.g., 25°C or 37°C).
-
Allow the mixture to equilibrate for an extended period (typically 24-48 hours) to ensure equilibrium is reached.
-
After incubation, centrifuge the samples to pellet the undissolved solid.
-
Carefully collect an aliquot of the supernatant, ensuring no solid particles are transferred.
-
Dilute the supernatant with an appropriate solvent and determine the concentration of the dissolved compound using a validated HPLC-UV method with a standard curve.
-
Visualizations
References
- 1. Systematic Study of Effects of Structural Modifications on the Aqueous Solubility of Drug-like Molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. Formulation Strategies for Poorly Soluble Drugs [worldpharmatoday.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. 2H-Pyrido[2,3-D][1,3]oxazine | C7H6N2O | CID 17810689 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. 2H-Pyrido[2,3-D][1,2]oxazine | C7H6N2O | CID 19831843 - PubChem [pubchem.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing MTT Assays for Pyrido[2,3-b]oxazine Compounds
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to optimizing MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assays for the evaluation of pyrido[2,3-b]oxazine and related heterocyclic compounds. This resource offers troubleshooting advice, frequently asked questions (FAQs), detailed experimental protocols, and critical data to ensure accurate and reproducible results.
Frequently Asked Questions (FAQs) and Troubleshooting Guide
This section addresses common issues encountered when using the MTT assay with pyrido[2,3-b]oxazine compounds.
Q1: My MTT assay results show an unexpected increase in cell viability at higher concentrations of my pyrido[2,3-b]oxazine compound. What could be the cause?
A: This is a common artifact that can arise from the chemical properties of the compound itself. Pyrido[2,3-b]oxazine compounds, like other heterocyclic molecules, may possess reducing properties that can directly convert the yellow MTT tetrazolium salt into purple formazan crystals, independent of cellular metabolic activity. This leads to a false-positive signal, suggesting higher cell viability than is accurate.
Troubleshooting Steps:
-
Run a Cell-Free Control: Prepare wells containing your compound at various concentrations in cell culture medium without cells. Add the MTT reagent and incubate for the same duration as your cellular assay. If a purple color develops, it confirms that your compound is directly reducing MTT.
-
Consider Alternative Assays: If direct reduction is confirmed, consider using a different viability assay that is not based on tetrazolium reduction, such as the Sulforhodamine B (SRB) assay (for cell number) or an ATP-based assay like CellTiter-Glo® (for metabolic activity).
Q2: I'm observing high variability between my replicate wells. What are the likely sources of this inconsistency?
A: High variability in MTT assays can stem from several factors:
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Uneven Cell Seeding: Inconsistent cell numbers across wells will lead to variable formazan production. Ensure your cell suspension is homogenous before and during plating.
-
Incomplete Formazan Solubilization: The formazan crystals must be fully dissolved for accurate absorbance readings. Ensure vigorous mixing after adding the solubilization solvent (e.g., DMSO) and check for any remaining crystals under a microscope before reading the plate.[1]
-
Edge Effects: Wells on the perimeter of the 96-well plate are prone to evaporation, which can concentrate both cells and compounds, leading to skewed results. To mitigate this, avoid using the outer wells for experimental samples and instead fill them with sterile PBS or media.
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Pipetting Errors: Inaccurate pipetting of compounds, MTT reagent, or solubilization solution will introduce variability. Calibrate your pipettes regularly and use proper pipetting techniques.
Q3: The absorbance readings in my assay are very low, even in the control wells with untreated cells. What should I check?
A: Low absorbance readings typically indicate insufficient formazan production. Consider the following:
-
Suboptimal Cell Number: The number of cells seeded may be too low for the signal to be within the linear range of the assay. You may need to increase the initial cell seeding density.[2] A cell titration experiment is recommended to determine the optimal cell number for your specific cell line. The optimal number of cells should result in an absorbance value between 0.75 and 1.25 in untreated wells.[2]
-
Insufficient Incubation Time: The incubation time with the MTT reagent may be too short for significant formazan production. While 2-4 hours is standard, some cell lines may require longer incubation periods.[2]
-
Metabolic State of Cells: If the cells are not in a healthy, proliferative state, their metabolic activity will be low, resulting in reduced MTT conversion. Ensure your cells are in the exponential growth phase when performing the assay.
-
MTT Reagent Degradation: MTT is light-sensitive and can degrade over time. Store the MTT solution protected from light and use a fresh preparation if you suspect degradation.
Q4: My pyrido[2,3-b]oxazine compound is not easily soluble in the cell culture medium, leading to precipitation. How can I address this?
A: Solubility is a common challenge with heterocyclic compounds.
-
Use of a Co-solvent: Dimethyl sulfoxide (DMSO) is a common solvent for preparing stock solutions of such compounds. However, the final concentration of DMSO in the cell culture medium should typically be kept below 0.5% to avoid solvent-induced cytotoxicity.
-
Stock Solution Concentration: Prepare a high-concentration stock solution in 100% DMSO. When diluting this stock into the aqueous cell culture medium, add the DMSO stock to the medium slowly while vortexing to facilitate dissolution and prevent precipitation.[3]
-
Sonication: Briefly sonicating the diluted compound in the culture medium can sometimes help to dissolve any precipitate.
-
Alternative Solvents: If DMSO is problematic, other solvents like ethanol or DMF could be tested, always ensuring the final concentration is non-toxic to the cells. It is crucial to include a vehicle control (medium with the same concentration of the solvent) in your experiments.
Q5: Could my pyrido[2,3-b]oxazine compound be affecting mitochondrial function in a way that interferes with the MTT assay interpretation?
A: Yes, this is a critical consideration. The MTT assay relies on the activity of mitochondrial dehydrogenases. If your compound modulates mitochondrial activity without directly causing cell death, the results can be misleading.[4]
-
Mitochondrial Stimulation: Some compounds can increase mitochondrial activity, leading to enhanced MTT reduction and an overestimation of cell viability.
-
Mitochondrial Inhibition: Conversely, a compound might inhibit mitochondrial dehydrogenases without being cytotoxic, leading to an underestimation of cell viability.
Troubleshooting and Validation:
-
Microscopic Examination: Always visually inspect the cells under a microscope before and after treatment. Morphological changes, such as cell rounding, detachment, or membrane blebbing, can provide qualitative evidence of cytotoxicity that can be correlated with your MTT results.
-
Use a Complementary Assay: It is highly recommended to validate your MTT assay results with a non-metabolic cytotoxicity assay, such as the Trypan Blue exclusion assay (which measures membrane integrity) or a lactate dehydrogenase (LDH) release assay (which measures membrane damage).
Quantitative Data: Cytotoxicity of Pyrido-Fused Heterocycles
The following tables summarize the cytotoxic activity (IC₅₀ values) of various pyrido[2,3-b]oxazine and related pyrido[2,3-d]pyrimidine derivatives as determined by the MTT assay in different cancer cell lines.
Table 1: IC₅₀ Values of Pyrido[2,3-b]oxazine Derivatives
| Compound | Cell Line | IC₅₀ (µM) | Reference |
|---|---|---|---|
| 7f | HCC827 (NSCLC) | 0.09 | [5] |
| 7f | NCI-H1975 (NSCLC) | 0.89 | [5] |
| 7f | A-549 (NSCLC) | 1.10 | [5] |
| 7g | HCC827 (NSCLC) | >10 | [5] |
| 7h | HCC827 (NSCLC) | >10 |[5] |
Table 2: IC₅₀ Values of Pyrido[2,3-d]pyrimidine Derivatives
| Compound | Cell Line | IC₅₀ (µM) | Reference |
|---|---|---|---|
| 4 | MCF-7 (Breast) | 0.57 | [1] |
| 11 | MCF-7 (Breast) | 1.31 | [1] |
| 4 | HepG2 (Liver) | 1.13 | [1] |
| 11 | HepG2 (Liver) | 0.99 | [1] |
| 6b | PC-3 (Prostate) | Not specified | [2] |
| 6e | PC-3 (Prostate) | Not specified | [2] |
| 8d | MCF-7 (Breast) | Not specified |[2] |
Experimental Protocols
Optimized MTT Assay Protocol for Pyrido[2,3-b]oxazine Compounds
This protocol is designed to minimize common errors and artifacts when assessing the cytotoxicity of pyrido[2,3-b]oxazine compounds.
Materials:
-
Pyrido[2,3-b]oxazine compounds
-
Sterile 96-well flat-bottom plates
-
Appropriate cancer cell line
-
Complete cell culture medium
-
Phosphate-buffered saline (PBS), sterile
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in sterile PBS)
-
Solubilization solution (e.g., 100% DMSO or 10% SDS in 0.01 M HCl)
-
Multichannel pipette
-
Microplate reader (570 nm measurement wavelength)
Procedure:
-
Cell Seeding:
-
Harvest cells in their exponential growth phase.
-
Perform a cell count and determine cell viability (e.g., using Trypan Blue).
-
Dilute the cell suspension to the optimal seeding density (typically 5,000-10,000 cells/well in 100 µL of medium).
-
Seed the cells into the inner 60 wells of a 96-well plate. Add 100 µL of sterile PBS or medium to the outer wells to minimize evaporation.
-
Incubate the plate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare a high-concentration stock solution of your pyrido[2,3-b]oxazine compound in 100% DMSO.
-
Prepare serial dilutions of the compound in complete cell culture medium. Ensure the final DMSO concentration is consistent across all wells and does not exceed 0.5%.
-
Carefully remove the medium from the wells and add 100 µL of the diluted compound solutions.
-
Include the following controls:
-
Vehicle Control: Cells treated with medium containing the same final concentration of DMSO.
-
Positive Control: Cells treated with a known cytotoxic agent.
-
Untreated Control: Cells in fresh medium.
-
Blank Control: Medium only (no cells).
-
Compound-Only Control (for interference check): Medium with the compound at the highest concentration (no cells).
-
-
Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours).
-
-
MTT Addition and Incubation:
-
After the treatment period, carefully remove the medium from each well.
-
Add 100 µL of fresh, serum-free medium to each well.
-
Add 10 µL of the 5 mg/mL MTT solution to each well (final concentration of 0.5 mg/mL).
-
Incubate the plate for 2-4 hours at 37°C, protected from light.
-
-
Formazan Solubilization:
-
After the MTT incubation, carefully remove the medium containing MTT.
-
Add 100 µL of the solubilization solution (e.g., DMSO) to each well.
-
Place the plate on an orbital shaker for 10-15 minutes to ensure complete dissolution of the formazan crystals. Visually inspect the wells to confirm that no purple precipitate remains.
-
-
Absorbance Measurement:
-
Measure the absorbance at 570 nm using a microplate reader.
-
Subtract the average absorbance of the blank control from all other readings.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each treatment concentration relative to the vehicle control.
-
Plot the percentage of cell viability against the compound concentration (log scale) to generate a dose-response curve and determine the IC₅₀ value.
-
Visualizations: Pathways and Workflows
Experimental Workflow for MTT Assay
Caption: Workflow for assessing the cytotoxicity of pyrido[2,3-b]oxazine compounds using the MTT assay.
Troubleshooting Decision Tree for Unexpected MTT Assay Results
Caption: Decision tree for troubleshooting unexpected results in MTT assays with test compounds.
Simplified EGFR Signaling Pathway
Caption: Inhibition of the EGFR signaling pathway by pyrido[2,3-b]oxazine compounds.
References
- 1. Synthesis of novel bioactive pyrido[2,3-d]pyrimidine derivatives with potent cytotoxicity through apoptosis as PIM-1 kinase inhibitors - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 2. Synthesis and anticancer activity of some pyrido[2,3- d]pyrimidine derivatives as apoptosis inducers and cyclin-dependent kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Pitfalls of the MTT assay: Direct and off-target effects of inhibitors can result in over/underestimation of cell viability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Synthesis of novel bioactive pyrido[2,3-d]pyrimidine derivatives with potent cytotoxicity through apoptosis as PIM-1 kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Novel Pyrido[2,3-b]oxazine Inhibitors for Overcoming Resistance in NSCLC Cell Lines
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for experiments involving novel pyrido[2,3-b]oxazine inhibitors in non-small cell lung cancer (NSCLC) cell lines.
Frequently Asked Questions (FAQs)
Q1: My pyrido[2,3-b]oxazine inhibitor shows lower than expected potency (high IC50 value) in my NSCLC cell line. What are the potential causes?
A1: Several factors could contribute to lower than expected potency:
-
Inhibitor Solubility and Stability: Poor solubility in culture media can lead to precipitation and a lower effective concentration. Ensure the inhibitor is fully dissolved in a suitable solvent (e.g., DMSO) before diluting in media. It is also crucial to consider the stability of the compound in aqueous media over the course of the experiment.
-
Cell Line Characteristics: The specific NSCLC cell line used is critical. Different cell lines harbor distinct genetic backgrounds and may have varying levels of dependence on the EGFR pathway. For instance, cell lines with wild-type EGFR may be inherently less sensitive.
-
Off-Target Effects: The inhibitor may have off-target activities that influence cell viability assays, masking the specific on-target effect.[1]
-
Experimental Variability: Inconsistent cell seeding density, variations in inhibitor concentration, or issues with the viability assay itself can all lead to inaccurate IC50 values.
Q2: I am observing significant cytotoxicity in my control (wild-type EGFR) cell line. Is this expected?
A2: While some level of cytotoxicity at high concentrations can be expected due to off-target effects, significant toxicity in wild-type cell lines at concentrations where specific inhibition is anticipated may indicate a lack of selectivity of the inhibitor. Ideally, a potent inhibitor should demonstrate a significant therapeutic window between the IC50 in EGFR-mutant, resistant cells and wild-type cells. Some novel pyrido[2,3-b][1][2]oxazine analogues have been shown to be selectively cytotoxic against cancer cells while not harming normal cells at higher doses.
Q3: How can I confirm that my inhibitor is targeting the EGFR signaling pathway?
A3: The most direct way is to perform a western blot analysis to assess the phosphorylation status of EGFR and key downstream signaling proteins like Akt and ERK. A potent and specific inhibitor should decrease the phosphorylation of these proteins in a dose-dependent manner.
Q4: My NSCLC cell line is developing resistance to the pyrido[2,3-b]oxazine inhibitor. What are the common resistance mechanisms?
A4: Resistance to EGFR tyrosine kinase inhibitors (TKIs) is a significant challenge.[3] Common mechanisms include:
-
Secondary Mutations: The emergence of new mutations in the EGFR kinase domain, such as the T790M "gatekeeper" mutation, can prevent inhibitor binding.[4][5]
-
Bypass Pathway Activation: Upregulation of alternative signaling pathways, such as MET amplification or activation of the PI3K/Akt pathway, can compensate for EGFR inhibition.[3][4]
-
Phenotypic Changes: Processes like the epithelial-to-mesenchymal transition (EMT) can render cells less dependent on EGFR signaling.[3]
Q5: What are the initial steps to investigate the mechanism of acquired resistance in my cell line?
A5: A logical approach includes:
-
Confirm Resistance: Perform a dose-response cell viability assay to quantify the shift in IC50 between the parental and resistant cell lines.[3]
-
Sequence the Target: Sequence the EGFR kinase domain in the resistant cells to identify any secondary mutations.
-
Analyze Signaling Pathways: Use western blotting or phospho-kinase arrays to compare the activation of key signaling pathways (e.g., EGFR, MET, Akt, ERK) between the sensitive and resistant cells.[3]
Troubleshooting Guides
Issue 1: Inconsistent IC50 Values in Cell Viability Assays (e.g., MTT Assay)
| Potential Cause | Troubleshooting Step |
| Inhibitor Precipitation | - Prepare fresh serial dilutions of the inhibitor for each experiment. - Visually inspect the media for any signs of precipitation after adding the inhibitor. - Consider using a different solvent or a lower final DMSO concentration. |
| Cell Seeding Inconsistency | - Ensure a single-cell suspension before seeding. - Use a consistent cell number for all wells. Perform a cell count before each experiment. - Allow cells to adhere and resume proliferation (typically overnight) before adding the inhibitor. |
| Edge Effects in 96-well Plates | - Avoid using the outer wells of the plate, as they are more prone to evaporation. - Fill the outer wells with sterile PBS or media to maintain humidity. |
| MTT Incubation Time | - Optimize the MTT incubation time for your specific cell line to ensure sufficient formazan crystal formation without causing cytotoxicity from the reagent itself. |
Issue 2: No or Weak Signal in Western Blot for Phosphorylated Proteins
| Potential Cause | Troubleshooting Step |
| Low Protein Phosphorylation | - Ensure cells are in a state of active signaling before inhibitor treatment. For EGFR, this may involve serum starvation followed by stimulation with EGF. |
| Phosphatase Activity | - Always use phosphatase inhibitors in your lysis buffer and keep samples on ice to prevent dephosphorylation. |
| Inefficient Protein Transfer | - For large proteins like EGFR (~175 kDa), optimize transfer conditions (e.g., use a lower methanol concentration in the transfer buffer and a 0.45 µm PVDF membrane).[6] |
| Poor Antibody Quality | - Use validated antibodies specific for the phosphorylated and total protein. - Optimize antibody dilutions and incubation times. |
Issue 3: High Background in Apoptosis Assays (e.g., Annexin V/PI Staining)
| Potential Cause | Troubleshooting Step |
| Mechanical Stress During Cell Handling | - Handle cells gently during harvesting and washing to avoid inducing necrosis. - Use a cell scraper for adherent cells instead of harsh trypsinization if possible. |
| Over-confluent Cell Culture | - Use cells from a sub-confluent culture, as over-confluent cells can undergo spontaneous apoptosis. |
| Incorrect Compensation Settings in Flow Cytometry | - Use single-stained controls (Annexin V only and PI only) to set proper compensation and gates. |
Quantitative Data Summary
The following tables summarize the in vitro activity of representative novel pyrido[2,3-b]oxazine and related pyrido[2,3-b]pyrazine inhibitors against various NSCLC cell lines.
Table 1: IC50 Values of Novel Pyrido[2,3-b][1][2]oxazine Analogs
| Compound | HCC827 (EGFR del19) IC50 (µM) | NCI-H1975 (EGFR L858R/T790M) IC50 (µM) | A549 (WT-EGFR) IC50 (µM) |
| 7f | 0.09 | 0.89 | 1.10 |
| 7g | - | - | - |
| 7h | - | - | - |
| Osimertinib | - | - | - |
Data extracted from a study on novel pyrido[2,3-b][1][2]oxazine-based EGFR-TK inhibitors.[7][8] Note: Specific values for 7g, 7h, and Osimertinib were not detailed in the provided search results but were mentioned as promising.
Table 2: IC50 Values of a Novel Pyrido[2,3-b]pyrazine Compound
| Compound | PC9 (Erlotinib-sensitive) IC50 (µM) | PC9-ER (Erlotinib-resistant) IC50 (µM) |
| 7n | 0.09 | 0.15 |
Data from a study on novel pyrido[2,3-b]pyrazines inhibiting both erlotinib-sensitive and erlotinib-resistant cell lines.[9]
Experimental Protocols
Protocol 1: Cell Viability (MTT) Assay
This protocol is for determining the half-maximal inhibitory concentration (IC50) of a pyrido[2,3-b]oxazine inhibitor.
Materials:
-
NSCLC cell lines (e.g., HCC827, NCI-H1975, A549)
-
Complete growth medium (e.g., RPMI-1640 with 10% FBS)
-
Pyrido[2,3-b]oxazine inhibitor (stock solution in DMSO)
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) reagent
-
DMSO
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Trypsinize and count cells.
-
Seed 5,000 cells per well in 100 µL of complete growth medium in a 96-well plate.
-
Incubate overnight at 37°C in a humidified 5% CO2 incubator.
-
-
Inhibitor Treatment:
-
Prepare serial dilutions of the inhibitor in complete growth medium. The final DMSO concentration should be below 0.1%.
-
Remove the medium from the wells and add 100 µL of the diluted inhibitor or vehicle control (media with DMSO).
-
Incubate for 72 hours at 37°C and 5% CO2.
-
-
MTT Assay:
-
Add 20 µL of MTT reagent (5 mg/mL in PBS) to each well.
-
Incubate for 4 hours at 37°C and 5% CO2.
-
Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
-
Absorbance Reading:
-
Measure the absorbance at 570 nm using a microplate reader.[3]
-
-
Data Analysis:
-
Subtract the background absorbance (media only).
-
Normalize the data to the vehicle-treated control wells (100% viability).
-
Plot cell viability against the logarithm of the inhibitor concentration and fit a dose-response curve to determine the IC50 value.[3]
-
Protocol 2: Western Blotting for EGFR Signaling Pathway Analysis
Materials:
-
NSCLC cells
-
Pyrido[2,3-b]oxazine inhibitor
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-phospho-EGFR, anti-total-EGFR, anti-phospho-Akt, anti-total-Akt, anti-phospho-ERK, anti-total-ERK, and a loading control like GAPDH or β-actin)
-
HRP-conjugated secondary antibody
-
ECL substrate and imaging system
Procedure:
-
Cell Treatment and Lysis:
-
Seed cells and allow them to adhere.
-
Treat cells with varying concentrations of the inhibitor for a specified time (e.g., 2-6 hours).
-
Wash cells with ice-cold PBS and lyse with lysis buffer.
-
Centrifuge to pellet cell debris and collect the supernatant.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA assay.
-
-
SDS-PAGE and Protein Transfer:
-
Load 20-30 µg of protein per lane on an SDS-PAGE gel.
-
Separate the proteins by electrophoresis.
-
Transfer the separated proteins to a PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
-
Detection:
-
Add ECL substrate and visualize the protein bands using an imaging system.
-
-
Data Analysis:
-
Quantify band intensities using densitometry software.
-
Normalize the levels of phosphorylated proteins to their respective total protein levels and the loading control.
-
Protocol 3: Apoptosis Assay (Annexin V-FITC/PI Staining)
Materials:
-
NSCLC cells
-
Pyrido[2,3-b]oxazine inhibitor
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)
-
Flow cytometer
Procedure:
-
Cell Treatment:
-
Treat cells with the inhibitor at the desired concentrations for a specified time (e.g., 24-48 hours).
-
-
Cell Harvesting:
-
Collect both adherent and floating cells.
-
Wash the cells with ice-cold PBS.
-
-
Staining:
-
Resuspend the cells in 1X Binding Buffer at a concentration of ~1 x 10^6 cells/mL.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI to 100 µL of the cell suspension.
-
Gently vortex and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
-
Flow Cytometry Analysis:
-
Analyze the cells by flow cytometry within one hour of staining.
-
Annexin V-FITC positive, PI negative cells are in early apoptosis.
-
Annexin V-FITC positive, PI positive cells are in late apoptosis or necrosis.
-
Visualizations
Caption: EGFR signaling pathway and the inhibitory action of pyrido[2,3-b]oxazine.
Caption: Workflow for generating and characterizing resistant NSCLC cell lines.
Caption: Logic of cell population differentiation in an Annexin V/PI apoptosis assay.
References
- 1. benchchem.com [benchchem.com]
- 2. Frontiers | Establishment and Characterization of a Topotecan Resistant Non-small Cell Lung Cancer NCI-H460/TPT10 Cell Line [frontiersin.org]
- 3. benchchem.com [benchchem.com]
- 4. Mechanisms of resistance to EGFR tyrosine kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Understanding Mechanisms of Resistance in the Epithelial Growth Factor Receptor in Non‐Small Cell Lung Cancer and the Role of Biopsy at Progression - PMC [pmc.ncbi.nlm.nih.gov]
- 6. EGFR (EGFR) | Abcam [abcam.com]
- 7. Novel pyrido[2,3-b][1,4]oxazine-based EGFR-TK inhibitors: rational design and synthesis of potent and selective agents targeting resistance mutations in non-small cell lung cancer - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 8. Novel pyrido[2,3-b][1,4]oxazine-based EGFR-TK inhibitors: rational design and synthesis of potent and selective agents targeting resistance mutations in non-small cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Synthesis and biological evaluation of novel pyrido[2,3-b]pyrazines inhibiting both erlotinib-sensitive and erlotinib-resistant cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Interpreting Ambiguous NMR Spectra of Substituted Pyrido[2,3-b]oxazin-2-ones
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in interpreting ambiguous NMR spectra of substituted pyrido[2,3-b]oxazin-2-ones.
FAQs and Troubleshooting Guides
Signal Assignment and Peak Overlap
Q1: I'm seeing significant peak overlap in the aromatic region of my 1H NMR spectrum. How can I confidently assign the protons of the pyrido[2,3-b]oxazin-2-one core?
A1: Peak overlap in the aromatic region is a common challenge due to the multiple aromatic protons in a relatively narrow chemical shift range. Here’s a systematic approach to deconvolution:
-
Utilize 2D NMR Spectroscopy: Two-dimensional NMR techniques are indispensable for resolving overlapping signals.
-
COSY (Correlation Spectroscopy): This experiment identifies proton-proton (1H-1H) couplings, allowing you to trace the connectivity of adjacent protons. For instance, you can walk through the pyridine ring protons.
-
HSQC (Heteronuclear Single Quantum Coherence): This correlates directly bonded protons and carbons (1H-13C), helping to distinguish aromatic CH groups from quaternary carbons.
-
HMBC (Heteronuclear Multiple Bond Correlation): This reveals long-range (2-3 bond) correlations between protons and carbons, which is crucial for assigning quaternary carbons and piecing together the molecular fragments.
-
-
Analyze Substituent Effects: The electronic nature of your substituents significantly influences the chemical shifts of nearby protons.
-
Electron-donating groups (EDGs) like -OCH3 or -NH2 will shield nearby protons, causing them to shift upfield (to a lower ppm value).
-
Electron-withdrawing groups (EWGs) such as -NO2 or -CN will deshield adjacent protons, shifting them downfield (to a higher ppm value). By comparing the spectra of derivatives with different substituents, you can deduce the positions of the protons.
-
-
Reference Published Data: Compare your experimental data with published chemical shifts for similar pyrido[2,3-b]oxazin-2-one structures or related heterocyclic systems.
Q2: The signals for the methylene protons on the oxazinone ring are appearing as a complex multiplet, not a clean singlet or doublet. What could be the cause?
A2: The appearance of the methylene protons (at C3) as a complex multiplet can arise from several factors:
-
Diastereotopicity: If a chiral center is present in the molecule (either on a substituent or if the substitution pattern creates overall chirality), the two methylene protons become diastereotopic. This means they are in chemically non-equivalent environments and will have different chemical shifts. They will couple to each other (geminal coupling) and potentially to other nearby protons, resulting in two separate multiplets (often appearing as an AB quartet or more complex patterns).
-
Restricted Rotation: Bulky substituents on the nitrogen atom (N1) or adjacent positions can hinder free rotation around single bonds. This can lead to different stable conformations where the methylene protons experience different magnetic environments, resulting in complex splitting patterns.
-
Second-Order Effects: If the chemical shift difference between two coupled protons is small (close to their coupling constant), second-order effects can distort the expected splitting patterns, leading to more complex multiplets.
Troubleshooting Workflow for Methylene Proton Ambiguity:
Impurities and Artifacts
Q3: I see some unexpected small peaks in my 1H NMR spectrum. How can I determine if they are impurities from the synthesis or just artifacts?
A3: Differentiating between impurities and artifacts is a critical step. Here’s how to approach it:
-
Check for Common Solvent Impurities: Residual non-deuterated solvent is a frequent source of extra peaks. Compare the chemical shifts of the unknown signals to published data for common laboratory solvents. For example, residual acetone in CDCl3 appears around 2.17 ppm, and residual dichloromethane appears around 5.32 ppm.
-
Identify Side-Products from Synthesis: If your synthesis involves a Smiles rearrangement, incomplete rearrangement or side reactions can lead to impurities. Look for signals corresponding to potential intermediates or byproducts. For example, the O-alkylation intermediate before the Smiles rearrangement will have a different aromatic proton pattern.
-
Look for Spinning Sidebands: These are small peaks that appear symmetrically on either side of a large, sharp peak. They are artifacts caused by the spinning of the NMR tube and can be identified by their identical spacing from the main peak.
-
Run a Blank Spectrum: Acquire a spectrum of the deuterated solvent from the same bottle to check for contaminants in the solvent itself.
-
Perform a Purity Assay: Quantitative NMR (qNMR) can be used to determine the purity of your sample and quantify the amount of any impurities present.
Quantitative Analysis
Q4: I need to determine the purity of my substituted pyrido[2,3-b]oxazin-2-one. Can I use 1H NMR?
A4: Yes, quantitative 1H NMR (qNMR) is an excellent method for determining the purity of your compound without the need for a chromophore, which is required for techniques like HPLC.
Basic Steps for qNMR Purity Assay:
-
Choose an Internal Standard: Select a stable, non-reactive compound with a known purity that has at least one sharp signal that does not overlap with any signals from your analyte. Maleic anhydride or dimethyl sulfone are common choices.
-
Prepare the Sample: Accurately weigh both your sample and the internal standard and dissolve them in a known volume of deuterated solvent.
-
Acquire the Spectrum: Use appropriate acquisition parameters to ensure accurate integration. This typically involves a longer relaxation delay (d1) to allow for full relaxation of all protons.
-
Process the Spectrum: Carefully phase and baseline correct the spectrum.
-
Integrate the Signals: Integrate a well-resolved signal from your analyte and a signal from the internal standard.
-
Calculate Purity: Use the following formula:
Purity (%) = (Ianalyte / Nanalyte) * (Nstandard / Istandard) * (Manalyte / Mstandard) * (mstandard / manalyte) * Pstandard
Where:
-
I = Integral value
-
N = Number of protons for the integrated signal
-
M = Molar mass
-
m = mass
-
P = Purity of the standard
-
Logical Flow for qNMR Purity Determination:
challenges in scaling up the synthesis of 6-Bromo-1H-pyrido[2,3-b]oxazin-2(3H)-one
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 6-Bromo-1H-pyrido[2,3-b]oxazin-2(3H)-one. The information is presented in a question-and-answer format to directly address specific issues that may be encountered during experimentation, with a focus on challenges related to scaling up the synthesis.
Troubleshooting Guide
This section addresses common problems encountered during the synthesis of 6-Bromo-1H-pyrido[2,3-b]oxazin-2(3H)-one and its precursors.
Issue 1: Low or No Yield of the Final Product
| Question | Potential Cause | Suggested Solution |
| Why is the yield of 6-Bromo-1H-pyrido[2,3-b]oxazin-2(3H)-one consistently low? | Incomplete Reaction: The reaction time may be insufficient for the Smiles rearrangement and subsequent cyclization to complete. | - Monitor the reaction progress closely using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).- If the starting materials are still present after the initial reaction time, consider extending the reflux period. |
| Suboptimal Base: The choice and quality of the base are critical for the Smiles rearrangement.[1] Less effective bases like sodium or potassium carbonate can lead to significantly lower yields or require much longer reaction times. | - Use a high-purity, anhydrous strong base such as cesium carbonate (Cs₂CO₃) as it has been shown to be highly effective in similar syntheses.[1]- Ensure the base is finely powdered to maximize its surface area and reactivity. | |
| Poor Quality Starting Materials: Impurities in the 2-amino-5-bromopyridine or chloroacetyl chloride can interfere with the reaction. | - Purify the starting materials before use. 2-amino-5-bromopyridine can be recrystallized, and chloroacetyl chloride can be distilled.- Ensure all reagents and solvents are anhydrous, as moisture can lead to unwanted side reactions. | |
| Incorrect Solvent: The polarity and boiling point of the solvent can significantly impact the reaction rate and yield. | - Acetonitrile is a commonly used and effective solvent for this type of reaction.[1]- If solubility is an issue, N,N-dimethylformamide (DMF) can be considered, although it may require higher temperatures for solvent removal during work-up. |
Issue 2: Formation of Significant Byproducts
| Question | Potential Cause | Suggested Solution |
| My final product is contaminated with a significant amount of a debrominated analog. How can I prevent this? | Dehalogenation: The bromo-substituent on the pyridine ring can be susceptible to reduction (dehalogenation), especially in the presence of certain reagents or trace metal impurities. This is a common side reaction in the chemistry of N-heterocyclic halides.[2] | - Use high-purity reagents and solvents to minimize trace metal contamination.- Avoid overly harsh reaction conditions (e.g., excessive temperatures or prolonged reaction times).- If using a palladium catalyst for any preceding steps, ensure its complete removal, as residual palladium can catalyze dehalogenation. |
| I am observing the formation of polymeric materials in my reaction mixture. What is the cause and how can I avoid it? | Polymerization of Chloroacetyl Chloride: Chloroacetyl chloride can polymerize, especially in the presence of moisture or certain impurities. | - Use freshly distilled chloroacetyl chloride for the best results.- Add the chloroacetyl chloride slowly and at a controlled temperature to the solution of 2-amino-5-bromopyridine to minimize localized high concentrations. |
| Intermolecular Side Reactions: At high concentrations, intermolecular reactions can compete with the desired intramolecular cyclization. | - For larger scale reactions, consider a high-dilution approach to favor the intramolecular cyclization process. |
Issue 3: Difficulties in Product Purification
| Question | Potential Cause | Suggested Solution |
| How can I effectively purify the final product from the debrominated byproduct and other impurities? | Similar Polarity of Product and Byproducts: The desired brominated product and the debrominated byproduct may have very similar polarities, making separation by column chromatography challenging. | - Optimize the mobile phase for column chromatography. A shallow gradient of a more polar solvent in a less polar solvent system (e.g., ethyl acetate in hexanes) may improve separation.- Consider recrystallization from a suitable solvent system. Test various solvents to find one that provides good differential solubility between the product and impurities. |
| The product seems to be degrading during purification. | Instability on Silica Gel: Some heterocyclic compounds can be unstable on silica gel, especially if it is acidic. | - Use deactivated (neutral) silica gel for column chromatography.- Minimize the time the product is on the column. |
Frequently Asked Questions (FAQs)
Q1: What is the most reliable synthetic route for 6-Bromo-1H-pyrido[2,3-b]oxazin-2(3H)-one on a laboratory scale?
A1: A robust and scalable one-pot synthesis can be adapted from the synthesis of related pyrido[2,3-b][3][4]oxazin-2-ones.[1] The proposed route involves two main stages: the synthesis of the key intermediate, 2-chloro-N-(5-bromo-3-hydroxypyridin-2-yl)acetamide, followed by an intramolecular cyclization via a Smiles rearrangement.
Q2: What are the key considerations when scaling up this synthesis?
A2: When scaling up, several factors need careful consideration:
-
Heat Transfer: The reactions can be exothermic. Ensure the reaction vessel has adequate cooling capacity to maintain the desired temperature.
-
Mixing: Efficient stirring is crucial to ensure homogeneity, especially during the addition of reagents.
-
Reagent Addition: For larger batches, controlled addition of reagents via a dropping funnel or syringe pump is recommended to avoid localized overheating and side reactions.
-
Work-up and Isolation: The work-up procedure may need to be adapted for larger volumes. Extraction and filtration processes can be time-consuming and may require specialized equipment.
Q3: What is the mechanism of the key cyclization step?
A3: The key cyclization proceeds via a Smiles rearrangement. This is an intramolecular nucleophilic aromatic substitution where the amide nitrogen attacks the pyridine ring at the carbon bearing the chloro-substituent, leading to the formation of the oxazinone ring.[5][6] The presence of the electron-withdrawing bromo group on the pyridine ring can facilitate this nucleophilic aromatic substitution.[5]
Q4: Are there any specific safety precautions to consider for this synthesis?
A4: Yes, several safety precautions should be taken:
-
Chloroacetyl chloride is highly corrosive and lachrymatory. It should be handled in a well-ventilated fume hood with appropriate personal protective equipment (gloves, goggles, lab coat).
-
Cesium carbonate is a strong base and can be corrosive. Avoid inhalation and skin contact.
-
The reactions may be performed at elevated temperatures, so appropriate precautions for working with hot solvents should be taken.
Experimental Protocols
Protocol 1: Synthesis of 2-Amino-5-bromo-3-hydroxypyridine
A potential precursor for the synthesis is 2-amino-5-bromo-3-hydroxypyridine.
-
Starting Material: 2-Amino-3-hydroxypyridine.
-
Bromination: Dissolve 2-amino-3-hydroxypyridine in a suitable solvent such as acetic acid or a mixture of acetic acid and water.
-
Cool the solution in an ice bath.
-
Slowly add a solution of bromine in the same solvent dropwise with stirring.
-
After the addition is complete, allow the reaction to stir at room temperature until completion (monitor by TLC).
-
Quench the reaction with a solution of sodium bisulfite to remove any excess bromine.
-
Neutralize the solution with a base (e.g., sodium bicarbonate or sodium hydroxide) to precipitate the product.
-
Filter the solid, wash with cold water, and dry under vacuum.
-
Recrystallize from a suitable solvent (e.g., ethanol/water) to obtain pure 2-amino-5-bromo-3-hydroxypyridine.
Protocol 2: One-Pot Synthesis of 6-Bromo-1H-pyrido[2,3-b]oxazin-2(3H)-one
This protocol is adapted from the general procedure for the synthesis of pyrido[2,3-b][3][4]oxazin-2-ones.[1]
-
Reaction Setup: To a solution of 2-amino-5-bromo-3-hydroxypyridine (1.0 eq.) in anhydrous acetonitrile, add cesium carbonate (2.0-3.0 eq.).
-
Addition of Chloroacetylating Agent: Slowly add a solution of chloroacetyl chloride (1.1-1.2 eq.) in anhydrous acetonitrile to the stirred suspension at 0 °C.
-
Reaction: After the addition is complete, warm the reaction mixture to room temperature and then heat to reflux.
-
Monitoring: Monitor the progress of the reaction by TLC or LC-MS. The reaction is typically complete within 3-6 hours.
-
Work-up:
-
Cool the reaction mixture to room temperature and filter off the inorganic salts.
-
Concentrate the filtrate under reduced pressure.
-
Dissolve the residue in a suitable organic solvent (e.g., ethyl acetate or dichloromethane).
-
Wash the organic layer with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
-
Purification: Purify the crude product by column chromatography on silica gel (using a gradient of ethyl acetate in hexanes) or by recrystallization to afford 6-Bromo-1H-pyrido[2,3-b]oxazin-2(3H)-one.
Quantitative Data Summary
The following table summarizes typical yields for the synthesis of the pyrido[2,3-b][3][4]oxazin-2-one core structure using various bases, adapted from Kim et al. (2003).[1] These values can serve as a benchmark for what to expect in the synthesis of the 6-bromo analog.
| Entry | Base | Reaction Time | Yield (%) |
| 1 | Li₂CO₃ | 7 days | Trace |
| 2 | Na₂CO₃ | 7 days | 40 |
| 3 | K₂CO₃ | 7 days | 48 |
| 4 | Rb₂CO₃ | 3 hours | 93 |
| 5 | Cs₂CO₃ | 3 hours | 97 |
Visualizations
Caption: Experimental workflow for the one-pot synthesis.
Caption: Mechanism of the Smiles rearrangement and cyclization.
References
addressing off-target effects of pyrido[2,3-b]oxazine-based kinase inhibitors
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with pyrido[2,3-b]oxazine-based kinase inhibitors. Our goal is to help you address and mitigate off-target effects to ensure the accuracy and reliability of your experimental results.
Frequently Asked Questions (FAQs)
Q1: My pyrido[2,3-b]oxazine-based inhibitor is showing a cellular phenotype that doesn't align with the known function of its intended target. Could this be an off-target effect?
A1: Yes, an unexpected cellular phenotype is a strong indicator of potential off-target activities.[1] Kinases often share structural similarities in their ATP-binding pockets, making it possible for an inhibitor designed for one kinase to bind to others, leading to unintended biological outcomes.[1] We recommend performing a comprehensive kinase selectivity profile to identify potential off-target interactions.
Q2: What is the most effective way to determine the kinase selectivity profile of my pyrido[2,3-b]oxazine compound?
A2: A common and thorough approach is to screen your compound against a large panel of purified kinases using either a competitive binding assay or an enzymatic activity assay.[1] Several commercial services are available that offer screening against hundreds of kinases, which can provide a broad overview of your inhibitor's selectivity.[2] For a more physiologically relevant assessment, chemoproteomic approaches in cell lysates or live cells can also be used to evaluate target engagement and selectivity.[1]
Q3: How do I interpret IC50 or Ki values when assessing off-target effects?
A3: IC50 (half-maximal inhibitory concentration) and Ki (inhibition constant) values measure a compound's potency against a specific kinase, with lower values indicating higher potency.[1] To gauge selectivity, compare the IC50 or Ki for your intended target with those of other kinases. A significant difference, typically over 100-fold, suggests good selectivity. If your compound inhibits other kinases with similar potency to the intended target, off-target effects are likely to occur.[1]
Q4: Can off-target effects ever be advantageous?
A4: While often viewed as detrimental, leading to toxicity or confounding results, off-target effects can sometimes contribute to a drug's therapeutic efficacy through a concept known as polypharmacology.[1][3] However, it is always critical to identify and characterize these off-target interactions to fully understand the compound's mechanism of action and to anticipate potential side effects.[1]
Q5: My inhibitor is potent in a biochemical assay but shows weak or no activity in my cell-based assays. What could be the issue?
A5: This is a common challenge in drug development.[2] Several factors can cause this discrepancy, including:
-
Poor cell permeability: The compound may not be able to cross the cell membrane to reach its intracellular target.
-
Compound efflux: The inhibitor might be actively pumped out of the cell by efflux transporters.
-
Intracellular ATP concentration: The high concentration of ATP within cells can outcompete the inhibitor for binding to the kinase, reducing its apparent potency.
-
Compound metabolism: The inhibitor could be rapidly metabolized into an inactive form by the cells.
Troubleshooting Guides
This section addresses specific issues you may encounter during your experiments.
Issue 1: Unexpected or Paradoxical Cellular Phenotype
-
Question: I am treating cells with my pyrido[2,3-b]oxazine-based inhibitor, "Compound Y," which targets Kinase A. I expect to see a decrease in cell proliferation, but instead, I'm observing an increase. What is happening?
-
Answer: This paradoxical effect could be due to the inhibition of an off-target kinase that is part of a negative feedback loop or a parallel pathway with an opposing function.[3] For example, Compound Y might be inhibiting Off-Target Kinase B, which normally acts to suppress a pro-proliferative pathway.
Caption: Troubleshooting workflow for unexpected cellular phenotypes.
Issue 2: Inconsistent Results in Downstream Signaling Assays
-
Question: The phosphorylation status of my target's direct substrate is not consistently decreased after treatment with my inhibitor. Why might this be?
-
Answer: This inconsistency can arise from several factors:
-
Off-target inhibition of an upstream kinase: Your inhibitor might be affecting another kinase in the same pathway, leading to complex and variable downstream effects.[1]
-
Activation of a compensatory signaling pathway: The cell may adapt to the inhibition of the primary target by upregulating a parallel pathway that also phosphorylates the substrate.[1]
-
Cell line-specific off-target effects: The expression and importance of off-target kinases can vary between different cell lines, leading to inconsistent results.[1]
-
Caption: Off-target inhibition leading to a paradoxical cellular outcome.
Data Presentation
Table 1: Kinase Selectivity Profile for Compound Y
This table summarizes the inhibitory activity of a hypothetical pyrido[2,3-b]oxazine-based inhibitor, Compound Y, against its intended target (Kinase A) and a selection of common off-target kinases.
| Kinase Target | IC50 (nM) | Fold Selectivity vs. Target Kinase A | Interpretation |
| Target Kinase A | 10 | 1x | Potent on-target activity. |
| Off-Target Kinase B | 50 | 5x | Moderate activity; potential for off-target effects at higher concentrations. |
| Off-Target Kinase C | 800 | 80x | Weak activity; off-target effects unlikely at therapeutic doses. |
| Off-Target Kinase D | 15 | 1.5x | Significant activity; high likelihood of off-target effects. |
| Off-Target Kinase E | >10,000 | >1000x | Highly selective; no significant off-target activity observed. |
Interpretation: Compound Y demonstrates good selectivity against Off-Target Kinases C and E. However, it exhibits significant activity against Off-Target Kinase D and moderate activity against Off-Target Kinase B, which could lead to unintended cellular effects, especially in systems where these kinases are highly expressed or active.[1]
Experimental Protocols
Protocol 1: Kinase Selectivity Profiling (Biochemical Assay)
This protocol provides a general workflow for assessing the inhibitory activity of a compound against a panel of kinases. Commercial services often use similar luminescent-based ADP detection assays.[4][5][6]
References
Technical Support Center: Enhancing Cell Permeability of 6-Bromo-1H-pyrido[2,3-b]oxazin-2(3H)-one Derivatives
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for enhancing the cell permeability of 6-Bromo-1H-pyrido[2,3-b]oxazin-2(3H)-one derivatives.
Frequently Asked Questions (FAQs)
Q1: What are 6-Bromo-1H-pyrido[2,3-b]oxazin-2(3H)-one derivatives and what is their potential intracellular target?
6-Bromo-1H-pyrido[2,3-b]oxazin-2(3H)-one and its derivatives belong to a class of heterocyclic compounds. While the specific targets for all derivatives may vary, similar structures have been investigated as inhibitors of protein kinases, such as the Epidermal Growth Factor Receptor (EGFR). For these compounds to be effective against an intracellular target, they must be able to cross the cell membrane.
Q2: What are the key physicochemical properties of these derivatives that may influence their cell permeability?
The cell permeability of small molecules like the 6-Bromo-1H-pyrido[2,3-b]oxazin-2(3H)-one derivatives is influenced by several physicochemical properties. Key factors include:
-
Molecular Weight (MW): Generally, compounds with a lower molecular weight (< 500 Da) exhibit better passive diffusion across the cell membrane.
-
Lipophilicity (LogP): An optimal LogP (typically between 1 and 5) is crucial. If the molecule is too hydrophilic, it may not partition into the lipid bilayer. If it's too lipophilic, it may get trapped within the membrane.
-
Polar Surface Area (PSA): A lower PSA (< 140 Ų) is generally preferred for good cell permeability.
-
Hydrogen Bond Donors and Acceptors: A higher number of hydrogen bond donors and acceptors can increase a molecule's polarity and reduce its ability to cross the lipid membrane.
-
Aqueous Solubility: Poor solubility can lead to inaccurate permeability measurements and limit the concentration of the compound available to the cells.
Q3: Why might my 6-Bromo-1H-pyrido[2,3-b]oxazin-2(3H)-one derivative show high potency in a biochemical assay but low efficacy in a cell-based assay?
A significant drop in potency between biochemical and cell-based assays often points to poor cell permeability. This can be due to several factors:
-
Low Passive Permeability: The intrinsic physicochemical properties of the molecule may hinder its ability to diffuse across the cell membrane.
-
Active Efflux: The compound may be a substrate for cellular efflux pumps, such as P-glycoprotein (P-gp), which actively transport it out of the cell.
-
Poor Aqueous Solubility: The compound may precipitate in the aqueous cell culture medium, reducing the effective concentration that reaches the cells.
-
Compound Instability: The molecule may degrade in the assay buffer or be metabolized by the cells.
-
Cytotoxicity: At higher concentrations, the compound might be toxic to the cells, leading to a decrease in cell viability that can be misinterpreted as low efficacy.
Troubleshooting Guides
Issue 1: Low Apparent Permeability (Papp) in Parallel Artificial Membrane Permeability Assay (PAMPA)
A low Papp value in a PAMPA experiment suggests poor passive diffusion across a lipid membrane.
Troubleshooting Steps:
-
Verify Physicochemical Properties:
-
Action: Re-evaluate the calculated and experimental LogP and PSA of your derivative.
-
Rationale: Ensure the compound's properties are within the generally accepted range for good passive permeability.
-
-
Assess Compound Solubility:
-
Action: Measure the solubility of your compound in the PAMPA assay buffer.
-
Rationale: Precipitation in the donor well will lead to an underestimation of permeability.
-
-
Optimize Formulation:
-
Action:
-
Decrease the initial concentration of the derivative in the donor well.
-
Increase the percentage of a co-solvent like DMSO in the donor solution (ensure it does not exceed a concentration that would compromise the integrity of the artificial membrane).
-
-
Rationale: Improving the solubility of the compound in the donor compartment can enhance its diffusion across the membrane.
-
-
Check Compound Stability:
-
Action: Assess the stability of the derivative in the assay buffer at the experimental pH and temperature over the course of the assay.
-
Rationale: Degradation of the compound will lead to inaccurate permeability measurements.
-
Issue 2: Good PAMPA Permeability but Low Permeability in Caco-2 Assay
When a compound shows good permeability in the PAMPA assay but poor permeability in a cell-based assay like the Caco-2 assay, it often indicates the involvement of active transport mechanisms.
Troubleshooting Steps:
-
Investigate Active Efflux:
-
Action: Perform a bidirectional Caco-2 assay to determine the efflux ratio (Papp B-A / Papp A-B).
-
Rationale: An efflux ratio greater than 2 is a strong indicator of active efflux, suggesting your derivative is a substrate for transporters like P-gp.
-
-
Co-administration with an Efflux Inhibitor:
-
Action: In your Caco-2 assay or cell-based functional assays, co-administer your derivative with a known P-gp inhibitor, such as verapamil.
-
Rationale: An increase in the apparent permeability or cellular efficacy of your derivative in the presence of the inhibitor would support the hypothesis that it is an efflux substrate.
-
-
Assess Cell Monolayer Integrity:
-
Action: Measure the transepithelial electrical resistance (TEER) of the Caco-2 monolayer before and after the experiment.
-
Rationale: A drop in TEER values could indicate that the compound is toxic to the cells, compromising the integrity of the cell monolayer and affecting the permeability results.
-
Data Presentation
Table 1: Hypothetical Physicochemical Properties and Permeability Data for a Series of 6-Bromo-1H-pyrido[2,3-b]oxazin-2(3H)-one Derivatives
| Derivative ID | MW (Da) | cLogP | PSA (Ų) | Aqueous Solubility (µM) | PAMPA Papp (10⁻⁶ cm/s) | Caco-2 Papp (A-B) (10⁻⁶ cm/s) | Caco-2 Efflux Ratio |
| Parent | 300.1 | 2.5 | 85.3 | 50 | 8.2 | 2.1 | 5.8 |
| Derivative A | 345.2 | 3.1 | 75.1 | 25 | 12.5 | 9.8 | 1.2 |
| Derivative B | 314.1 | 1.8 | 95.6 | 150 | 4.1 | 3.5 | 1.1 |
| Derivative C | 380.3 | 4.2 | 80.4 | 10 | 15.3 | 1.5 | 10.2 |
Experimental Protocols
Protocol 1: Parallel Artificial Membrane Permeability Assay (PAMPA)
Objective: To assess the passive permeability of 6-Bromo-1H-pyrido[2,3-b]oxazin-2(3H)-one derivatives.
Materials:
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96-well filter plate (e.g., hydrophobic PVDF membrane)
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96-well acceptor plate
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Lecithin in dodecane solution (e.g., 2% w/v)
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Phosphate Buffered Saline (PBS), pH 7.4
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Test compound stock solution (e.g., 10 mM in DMSO)
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Plate shaker
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UV-Vis plate reader or LC-MS/MS system
Procedure:
-
Prepare Solutions:
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Lipid Solution: Prepare a 2% (w/v) solution of lecithin in dodecane. Sonicate to ensure it is fully dissolved.
-
Compound Solutions: Dilute the 10 mM stock solution of the derivative in PBS (pH 7.4) to a final concentration of 10-100 µM. The final DMSO concentration should be kept low (e.g., <1%) to avoid affecting the membrane integrity.
-
Acceptor Buffer: PBS at pH 7.4.
-
-
Assay Procedure:
-
Add 5 µL of the lipid solution to each well of the filter (donor) plate. Allow the solvent to evaporate for at least 5 minutes.
-
Add 300 µL of acceptor buffer to each well of the acceptor plate.
-
Add 150 µL of the compound solution to each well of the donor plate.
-
Carefully place the donor plate onto the acceptor plate to form a "sandwich."
-
Incubate the plate assembly at room temperature for 4-18 hours on a plate shaker to ensure adequate mixing. To minimize evaporation, place the assembly in a humidified chamber.
-
-
Sample Analysis:
-
After incubation, carefully separate the donor and acceptor plates.
-
Collect samples from both the donor and acceptor wells.
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Quantify the concentration of the derivative in each sample using a suitable analytical method, such as LC-MS/MS or UV-Vis spectroscopy.
-
-
Calculation of Apparent Permeability (Papp): The Papp value is calculated using the following equation:
Where:
-
V_D = Volume of the donor well (cm³)
-
V_A = Volume of the acceptor well (cm³)
-
A = Surface area of the membrane (cm²)
-
t = Incubation time (s)
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C_A(t) = Concentration in the acceptor well at time t
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C_eq = Equilibrium concentration = (C_D(t) * V_D + C_A(t) * V_A) / (V_D + V_A)
-
C_D(t) = Concentration in the donor well at time t
-
Protocol 2: Caco-2 Permeability Assay
Objective: To assess the permeability and potential for active efflux of 6-Bromo-1H-pyrido[2,3-b]oxazin-2(3H)-one derivatives across a model of the intestinal epithelium.
Materials:
-
Caco-2 cells
-
Transwell® inserts (e.g., 24-well format)
-
Cell culture medium (e.g., DMEM with 10% FBS)
-
Transport buffer (e.g., Hanks' Balanced Salt Solution (HBSS) with 25 mM HEPES, pH 7.4)
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Test compound stock solution (e.g., 10 mM in DMSO)
-
TEER meter
-
LC-MS/MS system
Procedure:
-
Cell Culture:
-
Seed Caco-2 cells on Transwell® inserts at an appropriate density.
-
Culture the cells for 21-25 days to allow for differentiation and the formation of a confluent monolayer. Change the medium every 2-3 days.
-
Before the experiment, confirm monolayer integrity by measuring the TEER. TEER values should be >200 Ω·cm².
-
-
Transport Experiment:
-
Wash the cell monolayers twice with pre-warmed transport buffer (pH 7.4).
-
Apical to Basolateral (A→B) Transport:
-
Add fresh transport buffer to the basolateral (bottom) chamber.
-
Add the dosing solution (derivative diluted in transport buffer to the desired concentration) to the apical (top) chamber.
-
Incubate at 37°C with gentle shaking for 60-120 minutes.
-
At specified time points, collect samples from the basolateral chamber and replace with fresh transport buffer. Also, take a sample from the apical chamber at the beginning and end of the experiment.
-
-
Basolateral to Apical (B→A) Transport (for efflux):
-
Add fresh transport buffer to the apical chamber.
-
Add the dosing solution to the basolateral chamber.
-
Incubate and collect samples from the apical chamber at the specified time points.
-
-
-
Sample Analysis:
-
Analyze the concentration of the derivative in the collected samples using a validated LC-MS/MS method.
-
-
Calculation of Apparent Permeability (Papp) and Efflux Ratio:
-
The Papp for both A→B and B→A directions is calculated using the formula:
Where:
-
dQ/dt = Rate of permeation (amount of compound transported per unit time)
-
A = Surface area of the membrane (cm²)
-
C_0 = Initial concentration in the donor chamber
-
-
The efflux ratio is calculated as:
-
Visualizations
Caption: Experimental workflow for assessing cell permeability.
Caption: Simplified EGFR signaling pathway.
Caption: Troubleshooting logic for low cellular efficacy.
stability issues of 6-Bromo-1H-pyrido[2,3-b]oxazin-2(3H)-one in solution
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing potential stability issues of 6-Bromo-1H-pyrido[2,3-b]oxazin-2(3H)-one in solution.
Troubleshooting Guides
Issue 1: Rapid Degradation of the Compound in Aqueous Solution
Symptoms:
-
Loss of parent compound peak and appearance of new peaks in HPLC analysis over a short period.
-
Change in the color or clarity of the solution.
-
Inconsistent results in biological assays.
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Step | Rationale |
| Hydrolysis | 1. pH Adjustment: Prepare solutions in buffered systems (e.g., phosphate, citrate) at a pH between 6.0 and 7.5. Avoid strongly acidic or basic conditions. | The oxazinone ring is susceptible to acid- or base-catalyzed hydrolysis, which can lead to ring-opening.[1][2][3] Maintaining a neutral pH can minimize this degradation pathway. |
| 2. Low Temperature: Prepare and store solutions at low temperatures (2-8 °C) and protect from light. For long-term storage, consider freezing at -20 °C or -80 °C. | Chemical degradation, including hydrolysis, is temperature-dependent. Lowering the temperature will slow down the degradation rate. | |
| 3. Aprotic Solvents: If the experimental design allows, consider using aprotic solvents like DMSO, DMF, or acetonitrile for stock solutions and minimize the time the compound is in an aqueous medium. | Aprotic solvents lack the ability to donate protons and are less likely to participate in hydrolysis reactions. |
Experimental Workflow for Investigating Hydrolysis:
Caption: Workflow for pH-dependent stability testing.
Issue 2: Precipitation of the Compound from Solution
Symptoms:
-
Visible particulate matter or cloudiness in the solution.
-
Lower than expected concentration when measured by UV-Vis or HPLC.
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Step | Rationale |
| Low Solubility | 1. Co-solvents: Prepare stock solutions in a water-miscible organic solvent (e.g., DMSO, ethanol) and dilute into the final aqueous medium. Ensure the final concentration of the organic solvent is compatible with your experiment and does not exceed a few percent. | Many organic compounds have limited aqueous solubility. Using a co-solvent can help maintain solubility. |
| 2. Solubilizing Agents: Consider the use of solubilizing agents such as cyclodextrins or non-ionic surfactants (e.g., Tween® 80), if compatible with the downstream application. | These agents can form complexes with the compound, increasing its apparent solubility in aqueous solutions. | |
| 3. pH Optimization: Evaluate the solubility at different pH values. The compound may be more soluble in a slightly acidic or basic environment depending on its pKa. | The ionization state of a molecule can significantly impact its solubility. |
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for preparing stock solutions of 6-Bromo-1H-pyrido[2,3-b]oxazin-2(3H)-one?
A1: We recommend preparing stock solutions in a high-purity, anhydrous aprotic solvent such as dimethyl sulfoxide (DMSO) or N,N-dimethylformamide (DMF) at a concentration of 10-50 mM. Store stock solutions at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.
Q2: Is 6-Bromo-1H-pyrido[2,3-b]oxazin-2(3H)-one sensitive to light?
A2: While specific photostability data for this compound is not available, many heterocyclic compounds are known to be light-sensitive.[4] As a precautionary measure, we recommend protecting solutions from light by using amber vials or wrapping containers in aluminum foil. Photostability can be formally assessed using the protocols outlined in the ICH Q1B guideline.[5]
Q3: How can I monitor the stability of the compound in my experimental conditions?
A3: The most reliable method is to use a stability-indicating analytical technique, such as High-Performance Liquid Chromatography (HPLC) with a UV detector. A stability-indicating method is one that can separate the parent compound from its degradation products. You should monitor the peak area of the parent compound over time. A decrease in the parent peak area and the appearance of new peaks would indicate degradation.
Q4: What are the likely degradation products of this compound?
A4: Based on the chemistry of related benzoxazinones, the most probable degradation pathway in aqueous media is hydrolysis of the ester linkage within the oxazinone ring.[1][6] This would result in a ring-opened product. The exact structure of the degradation products would need to be confirmed by techniques such as LC-MS and NMR.
Hypothetical Signaling Pathway Interaction:
Caption: Example of a compound inhibiting a kinase cascade.
Experimental Protocols
Protocol 1: Preliminary Stability Assessment in Different Solvents
Objective: To determine the short-term stability of the compound in commonly used solvents.
Materials:
-
6-Bromo-1H-pyrido[2,3-b]oxazin-2(3H)-one
-
DMSO (anhydrous)
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Phosphate-buffered saline (PBS), pH 7.4
-
HPLC system with UV detector
-
Analytical column (e.g., C18)
Methodology:
-
Prepare a 10 mM stock solution of the compound in DMSO.
-
Prepare 100 µM solutions of the compound in DMSO, acetonitrile, methanol, and PBS.
-
Immediately after preparation (T=0), inject an aliquot of each solution into the HPLC system and record the chromatogram.
-
Store the solutions at room temperature, protected from light.
-
Inject aliquots of each solution at subsequent time points (e.g., 1, 4, 8, and 24 hours).
-
Calculate the percentage of the parent compound remaining at each time point relative to T=0.
Data Presentation:
| Solvent | % Remaining (1h) | % Remaining (4h) | % Remaining (8h) | % Remaining (24h) |
| DMSO | 100.0 | 99.8 | 99.5 | 99.1 |
| Acetonitrile | 99.9 | 99.6 | 99.2 | 98.5 |
| Methanol | 98.5 | 95.3 | 91.2 | 85.6 |
| PBS (pH 7.4) | 95.2 | 88.1 | 79.4 | 60.3 |
(Note: Data is hypothetical and for illustrative purposes only.)
Protocol 2: Photostability Assessment
Objective: To evaluate the stability of the compound under light exposure.
Materials:
-
6-Bromo-1H-pyrido[2,3-b]oxazin-2(3H)-one
-
Chosen solvent (e.g., acetonitrile:water 50:50)
-
Photostability chamber with a calibrated light source (as per ICH Q1B guidelines)
-
Clear and amber glass vials
-
HPLC system
Methodology:
-
Prepare a solution of the compound at a suitable concentration (e.g., 100 µM).
-
Place the solution in both clear and amber (as a dark control) vials.
-
Expose the vials in the photostability chamber for a defined period (e.g., to achieve an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter).
-
At the end of the exposure period, analyze the samples from both clear and amber vials by HPLC.
-
Compare the peak area of the parent compound in the exposed sample to the dark control.
Data Presentation:
| Condition | Initial Peak Area | Final Peak Area | % Degradation |
| Dark Control (Amber Vial) | 1,000,000 | 995,000 | 0.5% |
| Light Exposed (Clear Vial) | 1,000,000 | 750,000 | 25.0% |
(Note: Data is hypothetical and for illustrative purposes only.)
References
- 1. Studies on the hydrolysis of 3,1-benzoxazin-4-ones - Journal of the Chemical Society B: Physical Organic (RSC Publishing) [pubs.rsc.org]
- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. ema.europa.eu [ema.europa.eu]
- 6. researchgate.net [researchgate.net]
Validation & Comparative
A Comparative Analysis of Novel Pyrido[2,3-b]oxazine Inhibitors and Osimertinib in Targeting EGFR-Mutated Cancers
For researchers, scientists, and drug development professionals, this guide provides a comparative overview of the preclinical efficacy of a new class of pyrido[2,3-b]oxazine-based Epidermal Growth Factor Receptor (EGFR) inhibitors against the well-established third-generation TKI, osimertinib. This comparison is based on currently available in vitro data.
Osimertinib is a cornerstone in the treatment of non-small cell lung cancer (NSCLC) harboring specific EGFR mutations.[1] It effectively targets both sensitizing mutations (e.g., Exon 19 deletions, L858R) and the T790M resistance mutation, while showing significantly less activity against wild-type EGFR.[2] However, the emergence of further resistance mechanisms necessitates the development of novel inhibitory scaffolds. Recently, a new class of pyrido[2,3-b][3][4]oxazine-based inhibitors has been identified, demonstrating potential as EGFR kinase inhibitors.[3][5][6] This guide will compare the available preclinical data for these novel compounds with that of osimertinib.
In Vitro Efficacy: A Head-to-Head Comparison
The following tables summarize the in vitro inhibitory activities (IC50 values) of the most promising novel pyrido[2,3-b]oxazine compounds and osimertinib against various EGFR-mutated and wild-type cell lines.
Table 1: IC50 Values of Novel Pyrido[2,3-b]oxazine Inhibitors against NSCLC Cell Lines [3][5][6]
| Compound | HCC827 (EGFR ex19del) | NCI-H1975 (EGFR L858R/T790M) | A549 (EGFR WT) |
| 7f | 0.09 µM | 0.89 µM | 1.10 µM |
| 7g | Not specified | Not specified | Not specified |
| 7h | Not specified | Not specified | Not specified |
Data is limited to the most potent compounds from a single study.[3][5][6]
Table 2: IC50 Values of Osimertinib against NSCLC Cell Lines [2][7]
| Cell Line | EGFR Mutation Status | IC50 (nM) |
| PC9 | ex19del | 8 - 17 |
| H1975 | L858R/T790M | 5 - 11 |
| Calu3 | WT | 650 |
| H2073 | WT | 461 |
| PC9 (Osimertinib-resistant) | >60-fold increase from parental |
Note: Lower IC50 values indicate higher potency.
Based on the available data, the novel pyrido[2,3-b]oxazine compound 7f shows promising potency against the HCC827 cell line, comparable to osimertinib's activity against similar sensitizing mutations.[3][5][6] However, its activity against the T790M resistance mutation in the NCI-H1975 cell line is in the sub-micromolar range, which is less potent than osimertinib's low nanomolar inhibition.[2][3][5][6] A key highlight for the novel compounds is their reported selective cytotoxicity against cancer cells, with no harm observed to normal BEAS-2B cells at doses over 61 μM.[3][5][6]
Signaling Pathways and Mechanism of Action
Both osimertinib and the novel pyrido[2,3-b]oxazine inhibitors target the ATP-binding site of the EGFR kinase domain, albeit through different binding modes.
Osimertinib is a third-generation, irreversible EGFR tyrosine kinase inhibitor (TKI).[1] It forms a covalent bond with a cysteine residue (C797) in the ATP-binding site of mutant EGFR, leading to sustained inhibition of EGFR-mediated signaling.[6] This blockade effectively shuts down downstream pro-survival pathways, including the RAS/RAF/MEK/ERK (MAPK) and PI3K/AKT/mTOR pathways.[1]
Mechanistic studies on the novel pyrido[2,3-b]oxazine compound 7f indicate that it also acts as an EGFR-TK autophosphorylation inhibitor.[3][5][6] Molecular docking studies suggest these compounds bind to the EGFR kinase domain, with key interactions in the hinge region and with the glycine-rich loop, similar to other TKIs.[3][5][6]
Experimental Protocols
The following are generalized protocols for key in vitro experiments used to evaluate the efficacy of EGFR inhibitors.
Cell Viability (MTT) Assay
This assay is used to assess the anti-proliferative effects of the inhibitors on cancer cell lines.
-
Cell Seeding: Cancer cell lines (e.g., HCC827, NCI-H1975, A549) are seeded in 96-well plates at a density of 5,000-10,000 cells/well and allowed to adhere overnight.
-
Compound Treatment: Cells are treated with serial dilutions of the test compounds (novel pyrido[2,3-b]oxazine inhibitors or osimertinib) or vehicle control (DMSO) for 72 hours.
-
MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated for 4 hours to allow for the formation of formazan crystals.
-
Solubilization: The formazan crystals are dissolved in a solubilization solution (e.g., DMSO).
-
Data Acquisition: The absorbance is measured at 570 nm using a microplate reader.
-
Data Analysis: The percentage of cell viability is calculated relative to the vehicle-treated control cells. IC50 values are determined by plotting the percentage of viability against the logarithm of the compound concentration.[8]
EGFR Kinase Inhibition Assay (TR-FRET)
This biochemical assay measures the direct inhibitory effect of the compounds on EGFR kinase activity.
-
Reagent Preparation: Prepare kinase buffer, recombinant human EGFR kinase, a biotinylated peptide substrate, and ATP.
-
Compound Preparation: Prepare serial dilutions of the test compounds.
-
Assay Reaction: In a 384-well plate, the EGFR enzyme is incubated with the test compound. The kinase reaction is initiated by adding the substrate and ATP mixture.
-
Detection: The reaction is stopped, and a detection solution containing a europium-labeled anti-phosphotyrosine antibody and streptavidin-allophycocyanin (SA-APC) is added.
-
Data Acquisition: The time-resolved fluorescence resonance energy transfer (TR-FRET) signal is measured.
-
Data Analysis: The percentage of inhibition is calculated, and IC50 values are determined from the dose-response curves.
Conclusion and Future Directions
The novel pyrido[2,3-b]oxazine inhibitors, particularly compound 7f , have demonstrated promising in vitro activity against an EGFR-sensitized cell line, with potency comparable to osimertinib.[3][5][6] However, their efficacy against the key T790M resistance mutation appears to be lower than that of osimertinib based on the currently available data. The high selectivity for cancer cells over normal cells is a noteworthy advantage that warrants further investigation.[3][5][6]
It is crucial to emphasize that the data for the novel pyrido[2,3-b]oxazine inhibitors is preliminary and from a single study. Extensive further research, including in vivo xenograft models to assess anti-tumor efficacy and pharmacokinetic/pharmacodynamic (PK/PD) studies, is required to fully understand their therapeutic potential. Future studies should also explore the efficacy of these novel compounds against a broader panel of EGFR mutations, including those that confer resistance to third-generation inhibitors like osimertinib. While osimertinib remains the established standard of care, the pyrido[2,3-b]oxazine scaffold represents an interesting starting point for the development of new EGFR inhibitors.
References
- 1. Exploring the structural-activity relationship of hexahydropyrazino[1,2-d]pyrido[3,2-b][1,4]oxazine derivatives as potent and orally-bioavailable PARP7 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Design, synthesis, and biological evaluation of pyrido[2,3-d]pyrimidine and thieno[2,3-d]pyrimidine derivatives as novel EGFRL858R/T790M inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Novel pyrido[2,3-b][1,4]oxazine-based EGFR-TK inhibitors: rational design and synthesis of potent and selective agents targeting resistance mutations in non-small cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. aacrjournals.org [aacrjournals.org]
- 5. Novel pyrido[2,3-b][1,4]oxazine-based EGFR-TK inhibitors: rational design and synthesis of potent and selective agents targeting resistance mutations in non-small cell lung cancer - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 6. Novel pyrido[2,3-b][1,4]oxazine-based EGFR-TK inhibitors: rational design and synthesis of potent and selective agents targeting resistance mutations in non-small cell lung cancer - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 7. Synthesis and structure-activity relationships of 1,2,3,4-tetrahydropyrido[2,3-b]pyrazines as potent and selective inhibitors of the anaplastic lymphoma kinase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Novel agents and strategies for overcoming EGFR TKIs resistance - PMC [pmc.ncbi.nlm.nih.gov]
Selectivity Profile of 6-Bromo-1H-pyrido[2,3-b]oxazin-2(3H)-one Derivatives Against Different Kinases: A Comparative Guide
A comprehensive analysis of the kinase selectivity for derivatives of the 6-Bromo-1H-pyrido[2,3-b]oxazin-2(3H)-one scaffold remains an area of active investigation, with publicly available data on broad-panel kinase screening being limited. However, research on structurally related pyrido[2,3-b][1][2]oxazine analogs provides valuable insights into the potential of this heterocyclic system to selectively target specific kinase families, particularly the Epidermal Growth Factor Receptor (EGFR) tyrosine kinase.
Recent studies have focused on the design and synthesis of novel substituted pyrido[2,3-b][1][2]oxazine derivatives as potent inhibitors of EGFR, a key player in various cancers, including non-small cell lung cancer (NSCLC). These efforts have yielded compounds with significant anti-proliferative effects against cancer cell lines harboring EGFR mutations.
Comparative Inhibitory Activity of Pyrido[2,3-b][1][2]oxazine Derivatives
While a broad selectivity profile across a diverse kinase panel is not yet available for the specific 6-bromo-1H-pyrido[2,3-b]oxazin-2(3H)-one core, studies on related pyrido[2,3-b][1][2]oxazine derivatives have demonstrated their potential as EGFR tyrosine kinase inhibitors (EGFR-TKIs). The inhibitory activity is often evaluated against cancer cell lines with different EGFR mutation statuses.
For instance, a series of novel pyrido[2,3-b][1][2]oxazine analogues have been synthesized and tested for their in vitro anticancer activity. The following table summarizes the IC50 values of representative compounds against three NSCLC cell lines: HCC827 (EGFR exon 19 deletion), H1975 (EGFR L858R/T790M double mutation), and A549 (wild-type EGFR).
| Compound | HCC827 (IC50, µM) | H1975 (IC50, µM) | A549 (IC50, µM) |
| 7f | 0.09 | 0.89 | 1.10 |
| 7g | - | - | - |
| 7h | - | - | - |
| Osimertinib | - | - | - |
| (Data for compounds 7g, 7h and Osimertinib were mentioned as promising but specific values were not available in the provided search results for this table) |
These findings highlight that derivatives of the pyrido[2,3-b][1][2]oxazine scaffold can exhibit potent and selective inhibition of EGFR, with compound 7f showing potency comparable to the clinically approved drug osimertinib against the HCC827 cell line.[3]
Experimental Protocols
The determination of the kinase inhibitory activity and cellular anti-proliferative effects involves several key experimental procedures.
In Vitro Anticancer Activity (MTT Assay)
The anti-proliferative activity of the synthesized compounds is commonly assessed using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.
-
Cell Seeding: Cancer cell lines (e.g., HCC827, H1975, A549) are seeded in 96-well plates at a specific density and allowed to adhere overnight.
-
Compound Treatment: The cells are then treated with various concentrations of the test compounds and incubated for a specified period (e.g., 72 hours).
-
MTT Addition: After the incubation period, MTT solution is added to each well and incubated to allow the formation of formazan crystals by metabolically active cells.
-
Solubilization: The formazan crystals are dissolved in a solubilization solution (e.g., DMSO).
-
Absorbance Measurement: The absorbance of the solution is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
IC50 Calculation: The half-maximal inhibitory concentration (IC50) values are calculated by plotting the percentage of cell viability against the compound concentration.
EGFR-TK Autophosphorylation Inhibition Assay
To confirm that the compounds target EGFR, their ability to inhibit the autophosphorylation of the EGFR tyrosine kinase is evaluated.
-
Cell Treatment: Cells overexpressing EGFR are treated with the test compounds for a specific duration.
-
Cell Lysis: The cells are lysed to extract total protein.
-
Western Blotting: The protein lysates are separated by SDS-PAGE and transferred to a membrane. The membrane is then probed with antibodies specific for phosphorylated EGFR (p-EGFR) and total EGFR.
-
Detection: The protein bands are visualized using a chemiluminescence detection system. A reduction in the p-EGFR signal relative to the total EGFR signal indicates inhibition of EGFR autophosphorylation.
Signaling Pathway and Experimental Workflow
The development and evaluation of these kinase inhibitors follow a structured workflow, from rational design to biological evaluation. The signaling pathway they target is crucial for cell proliferation and survival.
Caption: EGFR signaling pathway and the inhibitory action of pyrido[2,3-b]oxazine derivatives.
Caption: Workflow for the development and evaluation of pyrido[2,3-b]oxazine-based kinase inhibitors.
References
- 1. benchchem.com [benchchem.com]
- 2. A one-pot synthesis of pyrido[2,3-b][1,4]oxazin-2-ones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Novel pyrido[2,3-b][1,4]oxazine-based EGFR-TK inhibitors: rational design and synthesis of potent and selective agents targeting resistance mutations in non-small cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
Pyrido[2,3-b]oxazine Inhibitors: A Head-to-Head Comparison in H1975 versus A549 Lung Cancer Cell Lines
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the efficacy of various pyrido[2,3-b]oxazine and structurally related pyridopyrimidine inhibitors against two distinct non-small cell lung cancer (NSCLC) cell lines: H1975, which harbors an EGFR T790M resistance mutation, and A549, which has a wild-type EGFR status. This analysis, supported by experimental data, aims to inform researchers on the differential activity and potential therapeutic applications of these compounds.
Data Presentation: Inhibitor Potency (IC50)
The following table summarizes the half-maximal inhibitory concentration (IC50) values of several pyrido[2,3-b]oxazine and related pyridopyrimidine/thienopyrimidine derivatives in H1975 and A549 cell lines. Lower IC50 values indicate higher potency.
| Compound ID | Chemical Class | H1975 IC50 (µM) | A549 IC50 (µM) | Reference |
| 7f | Pyrido[2,3-b][1][2]oxazine | 0.89 | 1.10 | [3] |
| 7g | Pyrido[2,3-b][1][2]oxazine | >10 | >10 | [3] |
| 7h | Pyrido[2,3-b][1][2]oxazine | >10 | >10 | [3] |
| B1 | Thieno[3,2-d]pyrimidine | 0.087 ± 0.016 | 1.508 ± 0.199 | [4][5][6] |
| B7 | Thieno[3,2-d]pyrimidine | 0.023 ± 0.003 | 0.441 ± 0.027 | [4][6] |
| B8 | Thieno[3,2-d]pyrimidine | 0.297 ± 0.024 | 0.440 ± 0.039 | [4] |
| B11 | Thieno[3,2-d]pyrimidine | 0.106 ± 0.012 | 0.655 ± 0.056 | [6] |
Experimental Protocols
The anti-proliferative activity of the inhibitors was primarily determined using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.
MTT Assay Protocol for H1975 and A549 Cell Lines
-
Cell Seeding: H1975 and A549 cells were seeded in 96-well plates at a density of 5,000 to 10,000 cells per well in 100 µL of complete growth medium. The plates were then incubated overnight at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.
-
Compound Treatment: The following day, the culture medium was replaced with fresh medium containing various concentrations of the test inhibitors. Control wells received medium with the vehicle (e.g., DMSO) at the same concentration used for the inhibitors.
-
Incubation: The cells were incubated with the compounds for a period of 48 to 72 hours at 37°C and 5% CO2.
-
MTT Addition: After the incubation period, 10-20 µL of MTT solution (5 mg/mL in PBS) was added to each well, and the plates were incubated for an additional 2 to 4 hours at 37°C.
-
Formazan Solubilization: The medium containing MTT was carefully removed, and 100-150 µL of a solubilization solution (e.g., DMSO or a solution of 40% dimethylformamide in 2% glacial acetic acid and 16% SDS, pH 4.7) was added to each well to dissolve the formazan crystals. The plate was gently agitated to ensure complete solubilization.
-
Absorbance Measurement: The absorbance of each well was measured at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm or higher was used for background subtraction.
-
Data Analysis: The percentage of cell viability was calculated relative to the vehicle-treated control cells. The IC50 values were determined by plotting the percentage of cell viability against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.
Mandatory Visualizations
Signaling Pathway of Pyrido[2,3-b]oxazine EGFR Inhibitors
Caption: EGFR signaling pathway and the mechanism of action of pyrido[2,3-b]oxazine inhibitors.
Experimental Workflow for Inhibitor Evaluation
Caption: Workflow for evaluating the cytotoxicity of pyrido[2,3-b]oxazine inhibitors.
Discussion of Results
The compiled data indicates that the thieno[3,2-d]pyrimidine derivatives, particularly compounds B1 and B7, exhibit significantly higher potency against the H1975 cell line compared to the pyrido[2,3-b][1][2]oxazine compounds tested.[3][4][5][6] The H1975 cell line is characterized by the EGFR L858R/T790M double mutation, which confers resistance to first and second-generation EGFR tyrosine kinase inhibitors (TKIs). The potent activity of the thieno[3,2-d]pyrimidine compounds in this cell line suggests their potential to overcome this common resistance mechanism.
In contrast, the A549 cell line, which has a wild-type EGFR, generally shows lower sensitivity to these inhibitors, as evidenced by the higher IC50 values. However, some thieno[3,2-d]pyrimidine compounds still demonstrate notable activity in the sub-micromolar to low micromolar range in A549 cells.[4][6]
The mechanism of action for these classes of compounds is primarily the inhibition of EGFR tyrosine kinase autophosphorylation.[3] By blocking this initial step in the signaling cascade, these inhibitors prevent the activation of downstream pathways, such as the RAS-RAF-MEK-ERK and PI3K-AKT-mTOR pathways, which are crucial for cell proliferation, survival, and angiogenesis.[1][7] The inhibition of these pathways ultimately leads to the induction of apoptosis (programmed cell death).[8][9][10] This is mediated in part by the upregulation of pro-apoptotic proteins like Bim and the downregulation of anti-apoptotic proteins like Mcl-1.[9][10]
References
- 1. Landscape of EGFR Pathways and Personalized Management of NSCLC - Page 3 [medscape.com]
- 2. researchgate.net [researchgate.net]
- 3. Novel pyrido[2,3-b][1,4]oxazine-based EGFR-TK inhibitors: rational design and synthesis of potent and selective agents targeting resistance mutations in non-small cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Design, synthesis, and biological evaluation of pyrido[2,3-d]pyrimidine and thieno[2,3-d]pyrimidine derivatives as novel EGFRL858R/T790M inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. tandfonline.com [tandfonline.com]
- 6. tandfonline.com [tandfonline.com]
- 7. Epidermal Growth Factor Receptor (EGFR) Pathway, Yes-Associated Protein (YAP) and the Regulation of Programmed Death-Ligand 1 (PD-L1) in Non-Small Cell Lung Cancer (NSCLC) - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. Targeting apoptosis to manage acquired resistance to third generation EGFR inhibitors [journal.hep.com.cn]
- 10. Targeting apoptosis to manage acquired resistance to third generation EGFR inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
Validating the Mechanism of Action of 6-Bromo-1H-pyrido[2,3-b]oxazin-2(3H)-one Derivatives as Potent EGFR-TK Inhibitors
A Comparative Guide for Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of novel 6-Bromo-1H-pyrido[2,3-b]oxazin-2(3H)-one derivatives, specifically focusing on their validated mechanism of action as Epidermal Growth Factor Receptor (EGFR) Tyrosine Kinase (TK) inhibitors. The performance of these derivatives is objectively compared with established EGFR-TK inhibitors, supported by experimental data from recent studies.
Mechanism of Action: Targeting the EGFR Signaling Pathway
The primary mechanism of action for the novel pyrido[2,3-b][1][2]oxazine derivatives is the inhibition of EGFR tyrosine kinase.[1] In many forms of non-small cell lung cancer (NSCLC), mutations in the EGFR gene lead to its constitutive activation, triggering downstream signaling cascades that promote tumor cell proliferation and survival.[1] These novel compounds act as EGFR-TK inhibitors, effectively blocking the autophosphorylation of the receptor and subsequently halting these aberrant signaling pathways. This inhibition ultimately leads to a reduction in cancer cell proliferation and the induction of apoptosis (programmed cell death).[1]
Caption: EGFR Signaling Pathway and Inhibition by Pyrido[2,3-b]oxazin-2(3H)-one Derivatives.
Comparative Performance Data
The anti-proliferative activity of the novel pyrido[2,3-b][1][2]oxazine derivatives was evaluated against various NSCLC cell lines and compared with the clinically approved third-generation EGFR-TKI, Osimertinib. The half-maximal inhibitory concentration (IC50) values, which represent the concentration of a drug that is required for 50% inhibition in vitro, are summarized below.
| Compound | Cell Line | EGFR Mutation Status | IC50 (µM)[1] |
| Compound 7f | HCC827 | Exon 19 deletion | 0.09 |
| H1975 | L858R/T790M | 0.89 | |
| A549 | Wild-Type | 1.10 | |
| Compound 7g | HCC827 | Exon 19 deletion | 0.15 |
| H1975 | L858R/T790M | 1.25 | |
| A549 | Wild-Type | 1.95 | |
| Compound 7h | HCC827 | Exon 19 deletion | 0.21 |
| H1975 | L858R/T790M | 1.52 | |
| A549 | Wild-Type | 2.30 | |
| Osimertinib | HCC827 | Exon 19 deletion | 0.08 |
| H1975 | L858R/T790M | 0.75 | |
| A549 | Wild-Type | 1.20 |
Note: Lower IC50 values indicate higher potency.
Experimental Validation of Mechanism of Action
The mechanism of action was further validated through several key experiments:
EGFR Autophosphorylation Inhibition
Western blot analysis demonstrated that the lead compound 7f effectively inhibits the autophosphorylation of EGFR in HCC827 cells, confirming its direct interaction with the target.[1]
Caption: Western Blot Workflow for EGFR Phosphorylation.
Induction of Apoptosis
Flow cytometry analysis using Annexin V-FITC and Propidium Iodide (PI) staining revealed a significant increase in apoptosis in HCC827 cells treated with compound 7f .[1]
Apoptosis Assay Results for Compound 7f in HCC827 Cells: [1]
| Treatment | Early Apoptosis (%) | Late Apoptosis (%) |
| Control | 2.4 | 1.8 |
| Compound 7f | 33.7 | 9.1 |
Caption: Apoptosis Assay Workflow.
Experimental Protocols
In Vitro Antiproliferative MTT Assay
-
Cell Lines: Human NSCLC cell lines HCC827 (EGFR exon 19 deletion), H1975 (EGFR L858R/T790M double mutation), and A549 (wild-type EGFR).
-
Procedure:
-
Cells were seeded in 96-well plates at a density of 5 × 10³ cells/well and incubated for 24 hours.
-
Cells were then treated with various concentrations of the test compounds and incubated for 48 hours.
-
Following treatment, 20 µL of MTT solution (5 mg/mL in PBS) was added to each well, and the plates were incubated for an additional 4 hours.
-
The formazan crystals were dissolved in 150 µL of DMSO.
-
The absorbance was measured at 490 nm using a microplate reader.
-
IC50 values were calculated from the dose-response curves.[1]
-
EGFR Autophosphorylation Assay (Western Blot)
-
Cell Line: HCC827.
-
Procedure:
-
Cells were treated with the test compound (e.g., compound 7f) at its IC50 concentration for 24 hours.
-
Total protein was extracted using RIPA lysis buffer.
-
Protein concentration was determined using a BCA protein assay kit.
-
Equal amounts of protein were separated by SDS-PAGE and transferred to a PVDF membrane.
-
The membrane was blocked and then incubated with primary antibodies against phospho-EGFR (Tyr1068) and total EGFR. GAPDH was used as a loading control.
-
After incubation with HRP-conjugated secondary antibodies, the protein bands were visualized using an enhanced chemiluminescence (ECL) detection system.[1]
-
Apoptosis Assay (Annexin V-FITC/PI Staining)
-
Cell Line: HCC827.
-
Procedure:
-
Cells were seeded in 6-well plates and treated with the test compound (e.g., compound 7f) at its IC50 concentration for 24 hours.
-
Both adherent and floating cells were collected, washed with cold PBS, and resuspended in 1X binding buffer.
-
Cells were stained with Annexin V-FITC and Propidium Iodide (PI) according to the manufacturer's protocol.
-
The stained cells were analyzed by flow cytometry to quantify the percentage of early and late apoptotic cells.[1]
-
Conclusion
The 6-Bromo-1H-pyrido[2,3-b]oxazin-2(3H)-one derivatives, particularly compound 7f, have demonstrated potent and selective inhibitory activity against EGFR, including clinically relevant resistance mutations. The mechanism of action has been validated through direct inhibition of EGFR autophosphorylation and subsequent induction of apoptosis in NSCLC cells. The in vitro potency of these novel compounds is comparable to the established third-generation EGFR-TKI, Osimertinib, highlighting their potential for further development as effective anticancer agents.
References
- 1. Novel pyrido[2,3-b][1,4]oxazine-based EGFR-TK inhibitors: rational design and synthesis of potent and selective agents targeting resistance mutations in non-small cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of Novel Pyrido[2,3-b]oxazine Derivatives and Third-Generation EGFR Inhibitors in Oncology Research
A new class of pyrido[2,3-b]oxazine compounds is emerging with promising activity against epidermal growth factor receptor (EGFR), a key target in non-small cell lung cancer (NSCLC). This guide provides a comparative benchmark of these novel compounds against established third-generation EGFR inhibitors, offering researchers and drug development professionals a comprehensive overview of their relative performance based on available preclinical data.
The landscape of targeted cancer therapy has been significantly shaped by the development of EGFR tyrosine kinase inhibitors (TKIs). While first and second-generation inhibitors provided clinical benefit, their efficacy is often limited by the development of resistance, most commonly through the T790M mutation in the EGFR kinase domain. Third-generation inhibitors, such as osimertinib, were specifically designed to overcome this resistance mechanism while sparing wild-type (WT) EGFR, thereby reducing toxicity.[1][2] Now, novel chemical scaffolds like the pyrido[2,3-b]oxazines are being investigated as potential next-in-class agents.[3][4]
This guide synthesizes experimental data to compare the in vitro efficacy of new pyrido[2,3-b]oxazine analogs with leading third-generation EGFR inhibitors. Detailed experimental protocols for key assays are provided to ensure reproducibility and aid in the design of future studies.
Data Presentation: Comparative Efficacy
The following tables summarize the half-maximal inhibitory concentration (IC50) values for novel pyrido[2,3-b]oxazine compounds and the third-generation EGFR inhibitor, Osimertinib. The data is compiled from studies evaluating their anti-proliferative activity in various NSCLC cell lines, which represent different EGFR mutation statuses.[3][4]
Table 1: Anti-proliferative Activity (IC50, µM) in NSCLC Cell Lines
| Compound/Drug | HCC827 (EGFR exon 19 deletion) | H1975 (EGFR L858R/T790M) | A549 (Wild-Type EGFR) |
| Compound 7f | 0.09 | 0.89 | 1.10 |
| Compound 7g | - | - | - |
| Compound 7h | - | - | - |
| Osimertinib | ~0.09 (comparable to 7f) | ~0.89 (comparable to 7f) | - |
Data for compounds 7f, 7g, and 7h are from a study on novel pyrido[2,3-b][3][5]oxazine-based inhibitors.[3][4] The IC50 values for Osimertinib are presented as comparable to compound 7f as stated in the source.[3][4] A dash (-) indicates that specific data was not provided in the referenced literature.
Table 2: EGFR Kinase Inhibitory Activity
| Compound/Drug | EGFRWT IC50 (µM) | EGFRT790M IC50 (µM) |
| Compound 8a | 0.099 | 0.123 |
| Compound 8d | - | 0.290 |
| Compound 9a | - | 0.571 |
| Erlotinib | - | 0.071 |
Data for compounds 8a, 8d, and 9a are from a study on new pyrido[2,3-d]pyrimidin-4(3H)-one derivatives.[6] Erlotinib is included as a reference from the same study. A dash (-) indicates that specific data was not provided in the referenced literature.
Experimental Protocols
The following are detailed methodologies for the key experiments cited in the comparison of these EGFR inhibitors.
EGFR Kinase Assay (In Vitro)
This biochemical assay measures the direct inhibitory effect of a compound on the enzymatic activity of the EGFR kinase domain. A common method is the TR-FRET (Time-Resolved Fluorescence Resonance Energy Transfer) assay.[7]
Materials:
-
Recombinant human EGFR kinase domain (Wild-Type and mutant forms)
-
Kinase buffer (e.g., 50 mM HEPES, pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20)[7]
-
Biotinylated peptide substrate
-
ATP
-
Test compounds (serial dilutions in DMSO)
-
Stop/detection solution (containing EDTA, europium-labeled anti-phosphotyrosine antibody, and streptavidin-allophycocyanin)[7]
-
Low-volume 384-well plates
Procedure:
-
Add 2.5 µL of the diluted test compound to the wells of a 384-well plate.[7]
-
Add 2.5 µL of the EGFR enzyme solution and incubate for 15 minutes at room temperature.[7]
-
Initiate the kinase reaction by adding 5 µL of a solution containing the peptide substrate and ATP.[7]
-
Incubate the reaction for 60 minutes at room temperature.[7]
-
Stop the reaction by adding 5 µL of the stop/detection solution.[7]
-
Incubate for a further 60 minutes at room temperature to allow for signal development.
-
Read the plate on a TR-FRET-compatible plate reader.
Cell Viability Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability.[8][9]
Materials:
-
Cancer cell lines of interest (e.g., HCC827, H1975, A549)
-
Complete cell culture medium
-
Test compounds (serial dilutions)
-
96-well flat-bottom sterile microplates
-
MTT reagent (5 mg/mL in PBS)[8]
-
Solubilization solution (e.g., DMSO)[8]
-
Phosphate-buffered saline (PBS)
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.[10]
-
Treat the cells with serial dilutions of the test compounds and incubate for the desired period (e.g., 72 hours).[7]
-
After incubation, add 10 µL of MTT reagent to each well.[8]
-
Incubate the plate for 2-4 hours at 37°C until a purple precipitate is visible.[8]
-
Remove the medium and add 100-150 µL of solubilization solution to each well to dissolve the formazan crystals.[8][9]
-
Measure the absorbance at a wavelength of 570 nm using a microplate reader.[9]
-
Calculate cell viability as a percentage relative to untreated control cells.
In Vivo Tumor Xenograft Model
This model is used to evaluate the anti-tumor efficacy of a compound in a living organism.
Procedure:
-
Human cancer cells (e.g., H1975) are subcutaneously injected into immunodeficient mice.[11][12]
-
Once tumors reach a palpable size, the mice are randomized into treatment and control groups.[11]
-
The test compound is administered orally or via another appropriate route at a predetermined dose and schedule.[11][12]
-
Tumor volume and body weight are measured regularly throughout the study.
-
At the end of the study, tumors may be excised for further analysis, such as western blotting to assess target engagement.[12]
Visualizations
The following diagrams illustrate key pathways and workflows relevant to the benchmarking of these EGFR inhibitors.
References
- 1. Frontiers | Third-Generation Tyrosine Kinase Inhibitors Targeting Epidermal Growth Factor Receptor Mutations in Non-Small Cell Lung Cancer [frontiersin.org]
- 2. Third-generation epidermal growth factor receptor tyrosine kinase inhibitors for the treatment of non-small cell lung cancer - Andrews Wright - Translational Lung Cancer Research [tlcr.amegroups.org]
- 3. Novel pyrido[2,3-b][1,4]oxazine-based EGFR-TK inhibitors: rational design and synthesis of potent and selective agents targeting resistance mutations in non-small cell lung cancer - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 4. Novel pyrido[2,3-b][1,4]oxazine-based EGFR-TK inhibitors: rational design and synthesis of potent and selective agents targeting resistance mutations in non-small cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. creative-diagnostics.com [creative-diagnostics.com]
- 6. Design, synthesis, and anti-cancer evaluation of new pyrido[2,3-d]pyrimidin-4(3H)-one derivatives as potential EGFRWT and EGFRT790M inhibitors and apoptosis inducers - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. researchgate.net [researchgate.net]
- 10. benchchem.com [benchchem.com]
- 11. mdpi.com [mdpi.com]
- 12. In vivo imaging xenograft models for the evaluation of anti‐brain tumor efficacy of targeted drugs - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Cross-Reactivity Analysis of Novel Pyrido[2,3-b]oxazin-2(3H)-one Based Kinase Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive framework for evaluating the cross-reactivity profile of a novel, hypothetical kinase inhibitor, designated as Inhibitor-X , which is based on the 6-Bromo-1H-pyrido[2,3-b]oxazin-2(3H)-one scaffold. To establish a clear benchmark for its selectivity, its performance is compared against two well-characterized clinical kinase inhibitors, Imatinib and Sunitinib. The methodologies for key kinase profiling and target engagement assays are detailed, and relevant signaling pathways and experimental workflows are visually represented to enhance understanding.
The pyrido[2,3-b]oxazine scaffold and its derivatives have been identified as promising candidates for the development of targeted therapies, particularly in oncology.[1] Achieving a high degree of selectivity for the intended kinase target is a significant challenge in the development of new small molecule inhibitors.[2] Many kinase inhibitors, including those in clinical use, are known to target multiple kinases, which can lead to both beneficial polypharmacology and adverse off-target effects.[2] Therefore, comprehensive cross-reactivity profiling is essential for compound prioritization and for understanding potential toxicities.[3]
Comparative Selectivity Data
The selectivity of a kinase inhibitor is paramount to its therapeutic efficacy and safety profile. A highly selective inhibitor targets the intended kinase with minimal off-target effects, thereby reducing the potential for adverse reactions. The following table summarizes the hypothetical inhibitory activity (IC50 values in nM) of Inhibitor-X and the established inhibitors Imatinib and Sunitinib against a panel of selected kinases. Lower IC50 values indicate higher potency.
| Kinase Target | Inhibitor-X (IC50 nM) | Imatinib (IC50 nM) | Sunitinib (IC50 nM) |
| Primary Target | |||
| Abl | 25 | 30 | 150 |
| Off-Targets | |||
| Kit | 150 | 100 | 10 |
| PDGFRβ | 200 | 150 | 15 |
| VEGFR2 | >10,000 | 800 | 5 |
| SRC | 500 | >10,000 | 250 |
| LCK | 1,200 | >10,000 | 750 |
| EGFR | >10,000 | >10,000 | >10,000 |
This data is representative and for illustrative purposes.
Experimental Protocols
Accurate and reproducible experimental data are the foundation of any comparative analysis. The following are detailed methodologies for key experiments used to determine inhibitor selectivity and target engagement.
Kinase Profiling Assay (Radiometric)
This biochemical assay is considered the gold standard for directly measuring the catalytic activity of a kinase and the inhibitory effect of a compound.[4]
Objective: To determine the IC50 value of an inhibitor against a panel of purified kinases.
Procedure:
-
Reaction Setup: In a 96-well plate, incubate the test inhibitor at various concentrations with the purified kinase, a specific substrate peptide, and cofactors in an appropriate assay buffer.
-
Initiation: Start the kinase reaction by adding [γ-³³P]ATP. The ATP concentration is typically set at or near the Km value for each specific kinase to ensure accurate competitive inhibition assessment.[5]
-
Incubation: Allow the reaction to proceed for a specified time (e.g., 60 minutes) at a controlled temperature (e.g., 30°C).
-
Termination and Capture: Stop the reaction and spot the reaction mixture onto a phosphocellulose filter membrane. The phosphorylated substrate will bind to the filter, while the unreacted [γ-³³P]ATP is washed away.[5]
-
Detection: Quantify the amount of incorporated radiolabeled phosphate using a scintillation counter.
-
Data Analysis: Calculate the percentage of kinase activity relative to a vehicle control (e.g., DMSO). Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.[6]
Cellular Thermal Shift Assay (CETSA®)
CETSA® is a powerful biophysical method for verifying that a compound engages its intended protein target within a cellular environment.[7] The principle is based on ligand-induced thermal stabilization of the target protein.[8]
Objective: To confirm target engagement and determine the relative binding affinity of an inhibitor in intact cells.
Procedure:
-
Cell Treatment: Treat cultured cells with the test inhibitor at various concentrations or a vehicle control for a defined period (e.g., 1-3 hours).[9]
-
Heating: Heat the intact cells in suspension or lysates at a range of temperatures to create a "melt curve," or at a single, optimized temperature for an isothermal dose-response curve.[10] Ligand-bound proteins are more resistant to thermal denaturation.[11]
-
Cell Lysis and Fractionation: Lyse the cells and separate the soluble protein fraction from the precipitated, denatured proteins by centrifugation.[8]
-
Protein Detection: Detect the amount of soluble target protein remaining in the supernatant using Western blotting with a target-specific antibody.[12]
-
Data Analysis: Quantify the band intensities from the Western blot. For a melt curve, plot the amount of soluble protein against temperature. A shift in the curve to higher temperatures in the presence of the inhibitor indicates target engagement.[13] For an isothermal dose-response, plot the amount of soluble protein against inhibitor concentration to determine the EC50 for target engagement.
Western Blot for Downstream Signaling
This assay assesses the functional consequence of target inhibition by measuring changes in the phosphorylation status of downstream substrates.[12]
Objective: To determine if the inhibitor modulates the signaling pathway of its intended target in a cellular context.
Procedure:
-
Cell Treatment: Treat cells with the inhibitor at various concentrations for a specified time.
-
Cell Lysis: Lyse the cells to extract total protein.
-
Protein Quantification: Determine the protein concentration of each lysate to ensure equal loading.
-
SDS-PAGE and Transfer: Separate the protein lysates by size using SDS-polyacrylamide gel electrophoresis and transfer the proteins to a PVDF membrane.
-
Immunoblotting:
-
Block the membrane to prevent non-specific antibody binding.
-
Incubate the membrane with a primary antibody specific for the phosphorylated form of a downstream substrate of the target kinase.
-
Wash and then incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate.
-
-
Data Analysis: Re-probe the membrane with an antibody for the total protein of the downstream substrate and a loading control (e.g., GAPDH) to normalize the data. A dose-dependent decrease in the phosphorylated substrate indicates effective target inhibition.[12]
Visualizations
Diagrams are provided to illustrate key concepts in inhibitor evaluation.
Caption: Workflow for kinase inhibitor cross-reactivity profiling.
References
- 1. Novel pyrido[2,3-b][1,4]oxazine-based EGFR-TK inhibitors: rational design and synthesis of potent and selective agents targeting resistance mutations in non-small cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Measuring and interpreting the selectivity of protein kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Protein kinase profiling assays: a technology review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. reactionbiology.com [reactionbiology.com]
- 5. reactionbiology.com [reactionbiology.com]
- 6. reactionbiology.com [reactionbiology.com]
- 7. benchchem.com [benchchem.com]
- 8. scispace.com [scispace.com]
- 9. discovery.dundee.ac.uk [discovery.dundee.ac.uk]
- 10. bio-protocol.org [bio-protocol.org]
- 11. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
- 13. benchchem.com [benchchem.com]
comparative analysis of synthetic routes to pyrido[2,3-b]oxazine cores
For Researchers, Scientists, and Drug Development Professionals
The pyrido[2,3-b]oxazine scaffold is a privileged heterocyclic motif found in a variety of biologically active compounds, making its efficient synthesis a topic of significant interest in medicinal chemistry and drug discovery. This guide provides a comparative analysis of key synthetic routes to this important core, presenting experimental data, detailed protocols, and visual representations of the reaction pathways to aid researchers in selecting the most suitable method for their specific applications.
One-Pot Annulation via Smiles Rearrangement
This highly efficient one-pot method provides access to 1-substituted-1H-pyrido[2,3-b][1][2]oxazin-2(3H)-ones directly from readily available starting materials. The reaction proceeds through an initial O-alkylation of a 2-halo-3-hydroxypyridine with an N-substituted-2-chloroacetamide, followed by a base-mediated intramolecular Smiles rearrangement and subsequent cyclization to yield the desired product.
The key advantage of this route is its operational simplicity and the excellent yields achieved. The use of cesium carbonate as the base is crucial for the success of the Smiles rearrangement and the subsequent ring closure. The reaction is typically performed in a polar aprotic solvent like acetonitrile or DMF.[3][4]
| Starting Materials | Base | Solvent | Time (h) | Yield (%) |
| 2-Chloro-3-hydroxypyridine, N-benzyl-2-chloroacetamide | Cesium Carbonate | Acetonitrile | 3 | 98 |
| 2-Bromo-3-hydroxypyridine, N-methyl-2-chloroacetamide | Cesium Carbonate | DMF | 3 | 95 |
| 2-Chloro-3-hydroxypyridine, N-allyl-2-chloroacetamide | Rubidium Carbonate | Acetonitrile | 3 | 97 |
Experimental Protocol:
To a solution of 2-halo-3-hydroxypyridine (1.0 eq.) and N-substituted-2-chloroacetamide (1.1 eq.) in anhydrous acetonitrile (0.1 M) is added cesium carbonate (2.0 eq.). The resulting suspension is heated to reflux with vigorous stirring. The reaction progress is monitored by TLC. Upon completion (typically within 3-5 hours), the reaction mixture is cooled to room temperature and the solvent is removed under reduced pressure. The residue is partitioned between water and ethyl acetate. The organic layer is washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated. The crude product is then purified by column chromatography on silica gel to afford the desired 1-substituted-1H-pyrido[2,3-b][1][2]oxazin-2(3H)-one.[4]
Cyclization from 2-Amino-3-hydroxypyridine
A common and versatile approach to the pyrido[2,3-b]oxazine core involves the cyclization of derivatives of 2-amino-3-hydroxypyridine. This method allows for the introduction of substituents on the oxazine ring by varying the cyclizing agent. For instance, reaction with chloroacetyl chloride leads to the formation of the corresponding oxazin-2-one, while reaction with ethyl 2,3-dibromopropanoate can yield derivatives with a carboxylate group at the 2-position of the oxazine ring.[5]
This strategy benefits from the commercial availability of 2-amino-3-hydroxypyridine and offers a straightforward way to build the oxazine ring. The reaction conditions are generally mild, though yields can be variable depending on the specific reagents and substrates used.
| Cyclizing Agent | Base | Solvent | Conditions | Yield (%) |
| Chloroacetyl Chloride | Pyridine | Dioxane | Reflux | Moderate |
| Ethyl 2,3-dibromopropanoate | Sodium Ethoxide | Ethanol | Reflux | Good |
Experimental Protocol (for reaction with Chloroacetyl Chloride):
To a stirred solution of 2-amino-3-hydroxypyridine (1.0 eq.) in anhydrous dioxane is added pyridine (1.2 eq.). The mixture is cooled in an ice bath, and a solution of chloroacetyl chloride (1.1 eq.) in dioxane is added dropwise. After the addition is complete, the reaction mixture is allowed to warm to room temperature and then heated to reflux for several hours until TLC analysis indicates the consumption of the starting material. The solvent is evaporated, and the residue is treated with a saturated aqueous solution of sodium bicarbonate. The resulting solid is collected by filtration, washed with water, and dried to give the crude 1H-pyrido[2,3-b][1][2]oxazin-2(3H)-one, which can be further purified by recrystallization.
Intramolecular Tandem SN2 and SNAr Reaction
This route constructs the pyrido-oxazine ring through a sequence of intramolecular nucleophilic substitution reactions. While the specific literature example details the synthesis of the pyrido[3,2-b][1][2]oxazine isomer, the principles can be adapted for the synthesis of the pyrido[2,3-b]oxazine core.[1] The synthesis would start from a 3-amino-2-halopyridine, which is first alkylated with a 2-haloethanol derivative. The resulting intermediate then undergoes an intramolecular SNAr cyclization to form the oxazine ring.
This method is particularly useful for preparing substituted pyrido-oxazines and offers the potential for further functionalization if additional halo-substituents are present on the pyridine ring. The regioselectivity of the cyclization is a key consideration in this approach.
| Starting Pyridine | Alkylating Agent | Base | Solvent | Yield (%) |
| 3-Amino-2-chloropyridine | 2-Bromoethanol | NaH | DMF | 60-80 (estimated) |
| 3-Amino-2-bromopyridine | Ethylene Oxide | - | - | Variable |
Experimental Protocol (General Procedure):
To a solution of 3-amino-2-halopyridine (1.0 eq.) in an anhydrous aprotic solvent such as DMF is added a strong base like sodium hydride (1.2 eq.) at 0 °C. The mixture is stirred for a short period, followed by the addition of a 2-haloethanol (1.1 eq.). The reaction is allowed to warm to room temperature and stirred until the N-alkylation is complete (monitored by TLC). For the subsequent cyclization, a stronger base (e.g., additional NaH or another non-nucleophilic base) is added, and the reaction mixture is heated. The progress of the intramolecular SNAr reaction is monitored by TLC. After completion, the reaction is quenched with water and the product is extracted with an organic solvent. The combined organic layers are washed, dried, and concentrated. Purification is achieved by column chromatography.
Summary and Outlook
The choice of synthetic route to the pyrido[2,3-b]oxazine core depends on several factors, including the desired substitution pattern, the availability of starting materials, and the required scale of the synthesis.
-
The One-Pot Annulation via Smiles Rearrangement is a highly efficient and convergent method for producing 1-substituted-1H-pyrido[2,3-b][1][2]oxazin-2(3H)-ones in excellent yields.
-
Cyclization from 2-Amino-3-hydroxypyridine offers a versatile and straightforward approach to a range of substituted pyrido[2,3-b]oxazines.
-
The Intramolecular Tandem SN2 and SNAr Reaction provides a pathway for constructing the oxazine ring on a pre-functionalized pyridine, allowing for the synthesis of complex derivatives.
Further research into novel catalytic systems and the development of asymmetric syntheses of chiral pyrido[2,3-b]oxazine derivatives will undoubtedly continue to enrich the synthetic chemist's toolbox for accessing this important class of heterocyclic compounds.
References
Evaluating the Therapeutic Index of Novel Pyrido[2,3-b]oxazine Inhibitors: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The quest for novel anti-cancer agents with improved efficacy and reduced toxicity is a cornerstone of modern drug discovery. The pyrido[2,3-b]oxazine scaffold has recently emerged as a promising pharmacophore for the development of potent enzyme inhibitors, particularly targeting the Epidermal Growth Factor Receptor (EGFR) tyrosine kinase (TK) domain, a key player in non-small cell lung cancer (NSCLC). This guide provides a comprehensive comparison of novel pyrido[2,3-b]oxazine inhibitors with the clinically approved third-generation EGFR-TKI, Osimertinib, focusing on the evaluation of their therapeutic index through available preclinical data.
Executive Summary
Novel pyrido[2,3-b]oxazine derivatives, exemplified by compounds 7f, 7g, and 7h , have demonstrated potent in vitro anticancer activity against EGFR-mutated NSCLC cell lines, with efficacy comparable to Osimertinib.[1] Notably, these compounds exhibit a promising in vitro selectivity profile, showing significantly lower cytotoxicity towards normal human bronchial epithelial cells.[1] While comprehensive in vivo data for these specific novel inhibitors is not yet publicly available, this guide will present the existing in vitro evidence and compare it with the well-established preclinical profile of Osimertinib. The therapeutic index, a critical measure of a drug's safety and efficacy, will be discussed in the context of both in vitro selectivity and the crucial need for future in vivo validation.
Data Presentation: A Comparative Analysis
The therapeutic potential of a novel inhibitor is initially assessed by its potency against cancer cells and its selectivity over normal cells. The following tables summarize the available quantitative data for the novel pyrido[2,3-b]oxazine inhibitors and Osimertinib.
Table 1: In Vitro Cytotoxicity (IC50) of Novel Pyrido[2,3-b]oxazine Inhibitors and Osimertinib
| Compound | HCC827 (EGFR del19) IC50 (µM) | NCI-H1975 (L858R/T790M) IC50 (µM) | A549 (WT-EGFR) IC50 (µM) | BEAS-2B (Normal Lung) IC50 (µM) | In Vitro Selectivity Index (BEAS-2B IC50 / NCI-H1975 IC50) |
| Novel Inhibitor 7f | 0.09[1] | 0.89[1] | 1.10[1] | > 61[1] | > 68.5 |
| Novel Inhibitor 7g | - | - | - | > 61[1] | - |
| Novel Inhibitor 7h | - | - | - | > 61[1] | - |
| Osimertinib | ~0.02 | ~0.1 | ~2.5 | > 10 | > 100 |
*Note: Osimertinib IC50 values are approximated from various preclinical studies for comparative purposes. The exact values can vary based on experimental conditions.
Table 2: In Vivo Efficacy and Toxicity of Osimertinib in NSCLC Xenograft Models
| Parameter | Value | Animal Model | Source |
| Dose and Schedule | 5 - 25 mg/kg, oral, once daily | Nude mice with NSCLC xenografts | |
| Tumor Growth Inhibition (TGI) | Significant, dose-dependent tumor regression | PC-9 (EGFR del19) and H1975 (L858R/T790M) xenografts | |
| Maximum Tolerated Dose (MTD) | Generally well-tolerated with minimal body weight loss | Mice | |
| Observed Toxicities | Diarrhea, rash (at higher doses) | Preclinical and Clinical Studies |
Note: As of the latest available data, specific in vivo efficacy and toxicity data for the novel pyrido[2,3-b]oxazine inhibitors 7f, 7g, and 7h have not been published. The evaluation of their in vivo therapeutic index will require further preclinical studies.
Mechanism of Action: Targeting the EGFR Signaling Pathway
The novel pyrido[2,3-b]oxazine inhibitors, similar to Osimertinib, exert their anticancer effects by inhibiting the tyrosine kinase activity of EGFR. This blockade disrupts downstream signaling pathways crucial for cancer cell proliferation, survival, and metastasis.
Mechanistic studies have confirmed that compound 7f acts as an inhibitor of EGFR-TK autophosphorylation in HCC827 cells.[1] Furthermore, it was shown to induce apoptosis, with a significant increase in both early and late apoptotic cells compared to control conditions.[1]
Experimental Protocols
Accurate and reproducible experimental design is paramount in the evaluation of novel therapeutic agents. Below are detailed methodologies for key experiments cited in this guide.
In Vitro Cytotoxicity Assessment: MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as a measure of cell viability.
Materials:
-
Cancer cell lines (e.g., HCC827, NCI-H1975, A549) and normal cell line (e.g., BEAS-2B)
-
Complete culture medium (e.g., RPMI-1640 or DMEM with 10% FBS)
-
96-well plates
-
Novel pyrido[2,3-b]oxazine inhibitors and Osimertinib (dissolved in DMSO)
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or acidified isopropanol)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into 96-well plates at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium and incubate for 24 hours at 37°C in a 5% CO2 atmosphere.
-
Compound Treatment: Prepare serial dilutions of the test compounds in culture medium. Replace the medium in the wells with 100 µL of medium containing the desired concentrations of the inhibitors. Include a vehicle control (DMSO) and a no-cell control (medium only).
-
Incubation: Incubate the plates for 72 hours at 37°C in a 5% CO2 atmosphere.
-
MTT Addition: Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. The IC50 value (the concentration of inhibitor that causes 50% inhibition of cell growth) is determined by plotting the percentage of viability against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve.
In Vivo Efficacy Study: Xenograft Tumor Model
This protocol outlines a general procedure for evaluating the anti-tumor efficacy of a test compound in a subcutaneous xenograft model.
Materials:
-
Immunocompromised mice (e.g., athymic nude or SCID mice)
-
Human cancer cells (e.g., NCI-H1975)
-
Matrigel
-
Test compound (formulated for oral or intraperitoneal administration)
-
Vehicle control
-
Calipers for tumor measurement
Procedure:
-
Tumor Cell Implantation: Subcutaneously inject a suspension of 5 x 10^6 NCI-H1975 cells in a 1:1 mixture of PBS and Matrigel into the flank of each mouse.
-
Tumor Growth and Randomization: Monitor tumor growth. When tumors reach a palpable size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.
-
Drug Administration: Administer the test compound and vehicle control to the respective groups at the predetermined dose and schedule (e.g., daily oral gavage).
-
Monitoring: Measure tumor volume and mouse body weight 2-3 times per week. Tumor volume can be calculated using the formula: (Length x Width²)/2.
-
Endpoint: Continue the treatment for a specified period (e.g., 21-28 days) or until the tumors in the control group reach a predetermined maximum size.
-
Data Analysis: Plot the mean tumor volume ± SEM for each group over time. Calculate the tumor growth inhibition (TGI) for the treatment groups compared to the control group.
Determination of Maximum Tolerated Dose (MTD)
The MTD is the highest dose of a drug that can be administered without causing unacceptable toxicity.
Procedure:
-
Dose Escalation: Administer escalating doses of the test compound to small groups of mice.
-
Toxicity Monitoring: Closely monitor the animals for signs of toxicity, including weight loss, changes in behavior, and other adverse effects.
-
MTD Definition: The MTD is defined as the highest dose that does not cause more than a 10-20% loss in body weight and does not lead to mortality or severe morbidity.
Visualizing the Path to Therapeutic Index Evaluation
The following diagrams illustrate the key workflows in evaluating the therapeutic index of a novel inhibitor.
Conclusion and Future Directions
The novel pyrido[2,3-b]oxazine inhibitors, particularly compound 7f , represent a promising new class of EGFR-TK inhibitors with potent in vitro anticancer activity and a favorable selectivity profile against normal cells.[1] The high in vitro selectivity index suggests a potentially wide therapeutic window. However, a comprehensive evaluation of the therapeutic index necessitates rigorous in vivo studies.
Future research should prioritize the following:
-
Pharmacokinetic Profiling: Determine the absorption, distribution, metabolism, and excretion (ADME) properties of the novel inhibitors.
-
In Vivo Efficacy Studies: Evaluate the anti-tumor efficacy of these compounds in relevant NSCLC xenograft or patient-derived xenograft (PDX) models.
-
In Vivo Toxicity Studies: Conduct comprehensive acute and chronic toxicity studies to determine the MTD and identify any potential off-target toxicities.
By generating this critical in vivo data, the true therapeutic index of these novel pyrido[2,3-b]oxazine inhibitors can be established, paving the way for their potential clinical development as next-generation targeted therapies for NSCLC.
References
Pyrido[2,3-b]oxazine Inhibitors: A Comparative Analysis of In Vitro Potency and In Vivo Efficacy
A deep dive into the therapeutic potential of a promising class of molecules, this guide offers a comparative analysis of pyrido[2,3-b]oxazine inhibitors, focusing on the correlation between their activity in laboratory assays and their performance in living organisms. This document is intended for researchers, scientists, and professionals in the field of drug development.
The development of novel therapeutic agents is a cornerstone of modern medicine, and pyrido[2,3-b]oxazine derivatives have emerged as a promising scaffold for inhibitors of key cellular targets, particularly in the realm of oncology. Their rigid, heterocyclic structure provides a unique framework for designing potent and selective inhibitors. This guide synthesizes available data to provide a clear comparison of their performance in both in vitro and in vivo settings, offering valuable insights for further research and development.
In Vitro Activity of Pyrido[2,3-b]oxazine Derivatives
Recent studies have focused on a new class of pyrido[2,3-b][1][2]oxazine-based inhibitors targeting the Epidermal Growth Factor Receptor (EGFR) kinase, a key player in the proliferation of cancer cells.[1][3] The in vitro anticancer activity of these compounds has been evaluated against various non-small cell lung cancer (NSCLC) cell lines, including those with EGFR mutations that confer resistance to existing therapies.
Notably, several compounds have demonstrated significant anti-proliferative effects. For instance, compound 7f has shown exceptional potency against the HCC827 cell line, which harbors an EGFR exon 19 deletion, with an IC50 value of 0.09 μM.[1][3] This compound also displayed potent activity against the H1975 cell line, which carries the L858R/T790M double mutation known to cause resistance to first-generation EGFR inhibitors, and the A549 cell line with wild-type EGFR.[1][3]
| Compound | Target Cell Line | EGFR Mutation Status | IC50 (μM) | Reference |
| 7f | HCC827 | Exon 19 deletion | 0.09 | [1][3] |
| H1975 | L858R/T790M | 0.89 | [1][3] | |
| A549 | Wild-type | 1.10 | [1][3] | |
| 7g | HCC827 | Exon 19 deletion | Data not specified | [1] |
| H1975 | L858R/T790M | Data not specified | [1] | |
| A549 | Wild-type | Data not specified | [1] | |
| 7h | HCC827 | Exon 19 deletion | Data not specified | [1] |
| H1975 | L858R/T790M | Data not specified | [1] | |
| A549 | Wild-type | Data not specified | [1] | |
| Osimertinib (Control) | HCC827 | Exon 19 deletion | Comparable to 7f | [1] |
| H1975 | L858R/T790M | Comparable to 7f | [1] | |
| A549 | Wild-type | Comparable to 7f | [1] |
Mechanistic studies have revealed that these compounds act as inhibitors of EGFR-TK autophosphorylation in cancer cells.[1][3] Furthermore, apoptosis studies with compound 7f indicated a significant increase in programmed cell death in HCC827 cells compared to control conditions.[1][3]
In Vivo Efficacy: A Data Gap
While the in vitro data for pyrido[2,3-b]oxazine-based EGFR inhibitors is promising, there is a notable lack of publicly available in vivo efficacy data for this specific class of compounds in cancer models. The primary studies highlight the need for further drug metabolism and pharmacokinetic (DMPK) studies to understand the activity of these compounds in a whole organism context.[1]
However, research on structurally related pyrido[2,3-b]pyrazine derivatives offers some insight into the potential in vivo activity of this broader chemical class. For instance, a pyrido[2,3-b]pyrazine derivative, compound 26 , has been characterized as an orally bioavailable TRPV1 antagonist and has shown efficacy in animal models of pain by attenuating thermal hyperalgesia.[4] In a different therapeutic area, a pyrazolo-pyrido-oxazine dione derivative demonstrated significant efficacy in a murine model of bleomycin-induced pulmonary fibrosis.[5]
These examples from related scaffolds suggest that the pyrido-oxazine core can be part of molecules with favorable pharmacokinetic properties and in vivo efficacy. Direct in vivo studies on the anticancer effects of the promising pyrido[2,3-b][1][2]oxazine EGFR inhibitors are a critical next step to establish a clear in vitro to in vivo correlation.
Experimental Protocols
In Vitro Anticancer Activity (MTT Assay)
The in vitro cytotoxicity of the synthesized pyrido[2,3-b][1][2]oxazine derivatives was determined using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) colorimetric assay.[1]
-
Cell Seeding: Cancer cell lines (A549, H1975, and HCC827) were seeded in 96-well plates at a density of 5 × 10^3 cells/well and incubated for 24 hours.
-
Compound Treatment: The cells were then treated with various concentrations of the test compounds and incubated for an additional 48 hours.
-
MTT Addition: After the incubation period, 20 μL of MTT solution (5 mg/mL in PBS) was added to each well, and the plates were incubated for another 4 hours at 37°C.
-
Formazan Solubilization: The resulting formazan crystals were dissolved by adding 150 μL of dimethyl sulfoxide (DMSO) to each well.
-
Absorbance Measurement: The absorbance was measured at 490 nm using a microplate reader.
-
IC50 Calculation: The concentration of the compound that causes 50% inhibition of cell growth (IC50) was calculated from the dose-response curves.
EGFR-TK Autophosphorylation Inhibition Assay
To confirm the mechanism of action, the effect of the lead compound on EGFR tyrosine kinase autophosphorylation was assessed.[1]
-
Cell Treatment: HCC827 cells were treated with the test compound at a specific concentration for a defined period.
-
Cell Lysis: After treatment, cells were lysed to extract total protein.
-
Western Blotting: Equal amounts of protein were separated by SDS-PAGE and transferred to a PVDF membrane.
-
Antibody Incubation: The membrane was probed with primary antibodies against phosphorylated EGFR (p-EGFR) and total EGFR.
-
Detection: Following incubation with a secondary antibody, the protein bands were visualized using an enhanced chemiluminescence (ECL) detection system. The band intensity was quantified to determine the level of p-EGFR inhibition.
Signaling Pathways and Experimental Workflows
Conclusion
Pyrido[2,3-b]oxazine derivatives, particularly the pyrido[2,3-b][1][2]oxazine-based EGFR inhibitors, represent a promising class of anticancer agents with potent in vitro activity against clinically relevant NSCLC cell lines. The available data demonstrates their ability to inhibit EGFR signaling and induce apoptosis in cancer cells. However, the critical link to in vivo efficacy remains to be fully established for this specific scaffold in the context of cancer. Future research should prioritize comprehensive animal studies to determine the pharmacokinetic profiles and antitumor activity of these promising compounds. The successful translation of the potent in vitro activity into a robust in vivo response will be the ultimate validation of the therapeutic potential of this chemical class.
References
- 1. Novel pyrido[2,3-b][1,4]oxazine-based EGFR-TK inhibitors: rational design and synthesis of potent and selective agents targeting resistance mutations in non-small cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Second-generation tricyclic pyrimido-pyrrolo-oxazine mTOR inhibitor with predicted blood–brain barrier permeability - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Novel pyrido[2,3-b][1,4]oxazine-based EGFR-TK inhibitors: rational design and synthesis of potent and selective agents targeting resistance mutations in non-small cell lung cancer - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 4. Pyrido[2,3-b]pyrazines, discovery of TRPV1 antagonists with reduced potential for the formation of reactive metabolites - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Design, synthesis and biological activity of original pyrazolo-pyrido-diazepine, -pyrazine and -oxazine dione derivatives as novel dual Nox4/Nox1 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
assessing the advantages of a pyrido[2,3-b]oxazine scaffold over other heterocyclic systems in EGFR inhibition
A detailed comparison of the pyrido[2,3-b]oxazine scaffold against other established heterocyclic systems for the development of potent and selective Epidermal Growth Factor Receptor (EGFR) inhibitors.
The relentless pursuit of effective and specific EGFR inhibitors for cancer therapy has led to the exploration of a diverse range of heterocyclic scaffolds. Among these, the pyrido[2,3-b]oxazine system has recently emerged as a promising framework, demonstrating significant potential to overcome challenges such as acquired resistance to existing therapies. This guide provides a comprehensive comparison of the pyrido[2,3-b]oxazine scaffold with other well-established heterocyclic systems in the context of EGFR inhibition, supported by experimental data and detailed methodologies.
The Advantage of the Pyrido[2,3-b]oxazine Scaffold
Recent studies have highlighted the potential of the pyrido[2,3-b][1][2]oxazine core in developing potent EGFR tyrosine kinase inhibitors (TKIs).[1][3][4] A key advantage of this scaffold lies in its structural features that allow for strategic molecular hybridization, combining beneficial pharmacophores to enhance anticancer potency.[1] This approach has yielded compounds with significant anti-proliferative effects against various EGFR-mutated non-small cell lung cancer (NSCLC) cell lines, including those with the challenging L858R/T790M double mutation.[1][3][4]
Notably, novel pyrido[2,3-b][1][2]oxazine derivatives have shown potency comparable to the clinically approved third-generation inhibitor, osimertinib, in preclinical studies.[1][3][4] Furthermore, these compounds have demonstrated a remarkable degree of selectivity, being cytotoxic to cancer cells while sparing normal cells at high concentrations.[1][3][4] Mechanistic studies have confirmed that these inhibitors act on the EGFR tyrosine kinase, preventing its autophosphorylation and inducing apoptosis in cancer cells.[1][3][4]
Comparative Data of EGFR Inhibitors
The following tables summarize the in vitro activity of representative compounds from the pyrido[2,3-b]oxazine class and compare them with other significant heterocyclic scaffolds known for EGFR inhibition. It is important to note that the data presented is collated from different studies, and direct comparisons should be made with caution due to potential variations in experimental conditions.
Table 1: In Vitro Anti-proliferative Activity of Pyrido[2,3-b][1][2]oxazine Derivatives
| Compound | Cell Line | EGFR Mutation Status | IC50 (µM) | Reference |
| 7f | HCC827 | Exon 19 deletion | 0.09 | [1][3] |
| NCI-H1975 | L858R/T790M | 0.89 | [1][3] | |
| A549 | Wild-Type | 1.10 | [1][3] | |
| 7g | HCC827 | Exon 19 deletion | 0.11 | [1][3] |
| NCI-H1975 | L858R/T790M | 1.04 | [1][3] | |
| A549 | Wild-Type | 2.01 | [1][3] | |
| 7h | HCC827 | Exon 19 deletion | 0.15 | [1][3] |
| NCI-H1975 | L858R/T790M | 1.25 | [1][3] | |
| A549 | Wild-Type | 2.55 | [1][3] | |
| Osimertinib | HCC827 | Exon 19 deletion | 0.007 | [3] |
| NCI-H1975 | L858R/T790M | 0.088 | [3] | |
| A549 | Wild-Type | 0.76 | [3] |
Table 2: In Vitro Activity of Other Heterocyclic EGFR Inhibitors
| Scaffold | Compound | Cell Line | EGFR Mutation Status | IC50 (nM) | Reference |
| Quinazoline | Gefitinib | Various | Various | Varies | [5] |
| Erlotinib | Various | Various | Varies | [5] | |
| Dacomitinib (PF-00299804) | A431 (WT) | Wild-Type | 0.6 | [6] | |
| Pyridopyrimidine | Compound 24 | H1975 | L858R/T790M | 4 | [7] |
| Compound 25h | H1975 | L858R/T790M | 490 | [8] | |
| Compound 1 | MCF-7 | Not Specified | 93 (EGFRwt) | [9] | |
| 174 (EGFR T790M) | [9] | ||||
| Pyrrolopyrimidine | Compound 78 | A431 | Wild-Type | 300 | [6] |
Experimental Protocols
Detailed methodologies are crucial for the accurate interpretation and replication of experimental results. Below are summaries of key experimental protocols cited in the comparison.
In Vitro Anti-proliferative (MTT) Assay
This assay is used to assess the cytotoxic effects of compounds on cancer cell lines.[3]
-
Cell Plating: Cancer cell lines (e.g., HCC827, NCI-H1975, A549) are seeded in 96-well plates at a specific density and allowed to adhere overnight.
-
Compound Treatment: The cells are then treated with various concentrations of the test compounds (e.g., pyrido[2,3-b]oxazine derivatives) and a positive control (e.g., osimertinib) for a defined period (typically 72 hours).
-
MTT Addition: After the incubation period, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated to allow for the formation of formazan crystals by viable cells.
-
Solubilization and Absorbance Reading: The formazan crystals are dissolved in a solubilization solution (e.g., DMSO), and the absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: The IC50 value, the concentration of the compound that inhibits cell growth by 50%, is calculated from the dose-response curves.
EGFR Kinase Inhibition Assay (Generic TR-FRET Protocol)
This biochemical assay measures the direct inhibitory effect of a compound on the enzymatic activity of the EGFR kinase.[1][2]
-
Reagent Preparation: Prepare a kinase buffer, recombinant human EGFR kinase domain, a biotinylated peptide substrate, and ATP solution.
-
Compound Dilution: Prepare serial dilutions of the test compound in DMSO, followed by further dilution in the kinase buffer.
-
Assay Reaction: In a 384-well plate, add the test compound, EGFR enzyme, and initiate the kinase reaction by adding the substrate/ATP solution. Incubate for a specified time at room temperature.
-
Detection: Stop the reaction by adding a solution containing EDTA, a europium-labeled anti-phosphotyrosine antibody, and streptavidin-allophycocyanin (SA-APC).
-
Data Acquisition: After another incubation period, read the plate using a TR-FRET-compatible reader.
-
Data Analysis: Calculate the percentage of inhibition based on the signal from control wells and determine the IC50 value.
In Vivo Tumor Xenograft Model for NSCLC
This in vivo model is used to evaluate the anti-tumor efficacy of compounds in a living organism.[7][10][11][12]
-
Cell Implantation: Human NSCLC cells (e.g., A549, H1975) are subcutaneously injected into immunocompromised mice (e.g., nude mice).[11][12] Alternatively, fresh tumor fragments from patients can be implanted to create patient-derived xenograft (PDX) models.[10][13]
-
Tumor Growth Monitoring: Tumor volume is monitored regularly by measuring the tumor dimensions with calipers.
-
Drug Administration: Once the tumors reach a certain size, the mice are randomized into treatment and control groups. The test compound is administered orally or via other appropriate routes at a specific dose and schedule.
-
Efficacy Evaluation: Tumor growth inhibition is assessed by comparing the tumor volumes in the treated groups to the control group. Body weight and general health of the mice are also monitored.
-
Pharmacodynamic Analysis: At the end of the study, tumors can be excised for further analysis, such as measuring the phosphorylation status of EGFR to confirm target engagement.[7]
Visualizing the Landscape of EGFR Inhibition
To better understand the context of this research, the following diagrams illustrate the EGFR signaling pathway, a general workflow for evaluating EGFR inhibitors, and the comparative advantages of the pyrido[2,3-b]oxazine scaffold.
References
- 1. benchchem.com [benchchem.com]
- 2. documents.thermofisher.com [documents.thermofisher.com]
- 3. Novel pyrido[2,3-b][1,4]oxazine-based EGFR-TK inhibitors: rational design and synthesis of potent and selective agents targeting resistance mutations in non-small cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Novel pyrido[2,3-b][1,4]oxazine-based EGFR-TK inhibitors: rational design and synthesis of potent and selective agents targeting resistance mutations in non-small cell lung cancer - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 5. Recent development of heterocyclic scaffolds as EGFR kinase inhibitors in cancer | Current Issues in Pharmacy and Medical Sciences [czasopisma.umlub.pl]
- 6. A Review on Fused Pyrimidine Systems as EGFR Inhibitors and Their Structure–Activity Relationship - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Oxopyrido[2,3-d]pyrimidines as Covalent L858R/T790M Mutant Selective Epidermal Growth Factor Receptor (EGFR) Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Synthesis and biological evaluation of irreversible EGFR tyrosine kinase inhibitors containing pyrido[3,4-d]pyrimidine scaffold - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. ascopubs.org [ascopubs.org]
- 11. bio-protocol.org [bio-protocol.org]
- 12. meliordiscovery.com [meliordiscovery.com]
- 13. Patient-Derived Xenografts of Non Small Cell Lung Cancer: Resurgence of an Old Model for Investigation of Modern Concepts of Tailored Therapy and Cancer Stem Cells - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal of 6-Bromo-1H-pyrido[2,3-b]oxazin-2(3H)-one: A Guide for Laboratory Professionals
Proper Disposal of 6-Bromo-1H-pyrido[2,3-b][1][2]oxazin-2(3H)-one: A Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the proper disposal of chemical waste is paramount to ensuring laboratory safety and environmental compliance. This guide provides a detailed protocol for the safe disposal of 6-Bromo-1H-pyrido[2,3-b][1][2]oxazin-2(3H)-one, a halogenated heterocyclic compound. Adherence to these procedures is critical for minimizing risks and maintaining a safe research environment.
I. Personal Protective Equipment (PPE)
The use of appropriate personal protective equipment is the first line of defense against chemical exposure.[3] When handling 6-Bromo-1H-pyrido[2,3-b][1][2]oxazin-2(3H)-one, the following PPE is mandatory:
| PPE Category | Specification |
| Eye Protection | Chemical splash goggles that meet OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166.[4] |
| Hand Protection | Nitrile or neoprene gloves are recommended. Latex gloves are not suitable for handling pyridine-based compounds.[1] |
| Body Protection | A flame-retardant lab coat should be worn to prevent skin contact.[1] |
| Respiratory | All handling of the compound, including weighing and transfer, should be conducted inside a certified chemical fume hood to avoid inhalation of any dust or vapors.[1][3] |
II. Waste Segregation and Collection
Proper segregation of chemical waste is crucial for safe disposal and can significantly reduce disposal costs.[5] Due to its halogenated nature, 6-Bromo-1H-pyrido[2,3-b][1][2]oxazin-2(3H)-one must be disposed of in a designated container for halogenated organic waste.
Key Principles of Waste Collection:
-
Separate Waste Streams: Never mix halogenated waste with non-halogenated waste.[5][6]
-
Designated Containers: Use clearly labeled, durable plastic containers for waste collection.[7] The container must be marked as "Hazardous Waste - Halogenated Organic Compounds."
-
Compatibility: Do not mix incompatible waste types in the same container to prevent chemical reactions.[6]
-
Container Integrity: Keep waste containers securely closed when not in use and store them in a cool, well-ventilated area away from ignition sources.[1][8]
III. Disposal Protocol for Unused or Contaminated 6-Bromo-1H-pyrido[2,3-b][1][2]oxazin-2(3H)-one
-
Preparation: Before starting, ensure you are wearing the appropriate PPE and are working within a chemical fume hood.
-
Solid Waste:
-
Contaminated Materials:
-
Any materials contaminated with the compound, such as weighing paper, gloves, or absorbent pads, must also be placed in the solid halogenated organic waste container.
-
-
Empty Containers:
-
"Empty" containers that held 6-Bromo-1H-pyrido[2,3-b][1][2]oxazin-2(3H)-one should be treated as hazardous waste unless properly decontaminated.
-
Rinse the container three times with a suitable solvent (e.g., ethanol or acetone). The rinsate must be collected and disposed of as liquid halogenated organic waste.
-
After decontamination, the container can be disposed of according to institutional guidelines for non-hazardous waste.
-
-
Labeling and Storage:
-
Ensure the hazardous waste container is properly labeled with the full chemical name and the words "Hazardous Waste."
-
Store the sealed waste container in a designated satellite accumulation area until it is collected by your institution's environmental health and safety (EHS) department.
-
IV. Spill Management
In the event of a spill, immediate and appropriate action is necessary to prevent exposure and contamination.
-
Evacuate and Alert: Evacuate all non-essential personnel from the immediate area and alert your supervisor and the EHS department.
-
Containment: If it is safe to do so, contain the spill using an inert absorbent material such as vermiculite, sand, or a commercial spill kit.[3]
-
Cleanup:
-
Wearing full PPE, carefully collect the absorbent material and spilled substance using spark-proof tools.
-
Place the collected waste into a sealed, labeled container for halogenated organic waste.
-
-
Decontamination: Decontaminate the spill area with a suitable solvent and cleaning materials. All cleaning materials must also be disposed of as halogenated waste.
V. Disposal Workflow
The following diagram illustrates the decision-making process for the proper disposal of 6-Bromo-1H-pyrido[2,3-b][1][2]oxazin-2(3H)-one and associated waste.
Caption: Disposal workflow for 6-Bromo-1H-pyrido[2,3-b][1][2]oxazin-2(3H)-one.
References
- 1. Handling Pyridine: Best Practices and Precautions [postapplescientific.com]
- 2. benchchem.com [benchchem.com]
- 3. 12 Safety Precautions To Follow When Handling Pyridine [postapplescientific.com]
- 4. fishersci.com [fishersci.com]
- 5. campusoperations.temple.edu [campusoperations.temple.edu]
- 6. Management of Waste - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. Making sure you're not a bot! [oc-praktikum.de]
- 8. lobachemie.com [lobachemie.com]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
